molecular formula C17H23N3O.C4H4O4<br>C21H27N3O5 B139129 Pyrilamine Maleate CAS No. 59-33-6

Pyrilamine Maleate

Número de catálogo: B139129
Número CAS: 59-33-6
Peso molecular: 401.5 g/mol
Clave InChI: JXYWFNAQESKDNC-BTJKTKAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

What is Pyrilamine maleate?

Mepyramine, a first-generation antihistamine, acts as an inverted agonist at the histamine H1 receptor. Mepyramine is a first-generation antihistamine that binds to a Gq/11 receptor-coupled form. It also promotes a G protein-coupled inactive status of the H1 receptor. This state can interfere with the Gq/11-mediated signaling.

Uses of this compound

This compound, a first-generation antihistamine drug of the first generation, is widely used to treat cold symptoms.

Mepyramine maleate is a potent inhibitor of CYP2D6 within hepatocytes. Mepyramine maleate can be used as a radioligand binding test for the H1 receptor. Recently, it was discovered that this product blocks KCNQ/M channels. This could be related to the adverse effects of excessive antihistamines intake.

History of Pyrilamine malate

In 1943, this compound was first patented and became medically valuable in 1949. It can treat symptoms such as the common cold or menstrual problems.

The this compound in biology

This compound, also known as Mepyramine, is a histamine H1 inverse agonist. It binds to the receptor in a G-protein-coupled state and promotes an inactive G-protein-coupled state of the H1 receptor. This interferes with Gq/11-mediated signaling.

In vitro

Pyrilamine blocks IKr's rapidly activating part of the delayed rectifier. It has an IC50 value of 1.1 mM. Pyrilamine (10mM) blocks both the slowly activating and inward rectifiers, IK1 less than 20%.

In vivo

Pyrilamine (15 mg/kg/day) significantly reduces movement time, velocity, and total food intake and eliminates circadian rhythmicity in locomotion in sham-operated rats. Pyrilamine (15 mg/kg/day) results in completely blocking H(1) receptors in sham-operated and portacaval anastomosis rats. In rats, Pyrilamine reduces the number and expression of c-fos genes in a dose-dependent manner. In rats, Pyrilamine is mainly metabolized into O-glucuronic Acid conjugate of O–demethyl pyrilamine. Pyrilamine's terminal plasma elimination half-life does not increase with increasing doses (2.3 hours, 0.7 mg/kg, 1.5 hours, and 7.0 mg/kg). Therefore, it does not have a dose-dependent elimination. Methapyrilene is slightly more mutagenic than Pyrilamine over a similar range of concentrations. In addition, Pyrilamine induces small-colony mutations predominantly in the L5178Y/TK+/- mouse lymphoma assay.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYWFNAQESKDNC-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O.C4H4O4, C21H27N3O5
Record name PYRILAMINE MALEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021216
Record name Pyrilamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine.
Record name PYRILAMINE MALEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name SID855902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PYRILAMINE MALEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

59-33-6
Record name PYRILAMINE MALEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyrilamine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrilamine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRILAMINE MALEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mepyramine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrilamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepyramine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRILAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35D29L3ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

212 to 214 °F (NTP, 1992)
Record name PYRILAMINE MALEATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Pyrilamine Maleate's Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine, is a first-generation ethylenediamine (B42938) antihistamine that primarily functions as a potent and selective inverse agonist at the histamine (B1213489) H1 receptor. Its mechanism extends beyond simple competitive antagonism of histamine. Pyrilamine binds preferentially to the inactive conformational state of the H1 receptor, a G-protein coupled receptor (GPCR), thereby reducing its basal, constitutive activity. This inverse agonism is crucial to its therapeutic effect, as the H1 receptor is known to signal independently of histamine binding. By stabilizing the inactive Gq/11-uncoupled state, pyrilamine effectively suppresses the downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) phosphate (B84403) (IP₃) production, and intracellular calcium mobilization, which are hallmarks of both histamine-induced and constitutive H1 receptor activity. Furthermore, this action attenuates the activation of the pro-inflammatory transcription factor NF-κB, a key mediator in allergic and inflammatory responses. This guide provides an in-depth analysis of pyrilamine's molecular interactions, quantitative pharmacological parameters, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inverse Agonism

The histamine H1 receptor, like many GPCRs, can exist in an equilibrium between an inactive (R) and an active (R) conformation. The active R state can couple to the Gq/11 family of G-proteins and initiate signaling even in the absence of an agonist (histamine). This agonist-independent signaling is termed "constitutive activity".[1][2]

While traditional competitive antagonists block the binding of agonists like histamine, they do not affect the receptor's basal activity. Pyrilamine, however, is classified as an inverse agonist .[3][4] Its mechanism involves:

  • Preferential Binding to the Inactive State : Pyrilamine shows a higher affinity for the inactive (R) conformation of the H1 receptor.

  • Shifting the Conformational Equilibrium : By binding to and stabilizing the inactive state, pyrilamine shifts the conformational equilibrium away from the active (R*) state.

  • Reduction of Constitutive Activity : This shift leads to a decrease in the basal, agonist-independent signaling of the H1 receptor, effectively turning "off" the receptor's intrinsic activity.[5]

  • Competitive Antagonism : In the presence of histamine, pyrilamine also competitively blocks the agonist from binding to the receptor, thus preventing histamine-induced signaling.[6]

This dual action—inhibiting both constitutive and agonist-induced activity—underpins its efficacy in mitigating allergic symptoms. By promoting an inactive state, pyrilamine interferes with Gq/11-mediated signaling, effectively sequestering the G-protein and reducing its availability for other receptors that utilize the same pathway.[4][5]

Quantitative Pharmacological Data

The interaction of pyrilamine maleate with the H1 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data, providing a comparative perspective with other first-generation antihistamines.

Table 1: H1 Receptor Binding Affinities of First-Generation Antihistamines
AntihistamineChemical ClassH1 Receptor Kᵢ (nM)Source(s)
DoxepinTricyclic0.06[7]
Mepyramine (Pyrilamine) Ethylenediamine 0.28 [7]
DiphenhydramineEthanolamine1.1[7]
ClemastineEthanolamine1.3[7]
PromethazinePhenothiazine2.2[7]
TriprolidineAlkylamine2.6[7]
ChlorpheniramineAlkylamine3.2[7]

Note: Kᵢ (inhibition constant) represents the concentration of a competing ligand that will occupy 50% of receptors at equilibrium. A lower Kᵢ value indicates higher binding affinity. Values can vary between studies based on experimental conditions.

Table 2: Functional Activity of Pyrilamine at the H1 Receptor
Assay TypeMeasured ParameterValueSource(s)
Inhibition of Histamine-Induced Inositol Phosphate (InsP) Productionlog EC₅₀-7.94[4]
Inhibition of Histamine-Induced Inositol Phosphate (InsP) ProductionEC₅₀11.5 nMCalculated from[4]
Inhibition of P450 2D1 Catalytic ActivityKᵢ34 nM[8]

H1 Receptor Signaling Pathways and Pyrilamine's Point of Intervention

The H1 receptor primarily signals through the Gq/11 pathway, leading to the activation of downstream effectors that mediate inflammatory responses. Pyrilamine intervenes at the very first step by preventing the receptor from adopting an active conformation.

Agonist-Induced and Constitutive Signaling

Upon binding of histamine or through constitutive activity, the H1 receptor activates the Gq/11 protein. This initiates a cascade:

  • Gq/11 Activation : The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[9]

  • PLC Activation : The Gαq-GTP complex activates Phospholipase C (PLC).[9][10]

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11]

  • Calcium Mobilization : IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺.[9][12]

  • PKC Activation : The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC).[9]

Gq_Signaling cluster_receptor H1 Receptor States cluster_pyrilamine Pyrilamine Action cluster_downstream Downstream Cascade H1_inactive H1-R (Inactive) H1_active H1-R* (Active) H1_inactive->H1_active Constitutive Activity Gq Gq/11 H1_active->Gq Activates Histamine Histamine Histamine->H1_active Agonist Binding Pyrilamine Pyrilamine Pyrilamine->H1_inactive Stabilizes Inactive State (Inverse Agonism) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Intracellular Ca²⁺ ↑ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrilamine Pyrilamine H1R H1 Receptor Pyrilamine->H1R Inhibits (Inverse Agonism) Gq Gq/11 H1R->Gq Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Sequesters NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Translocates DNA DNA (κB sites) NFkB_active->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates Binding_Assay_Workflow Start Start: Prepare H1R-expressing cell membranes Setup Set up 96-well plate: - Total Binding - Non-specific Binding (NSB) - Competition (Pyrilamine dilutions) Start->Setup Add_Reagents Add [3H]mepyramine and cell membranes to all wells Setup->Add_Reagents Incubate Incubate at 25°C for 4 hours to reach equilibrium Add_Reagents->Incubate Filter Rapidly filter through GF/C filters to separate bound from free ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify bound radioactivity via liquid scintillation counting Wash->Count Analyze Analyze data: 1. Calculate Specific Binding 2. Determine IC50 from curve 3. Calculate Ki via Cheng-Prusoff Count->Analyze End End: Determine Pyrilamine Binding Affinity (Ki) Analyze->End

References

Pyrilamine Maleate as a Histamine H1 Receptor Inverse Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine, is a first-generation antihistamine that has been traditionally characterized as a competitive antagonist of the histamine (B1213489) H1 receptor. However, contemporary pharmacological understanding has redefined its mechanism of action, establishing it as a potent inverse agonist. This technical guide provides an in-depth analysis of pyrilamine maleate's interaction with the histamine H1 receptor, focusing on its inverse agonist properties. It consolidates quantitative data on its binding affinity and functional potency, details experimental protocols for its characterization, and visualizes the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study of histamine H1 receptor pharmacology and the development of related therapeutics.

Introduction: The Histamine H1 Receptor and Constitutive Activity

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1] It is primarily coupled to the Gq/11 family of G-proteins, and its activation by histamine leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular signaling events.[2][3] A key feature of the H1 receptor, like many other GPCRs, is its capacity for constitutive activity.[4][5] This means that the receptor can adopt an active conformation and signal in the absence of an agonist, leading to a basal level of downstream signaling.[6][7]

Inverse agonists are ligands that bind preferentially to the inactive state of a receptor, thereby reducing its constitutive activity.[8] this compound has been demonstrated to be a selective inverse agonist of the H1 receptor.[9][10] It stabilizes the inactive conformation of the receptor, leading to a decrease in basal signaling and a more profound suppression of histamine-mediated effects than a neutral antagonist.[1]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for this compound's interaction with the histamine H1 receptor and other related targets.

Parameter Receptor/Channel Value Species Assay Reference
Ki Histamine H1 Receptor0.4 nM-Radioligand Binding[9]
Ki Histamine H1 Receptor2.1 - 2.2 nMRatRadioligand Binding ([3H]mepyramine)[11]
Ki P450 2D134 nMRatEnzyme Inhibition[12][13]
Kd Histamine H1 Receptor~4 nMMammalian BrainRadioligand Binding ([3H]mepyramine)[14]
logEC50 Inositol (B14025) Phosphate (B84403) Production (Inhibition)-7.94Guinea PigFunctional Assay[10]
IC50 IKr (delayed rectifier potassium channel)1.1 µM-Electrophysiology[3]

Table 1: Binding Affinity and Functional Potency of this compound.

Signaling Pathways

The histamine H1 receptor, upon activation by an agonist like histamine, initiates a signaling cascade through the Gq/11 protein. This pathway is constitutively active to some extent and is the target of inverse agonists like this compound.

Gq/11 Signaling Pathway

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_downstream Downstream Signaling H1R_active Active H1R G-protein coupled Gq_GDP Gq-GDP H1R_active->Gq_GDP Activates H1R_inactive Inactive H1R H1R_inactive->Gq_GDP Reduces Basal Activation Gq_GTP Gq-GTP Gq_GDP->Gq_GTP GTP for GDP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activates NFkB NF-κB Activation PKC->NFkB Leads to Histamine Histamine Histamine->H1R_active Agonist Binding Pyrilamine Pyrilamine Pyrilamine->H1R_inactive Inverse Agonist Binding (Stabilizes)

Mechanism of this compound Inverse Agonism

Inverse_Agonism_Mechanism cluster_receptor_states Receptor Equilibrium cluster_ligands Ligand Interactions cluster_signaling Cellular Response R_inactive R (Inactive State) R_active R* (Active State) R_inactive->R_active Equilibrium Reduced_Signaling Reduced Signaling R_inactive->Reduced_Signaling Shifts Equilibrium, Reduces Basal Activity Basal_Signaling Basal (Constitutive) Signaling R_active->Basal_Signaling Leads to Max_Signaling Maximal Signaling R_active->Max_Signaling Enhanced by Agonist Histamine Histamine (Agonist) Histamine->R_active Binds and Stabilizes Pyrilamine Pyrilamine (Inverse Agonist) Pyrilamine->R_inactive Binds and Stabilizes

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound as an inverse agonist.

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the histamine H1 receptor using [3H]-mepyramine.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the H1 receptor, guinea pig brain) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[15]

  • Assay Incubation:

    • In a 96-well plate, combine in triplicate:

      • Total Binding: Membranes, [3H]-mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

      • Non-specific Binding: Membranes, [3H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition Binding: Membranes, [3H]-mepyramine, and varying concentrations of this compound.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Inositol Phosphate (IP) Accumulation Assay for Functional Inverse Agonism

This assay measures the ability of this compound to reduce the basal (constitutive) production of inositol phosphates, a key second messenger in the H1 receptor signaling pathway.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the H1 receptor (e.g., CHO-gpH1 cells) to near confluence in 24-well plates.

    • Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Compound Treatment:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with an IP degradation inhibitor, such as lithium chloride (LiCl, e.g., 10 mM), for a short period (e.g., 15-20 minutes).

    • Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 20-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by aspirating the medium and adding a stop solution, such as cold perchloric acid.

    • Neutralize the extracts.

  • Separation and Quantification:

    • Separate the total [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphate accumulation against the log concentration of this compound.

    • Determine the EC50 value for the reduction in basal IP accumulation.

NF-κB Reporter Gene Assay for Constitutive Activity

The constitutive activity of the H1 receptor can also be assessed by measuring its effect on the transcription factor NF-κB.[4]

Methodology:

  • Cell Culture and Transfection:

    • Co-transfect a suitable cell line (e.g., COS-7 or HEK293) with a plasmid encoding the human H1 receptor and a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

    • A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After allowing for protein expression (e.g., 24-48 hours), treat the cells with varying concentrations of this compound.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Measure the activity of the control enzyme (e.g., β-galactosidase) for normalization.

  • Data Analysis:

    • Normalize the reporter gene activity to the control enzyme activity.

    • Plot the normalized reporter activity against the log concentration of this compound to determine its inhibitory effect on basal NF-κB activation.

Conclusion

This compound is a well-established first-generation antihistamine that functions as a potent inverse agonist at the histamine H1 receptor. Its ability to reduce the constitutive activity of the H1 receptor provides a more comprehensive mechanism for its therapeutic effects beyond simple competitive antagonism. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of this compound's inverse agonism is essential for the rational design and development of new and improved H1 receptor-targeted therapies.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Pyrilamine Maleate's H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrilamine (B1676287) maleate (B1232345), a first-generation ethylenediamine (B42938) antihistamine, has been a cornerstone in the symptomatic relief of allergic reactions for decades. Its efficacy stems from its ability to competitively and reversibly block the action of histamine (B1213489) at the H1 receptor. Understanding the nuanced relationship between its chemical structure and its pharmacological activity—the structure-activity relationship (SAR)—is paramount for the rational design of novel antihistamines with improved potency and reduced side effects. This technical guide provides an in-depth exploration of the SAR of pyrilamine maleate, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

The Structural Blueprint of H1 Antagonism: General Principles

First-generation H1 receptor antagonists, including pyrilamine, share a common pharmacophore essential for their activity. This fundamental structure consists of two aryl (or heteroaryl) groups linked by a flexible spacer to a terminal tertiary amine.[1][2][3] Pyrilamine's structure neatly fits this template, featuring a pyridin-2-yl group and a 4-methoxybenzyl group connected via an ethylenediamine bridge to a dimethylamino moiety.[4]

The key structural components contributing to the antihistaminic activity are:

  • Diaryl Substitution: The presence of two aromatic rings is crucial for high-affinity binding to the H1 receptor.[5] These rings are thought to interact with aromatic residues within the receptor's binding pocket. For optimal activity, these aryl groups should be able to adopt a non-coplanar conformation.[5]

  • Connecting Moiety (X): The atom connecting the diaryl system to the alkyl chain can be an oxygen (aminoalkyl ethers), a nitrogen (ethylenediamines like pyrilamine), or a carbon (propylamines). This atom influences the compound's overall conformation and physicochemical properties.[3]

  • Alkyl Chain: A two- or three-atom carbon chain typically separates the connecting moiety from the terminal nitrogen. This spacer provides the appropriate distance for the key functional groups to interact with their respective binding sites on the H1 receptor.[1][6]

  • Terminal Tertiary Amine: A tertiary amine is essential for potent H1 antagonism.[2] At physiological pH, this amine is protonated, and the resulting cation is believed to form a crucial ionic interaction with a conserved aspartate residue in the H1 receptor.[1]

Quantitative Structure-Activity Relationship of Pyrilamine and Related Antihistamines

The affinity of an antagonist for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the H1 receptor binding affinities (Ki) for pyrilamine (mepyramine) and other representative first-generation antihistamines. This data allows for a comparative analysis of how variations in the chemical scaffold impact receptor binding.

AntihistamineChemical ClassH1 Receptor Ki (nM)
DoxepinTricyclic0.06
Mepyramine (Pyrilamine) Ethylenediamine 0.28
DiphenhydramineEthanolamine1.1
ClemastineEthanolamine1.3
PromethazinePhenothiazine2.2
TriprolidineAlkylamine2.6
ChlorpheniramineAlkylamine3.2
CyproheptadinePiperidine3.8
HydroxyzinePiperazine21
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.[7]

As an ethylenediamine derivative, pyrilamine (mepyramine) exhibits a high binding affinity for the H1 receptor with a Ki value of 0.28 nM.[7] This high affinity is attributed to the optimal arrangement of its structural features, allowing for strong interactions with the receptor's binding pocket.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Pyrilamine exerts its effects by acting as an inverse agonist at the H1 receptor, a G protein-coupled receptor (GPCR). In its active state, the H1 receptor couples to the Gq/11 family of G proteins, initiating a downstream signaling cascade. As an inverse agonist, pyrilamine not only blocks the binding of histamine but also reduces the basal, constitutive activity of the receptor.

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Pyrilamine Pyrilamine Maleate Pyrilamine->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Mediates

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.

Experimental Workflow for H1 Receptor Antagonist Characterization

The characterization of novel H1 receptor antagonists typically involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and selectivity.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., Pyrilamine Analogs) Primary_Screening Primary Screening: Receptor Binding Assay Compound_Synthesis->Primary_Screening Functional_Assay Functional Assay: Calcium Mobilization Primary_Screening->Functional_Assay Selectivity_Profiling Selectivity Profiling: Off-target Receptor Binding Functional_Assay->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Histamine-induced wheal and flare) Selectivity_Profiling->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Preclinical_Tox Preclinical Toxicology PK_PD->Preclinical_Tox Go_NoGo Go/No-Go Decision Preclinical_Tox->Go_NoGo

Caption: A typical experimental workflow for the preclinical evaluation of H1 receptor antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.[7]

  • Objective: To determine the inhibition constant (Ki) of pyrilamine analogs for the human H1 receptor.

  • Materials:

    • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]mepyramine (a tritiated form of pyrilamine).

    • Test Compounds: this compound and its analogs at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

    • Glass fiber filters.

    • Cell harvester and scintillation counter.

  • Procedure:

    • Membrane Preparation: Harvest cells expressing the H1 receptor and prepare a membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]mepyramine (typically near its Kd value), and varying concentrations of the test compound or the non-specific binding control.

    • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

    • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Functional Potency

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.

  • Objective: To determine the functional potency (IC50) of pyrilamine analogs in blocking histamine-induced calcium release.

  • Materials:

    • Cells: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • H1 Receptor Agonist: Histamine.

    • Test Compounds: this compound and its analogs at various concentrations.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Cell Plating: Seed the H1 receptor-expressing cells into a black, clear-bottom 96-well plate and grow to confluence.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.

    • Cell Washing: Wash the cells with assay buffer to remove excess dye.

    • Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a defined period.

    • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

    • Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells.

    • Data Recording: Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

    • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-established example of the principles governing the interaction of first-generation antihistamines with the H1 receptor. The presence of two aryl rings, a flexible ethylenediamine spacer, and a terminal tertiary amine are all critical for its high binding affinity. Quantitative analysis of pyrilamine and related compounds demonstrates the importance of these features for potent H1 antagonism.

Future research in this area will likely focus on the development of H1 antagonists with improved selectivity and reduced side-effect profiles. By leveraging the foundational SAR knowledge of classic antihistamines like pyrilamine, medicinal chemists can design novel compounds that retain high affinity for the H1 receptor while minimizing interactions with other receptors, such as muscarinic and adrenergic receptors, which are responsible for the sedative and anticholinergic side effects of first-generation agents. The application of computational modeling and structure-based drug design, guided by the principles outlined in this guide, will be instrumental in achieving this goal.

References

Pyrilamine Maleate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine maleate, is a first-generation antihistamine of the ethylenediamine (B42938) class.[1][2] It functions as a potent H1 receptor inverse agonist, effectively blocking the action of histamine (B1213489) and providing relief from allergic symptoms.[2][3] This document provides an in-depth technical overview of the synthesis of pyrilamine maleate and a detailed examination of its chemical and physical properties, intended for professionals in research and drug development.

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the synthesis of the free base, pyrilamine, followed by its reaction with maleic acid to form the more stable and water-soluble maleate salt.[4] The synthesis of the pyrilamine base can be achieved through two primary routes.

Route 1: Condensation of 2-(N-p-methoxybenzyl)-aminopyridine with dimethylaminoethyl chloride. [4] Route 2: Condensation of N,N-dimethylaminoethyl-α-aminopyridine with p-methoxybenzyl chloride in the presence of a strong base like sodamide or lithamide. [4]

The subsequent salt formation is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of Pyrilamine and this compound

The following protocol describes the synthesis of pyrilamine via Route 2, followed by its conversion to this compound.

Materials and Reagents:

  • N,N-dimethylethylenediamine

  • 2-chloropyridine (B119429)

  • Sodamide (NaNH₂)

  • Toluene (anhydrous)

  • p-methoxybenzyl chloride

  • Maleic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine (Intermediate):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in anhydrous toluene.

    • Slowly add an equimolar amount of N,N-dimethylethylenediamine to the solution.

    • Add a slight excess of sodamide as a catalyst and to neutralize the HCl byproduct.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude intermediate.

    • Purify the intermediate by vacuum distillation.

  • Synthesis of Pyrilamine (Free Base):

    • In a new reaction vessel, dissolve the purified N,N-dimethyl-N'-(2-pyridyl)ethylenediamine in anhydrous toluene.

    • Add a slight excess of sodamide.

    • Slowly add an equimolar amount of p-methoxybenzyl chloride to the mixture.

    • Heat the reaction to 80-90°C and stir for 3-4 hours, monitoring by TLC.

    • Upon completion, cool the mixture and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield pyrilamine as an oily liquid.[4]

  • Formation of this compound Salt:

    • Dissolve the crude pyrilamine base in ethanol.

    • In a separate beaker, dissolve an equimolar amount of maleic acid in ethanol.

    • Slowly add the maleic acid solution to the pyrilamine solution with constant stirring.

    • The this compound salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white crystalline solid by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum to obtain pure this compound.[4]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrilamine Base Synthesis cluster_2 Step 3: Salt Formation A 2-Chloropyridine + N,N-Dimethylethylenediamine B Add Sodamide in Toluene A->B C Reflux (4-6h) B->C D Workup and Purification C->D E N,N-dimethyl-N'-(2-pyridyl)ethylenediamine D->E F Intermediate + p-Methoxybenzyl chloride E->F G Add Sodamide in Toluene F->G H Heat (80-90°C, 3-4h) G->H I Workup H->I J Pyrilamine (Free Base) I->J K Pyrilamine Base in Ethanol J->K M Mix and Precipitate K->M L Maleic Acid in Ethanol L->M N Filter, Wash, and Dry M->N O This compound (Crystalline Solid) N->O

Caption: Synthesis Workflow of this compound.

Chemical Properties of this compound

This compound is a white crystalline powder with a faint odor and a bitter, saline taste.[5] It is stable in air.[4]

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₇H₂₃N₃O · C₄H₄O₄[6]
Molecular Weight 401.5 g/mol [7]
Appearance White crystalline powder[7]
Melting Point 100-101 °C[7]
pKa (of Pyrilamine base) 4.02, 8.92 (uncertain)[8]
Solubility

This compound is very soluble in water and freely soluble in ethanol.[5][9]

SolventSolubilitypH (if applicable)Reference
Water≥ 100 mg/mL at 20°C[6]
Water> 60.2 µg/mL7.4[6]
EthanolFreely soluble[9]
ChloroformFreely soluble
EtherSlightly soluble
BenzeneSlightly soluble
DMSOSoluble[10]
PBS100 mg/mL[11]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[12][13]

Materials and Reagents:

  • This compound

  • Buffer solutions (pH 1.2, 4.5, 6.8)

  • Vials with screw caps

  • Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to vials containing the buffer solutions of different pH values. The excess solid should be visible.

  • Seal the vials and place them in a shaker bath set to a constant temperature.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the sample to remove any remaining undissolved solid.

  • Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14]

  • Perform the experiment in triplicate for each pH condition.[13]

Solubility Determination Workflow

Solubility Determination Workflow (Shake-Flask Method) A Add excess this compound to buffer solutions (pH 1.2, 4.5, 6.8) B Equilibrate in shaker bath (24-48h at constant temperature) A->B C Sample the supernatant B->C D Centrifuge to remove solids C->D E Analyze concentration by HPLC or UV-Vis D->E F Calculate solubility E->F

Caption: Solubility Determination Workflow.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are consistent with its structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the pyridine (B92270) and p-methoxyphenyl rings, the methylene (B1212753) protons of the ethylenediamine bridge and the benzyl (B1604629) group, the methoxy (B1213986) group protons, and the N-dimethyl group protons. The ¹³C NMR would similarly show distinct signals for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, C-O stretching of the ether group, and C-N stretching of the amine groups. The maleate counter-ion will show characteristic absorptions for the carboxylate groups.

UV-Visible Spectroscopy

In ethanol, this compound exhibits a UV absorption maximum at approximately 310 nm.[9] Spectrophotometric methods have been developed for its quantification based on the formation of colored ion-association products. For example, with cobaltous thiocyanate, it forms a complex that can be measured at 620 nm.

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[1][15] In its active state, the H1 receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately causing the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction.

Pyrilamine acts as an inverse agonist, preferentially binding to the inactive state of the H1 receptor.[3][13] This action shifts the conformational equilibrium of the receptor towards the inactive state, thereby blocking the Gq/11-mediated signaling pathway and preventing the downstream effects of histamine.[3]

H1 Receptor Signaling Pathway and Inhibition by this compound

G H1 Receptor Signaling and Pyrilamine Inhibition cluster_0 Normal Histamine Signaling cluster_1 Inhibition by Pyrilamine Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Gq11 Gq/11 Protein H1R_active->Gq11 activates H1R_inactive H1 Receptor (Inactive) H1R_active->H1R_inactive equilibrium PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, etc.) Ca2->Response PKC->Response Pyrilamine This compound Pyrilamine->H1R_inactive stabilizes Blocked Signaling Blocked H1R_inactive->Blocked prevents activation

Caption: H1 Receptor Signaling and Pyrilamine Inhibition.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The synthetic route via N,N-dimethylaminoethyl-α-aminopyridine and p-methoxybenzyl chloride, followed by salt formation with maleic acid, is a well-established method. The physicochemical and spectroscopic properties are well-characterized, providing a solid foundation for its use in pharmaceutical development and research. A thorough understanding of its mechanism of action as an H1 receptor inverse agonist is crucial for its application in treating allergic conditions and for the development of new, more targeted antihistamines.

References

In Vitro Pharmacological Profile of Pyrilamine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine maleate, is a first-generation antihistamine that has been in clinical use for decades for the symptomatic relief of allergic reactions.[1][2][3] Its therapeutic effects are primarily mediated by its potent interaction with the histamine (B1213489) H1 receptor. Beyond its well-documented antihistaminic properties, pyrilamine exhibits a complex pharmacological profile, including interactions with other receptor systems and ion channels. This technical guide provides an in-depth overview of the in vitro pharmacology of pyrilamine maleate, focusing on its receptor binding affinity, functional activity, and the cellular mechanisms it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its mechanism of action to support further research and drug development efforts.

Receptor Binding Profile

Pyrilamine is characterized by its high affinity and selectivity for the histamine H1 receptor.[4][5] It acts as a competitive antagonist, reversibly binding to the H1 receptor to block the action of histamine.[1][6] Its binding affinity can vary depending on the tissue and species.[4][5] While highly selective for the H1 receptor, at higher concentrations, it shows weak affinity for other histamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinities of this compound

Target ReceptorSpecies / Tissue / Cell LineRadioligandAssay TypeBinding Affinity (K_d / K_i)Reference
Histamine H1 Guinea Pig Brain[³H]-MepyramineRadioligand BindingK_d: 0.8 nM[4][5]
Histamine H1 Rat Brain[³H]-MepyramineRadioligand BindingK_d: 9.1 nM[4][5]
Histamine H1 DDT1-MF-2 and BC3H1 Cells[³H]-MepyramineRadioligand BindingK_d: 276 nM[4][5]
Histamine H1 HEK293 Cells[³H]-MepyramineRadioligand BindingpK_d: 9.4[4]
Histamine H2 --Radioligand BindingK_d: 5200 nM[4][5]
Histamine H3 --Radioligand BindingK_d: >3000 nM[4][5]

Functional Activity and Mechanism of Action

Pyrilamine is not merely a silent antagonist but is classified as an inverse agonist at the H1 receptor.[7][8][9] This means it can reduce the receptor's basal, constitutive activity in the absence of an agonist.[9] Pyrilamine binds preferentially to the inactive state of the G protein-coupled H1 receptor, sequestering G_q/11 proteins and thereby inhibiting downstream signaling.[7][8][9]

Inhibition of H1 Receptor-Mediated G_q/11 Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_q/11 family of G proteins.[10] Activation by histamine initiates a signaling cascade that pyrilamine effectively blocks. By preventing this cascade, pyrilamine mitigates allergic and inflammatory responses.[1][10]

The key steps in this pathway and pyrilamine's point of inhibition are:

  • Histamine Binding: Histamine binds to and activates the H1 receptor.

  • G_q/11 Activation: The activated receptor stimulates the G_q/11 protein.

  • PLC Activation: G_q/11 activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Cellular Response: The increase in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, such as smooth muscle contraction and increased vascular permeability.[10]

Pyrilamine, as an inverse agonist, binds to the H1 receptor and prevents this entire sequence from occurring.[8]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (GPCR) Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Pyrilamine Pyrilamine Pyrilamine->H1R Binds & Blocks Gq11->PLC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Pyrilamine Inhibition.
Off-Target Functional Activities

In addition to its primary activity at the H1 receptor, pyrilamine has been shown to interact with other cellular targets in vitro, which may contribute to its overall pharmacological effect and side-effect profile.

  • Ion Channel Blockade: Pyrilamine blocks the rapidly activating component of the delayed rectifier potassium channel (I_Kr) with an IC₅₀ of 1.1 μM.[7]

  • Neurotransmitter Uptake: At low micromolar concentrations, pyrilamine acts as a selective and potent competitive inhibitor of serotonin (B10506) (5-HT) uptake.[11]

  • Anticholinergic Properties: As a first-generation antihistamine, pyrilamine is known to possess anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors, contributing to side effects like dry mouth.[1]

Table 2: Functional and Off-Target Activity of this compound

Assay TypeTarget/EffectCell Line / SystemQuantitative ValueReference
Inositol Phosphate (InsP) AccumulationH1 Receptor AntagonismCHO-gpH1 Cellslog EC₅₀: -7.94 ± 0.11[4][5]
ElectrophysiologyI_Kr Potassium Channel Blockade-IC₅₀: 1.1 μM[7]
Neurotransmitter UptakeSerotonin (5-HT) Uptake InhibitionRat Brain SynaptosomesCompetitive inhibition at 0.05-0.5 μM[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. The following sections describe standard in vitro protocols for assessing the binding and functional activity of H1 receptor antagonists like pyrilamine.

Protocol 1: H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.[10]

  • Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

  • Materials and Reagents:

    • Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.[10][12]

    • Radioligand: [³H]-Mepyramine (Pyrilamine) (Specific Activity ~20-30 Ci/mmol).[10]

    • Test Compound: this compound.

    • Non-specific Control: High concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.[10][13]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]

    • Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

    • Equipment: 96-well plates, cell harvester, liquid scintillation counter.[10]

  • Methodology:

    • Membrane Preparation:

      • Homogenize cells or tissue in ice-cold assay buffer.

      • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei.

      • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.[10]

      • Resuspend the pellet in fresh assay buffer and determine the protein concentration. Store at -80°C.[10]

    • Assay Procedure:

      • Prepare serial dilutions of the test compound (Pyrilamine).

      • In a 96-well plate, set up triplicate wells for:

        • Total Binding: Membranes + [³H]-Mepyramine (at a concentration near its K_d, ~1-5 nM) + Assay Buffer.[10]

        • Non-specific Binding (NSB): Membranes + [³H]-Mepyramine + 10 µM Mianserin.[10]

        • Competition Binding: Membranes + [³H]-Mepyramine + varying concentrations of Pyrilamine.[10]

      • Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[14]

    • Harvesting and Counting:

      • Rapidly filter the plate contents through the pre-soaked glass fiber filters using a cell harvester to separate bound and free radioligand.[12]

      • Wash filters multiple times with ice-cold wash buffer.[14]

      • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[12]

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Workflow start Start prep Membrane Preparation (H1-expressing cells) start->prep plate Plate Setup (96-well) Total, NSB, Competition prep->plate incubate Incubation (e.g., 60 min @ 25°C) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (Cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.
Protocol 2: Functional Calcium Mobilization Assay

This functional assay measures a compound's ability to inhibit the intracellular calcium release triggered by an agonist, providing a measure of its functional potency.[12][15][16]

  • Objective: To determine the functional potency (IC₅₀) of this compound in blocking histamine-induced calcium release.

  • Materials and Reagents:

    • Cells: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.[12]

    • Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

    • Agonist: Histamine.

    • Test Compound: this compound.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.[12]

    • Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader with an injection system.[12]

  • Methodology:

    • Cell Preparation: Plate H1 receptor-expressing cells in 96-well plates and grow to confluence.[12]

    • Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 min) at 37°C. Wash the cells to remove excess dye.[12]

    • Assay Procedure:

      • Place the cell plate in the fluorescence plate reader.

      • Add varying concentrations of the antagonist (Pyrilamine) to the wells and pre-incubate for a defined period.[12]

      • Establish a baseline fluorescence reading.

      • Inject a fixed concentration of histamine (typically the EC₈₀ concentration) into the wells to stimulate the cells.[12]

      • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the log concentration of Pyrilamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pyrilamine_Actions cluster_primary Primary Mechanism cluster_secondary Secondary / Off-Target Effects Pyrilamine This compound H1R Histamine H1 Receptor (Inverse Agonism) Pyrilamine->H1R Anticholinergic Muscarinic Receptor Antagonism Pyrilamine->Anticholinergic IonChannel IKr Potassium Channel Blockade Pyrilamine->IonChannel SerotoninUptake Serotonin (5-HT) Uptake Inhibition Pyrilamine->SerotoninUptake Gq11_Inhibition Inhibition of Gq/11 Signaling Pathway H1R->Gq11_Inhibition Leads to

Caption: Logical Relationship of this compound's In Vitro Actions.

Conclusion

The in vitro pharmacological profile of this compound is defined by its high-affinity, selective inverse agonism at the histamine H1 receptor. This primary mechanism of action involves the inhibition of the G_q/11-mediated signaling cascade, preventing the downstream cellular responses associated with histamine release. Quantitative binding and functional assays consistently demonstrate its potency in the nanomolar range at the H1 receptor. Additionally, in vitro studies have revealed off-target activities, including blockade of I_Kr potassium channels and inhibition of serotonin reuptake, which may be relevant to its complete pharmacological effect and side-effect profile. The detailed data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the study and development of H1 receptor modulators and related compounds.

References

Pyrilamine Maleate: An In-Depth Technical Guide to Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), a first-generation ethylenediamine (B42938) antihistamine, is a well-established H1 receptor antagonist widely used for the symptomatic relief of allergic reactions.[1] However, like many first-generation antihistamines, pyrilamine exhibits a broad pharmacological profile, interacting with a variety of unintended biological targets. These "off-target" effects are crucial to understand in a research and drug development context as they can lead to polypharmacology, undesirable side effects, or potential opportunities for drug repurposing.[2] This in-depth technical guide provides a comprehensive overview of the known off-target effects of pyrilamine maleate in cellular assays, presenting quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.

Data Presentation: Off-Target Interaction Profile of Pyrilamine

The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) of pyrilamine for its primary target and various off-target receptors and enzymes. It is important to note that while pyrilamine's high affinity for the H1 receptor is well-documented, quantitative data for some of its off-target interactions are less readily available. In such cases, data for other first-generation antihistamines are provided to indicate a likely range of activity.

Target FamilyTargetSpeciesAssay TypePyrilamine Ki (nM)Pyrilamine IC50 (µM)Reference
Histamine (B1213489) Receptors H1 ReceptorHumanRadioligand Binding0.28-[3]
H2 Receptor-Radioligand Binding>10,000-[4]
H3 Receptor-Radioligand Binding>10,000-[4]
H4 ReceptorHumanRadioligand Binding32-[1]
Monoamine Transporters Serotonin (B10506) Transporter (SERT)RatSynaptosomal Uptake90-[5]
Norepinephrine Transporter (NET)RatSynaptosomal Uptake->50[5]
Dopamine Transporter (DAT)RatSynaptosomal Uptake->50[5]
Muscarinic Receptors Muscarinic Receptors (general)BovineRadioligand Binding3,600 - 30,000-[4]
Ion Channels hERG (IKr) Potassium Channel-Electrophysiology-1.1[6]
Voltage-gated Sodium Channels (Nav1.7, Nav1.8, Nav1.9)-Electrophysiology-Within therapeutic range[7]
Cytochrome P450 Enzymes CYP2D6HumanMicrosomal Inhibition-32 - 109 (for other first-generation antihistamines)[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of this compound. These protocols are based on established and widely used techniques in pharmacology and drug discovery.

Radioligand Binding Assay for Receptor Affinity (e.g., Muscarinic Receptors)

This protocol describes a competitive binding assay to determine the affinity (Ki) of pyrilamine for a specific receptor, such as a muscarinic receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific G protein-coupled receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1 cells) or tissue homogenate known to express the receptor (e.g., rat brain cortex).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

  • Unlabeled Competitor (for non-specific binding): A high concentration of a known, potent antagonist for the target receptor (e.g., Atropine).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add radioligand (at a concentration near its Kd), assay buffer, and the membrane preparation to triplicate wells.

    • Non-specific Binding (NSB): Add radioligand, a saturating concentration of the unlabeled competitor (e.g., 1 µM Atropine), and the membrane preparation to triplicate wells.

    • Competition Binding: Prepare serial dilutions of this compound. To triplicate wells, add the radioligand, the respective this compound dilution, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of pyrilamine that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellSource Cells/Tissue Homogenize Homogenization CellSource->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Washing Pellet->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet Plate 96-well Plate Setup (Total, NSB, Competition) FinalPellet->Plate Incubate Incubation Plate->Incubate Filter Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count CalcIC50 Calculate IC50 Count->CalcIC50 CalcKi Calculate Ki CalcIC50->CalcKi

Workflow for Radioligand Binding Assay

Neurotransmitter Uptake Assay (e.g., Serotonin Uptake)

This protocol describes how to measure the inhibition of neurotransmitter transporters, such as the serotonin transporter (SERT), by this compound.

Objective: To determine the IC50 of this compound for the inhibition of serotonin uptake into cells or synaptosomes.

Materials:

  • Cell/Tissue Source: A cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or synaptosomes prepared from rat brain tissue.

  • Radiolabeled Neurotransmitter: [3H]-Serotonin ([3H]-5-HT).

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Test Compound: this compound.

  • Inhibitor for Non-specific Uptake: A high concentration of a known potent SERT inhibitor (e.g., fluoxetine).

  • Lysis Buffer.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Cell/Synaptosome Preparation:

    • Plate cells in a suitable microplate and allow them to adhere.

    • If using synaptosomes, prepare them from brain tissue by homogenization and differential centrifugation.

  • Assay Setup:

    • Wash the cells/synaptosomes with uptake buffer.

    • Pre-incubate the cells/synaptosomes with various concentrations of this compound or vehicle control for a short period (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

    • Include wells for determining non-specific uptake by pre-incubating with a high concentration of a known SERT inhibitor.

  • Initiation of Uptake:

    • Initiate the uptake by adding [3H]-Serotonin to all wells.

  • Incubation:

    • Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells/synaptosomes multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells/synaptosomes with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage inhibition of specific uptake at each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value.

Start Start Prep Prepare Cells/ Synaptosomes Start->Prep Preincubation Pre-incubate with Pyrilamine/Controls Prep->Preincubation AddRadioligand Add [3H]-Serotonin Preincubation->AddRadioligand Incubate Incubate AddRadioligand->Incubate Terminate Terminate Uptake & Wash Incubate->Terminate Lyse Lyse Cells/ Synaptosomes Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

Neurotransmitter Uptake Assay Workflow

Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on major drug-metabolizing CYP isoforms.

Objective: To determine the IC50 of this compound for the inhibition of specific CYP450 isoforms.

Materials:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP isoforms.

  • CYP Isoform-Specific Substrates: e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4.

  • NADPH Regenerating System.

  • Test Compound: this compound.

  • Positive Control Inhibitors: Known potent inhibitors for each CYP isoform.

  • Incubation Buffer: e.g., Potassium phosphate (B84403) buffer.

  • Quenching Solution: e.g., Acetonitrile containing an internal standard.

  • LC-MS/MS System.

Procedure:

  • Incubation Setup:

    • In a microplate, combine the enzyme source, incubation buffer, and serial dilutions of this compound or a positive control inhibitor.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the isoform-specific substrate and the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specific time, ensuring the reaction remains within the linear range.

  • Reaction Termination:

    • Stop the reaction by adding the quenching solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of different concentrations of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.

Start Start Setup Prepare Incubation Mix (Microsomes, Buffer, Pyrilamine) Start->Setup Preincubate Pre-incubate at 37°C Setup->Preincubate Initiate Initiate Reaction (Add Substrate & NADPH) Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Quenching Solution) Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate IC50 Analyze->Calculate End End Calculate->End cluster_H1 H1 Receptor Signaling (Gq-coupled) Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq Pyrilamine_H1 Pyrilamine Pyrilamine_H1->H1R PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC CellularResponse_H1 Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->CellularResponse_H1 PKC->CellularResponse_H1 cluster_Muscarinic Muscarinic Receptor Signaling (Anticholinergic Effect) ACh Acetylcholine MR Muscarinic Receptor (e.g., M1, M3) ACh->MR Gq_M Gq MR->Gq_M Pyrilamine_M Pyrilamine Pyrilamine_M->MR PLC_M Phospholipase C Gq_M->PLC_M IP3_M IP3 PLC_M->IP3_M Ca_release_M Ca²⁺ Release IP3_M->Ca_release_M CellularResponse_M Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release_M->CellularResponse_M cluster_SERT Serotonin Transporter (SERT) Inhibition Serotonin_ext Extracellular Serotonin SERT Serotonin Transporter (SERT) Serotonin_ext->SERT Serotonin_int Intracellular Serotonin SERT->Serotonin_int Reuptake Pyrilamine_SERT Pyrilamine Pyrilamine_SERT->SERT Synaptic_cleft Increased Synaptic Serotonin Pyrilamine_SERT->Synaptic_cleft

References

Pyrilamine Maleate blood-brain barrier transport mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Blood-Brain Barrier Transport Mechanism of Pyrilamine (B1676287) Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrilamine maleate, a first-generation H1-antihistamine, effectively permeates the blood-brain barrier (BBB), leading to its central nervous system effects, most notably sedation.[1][2] This penetration is not mediated by simple passive diffusion but rather by a sophisticated, carrier-mediated transport system. This technical guide synthesizes the current understanding of the mechanisms governing pyrilamine's entry into the brain, providing detailed experimental data, protocols, and visual representations of the transport pathways. The primary transporter implicated is a novel, pyrilamine-sensitive, proton-coupled organic cation (H+/OC) antiporter, which is distinct from classical organic cation transporters.[3][4][5] Understanding this transport system is critical for the development of future central nervous system (CNS) targeted drugs and for mitigating the CNS side effects of existing medications.

Core Transport Mechanism: A Proton-Coupled Antiporter System

The transport of pyrilamine across the BBB is a saturable, carrier-mediated process.[6] This indicates the involvement of a finite number of transport proteins rather than simple diffusion across the lipid bilayer.

Key characteristics of the pyrilamine transport system include:

  • Proton-Coupled Antiport: The transport of pyrilamine into the brain endothelial cells is driven by an oppositely directed proton (H+) gradient.[4] This means that the influx of pyrilamine is coupled with the efflux of protons from the cell.

  • pH-Dependence: The uptake of pyrilamine is enhanced at an alkaline extracellular pH.[4]

  • Sodium and Membrane Potential Independence: The transport mechanism does not rely on sodium gradients or the cell's membrane potential for energy.[3][4][5]

  • Substrate Specificity: This transporter is shared by other lipophilic basic drugs, including diphenhydramine, propranolol, and imipramine, which can act as competitive inhibitors of pyrilamine transport.[6][7] It is, however, distinct from the classical organic cation transporters (OCTs) as it is not inhibited by typical OCT substrates like tetraethylammonium.[4]

Quantitative Data on Pyrilamine BBB Transport

The following tables summarize the key quantitative parameters of pyrilamine transport across the BBB, derived from various experimental models.

Table 1: In Vivo Kinetic Parameters of Mepyramine (Pyrilamine) BBB Transport

ParameterValueSpecies/ModelExperimental TechniqueReference
Maximum Uptake Rate (Jmax)7.12 ± 1.37 µmol/min/g of brainRatCarotid Injection Technique[6]
Michaelis Constant (Kt)4.40 ± 2.00 mMRatCarotid Injection Technique[6]
Nonsaturable Uptake Rate (Kd)0.28 ± 0.02 ml/min/g of brainRatCarotid Injection Technique[6]

Table 2: In Vitro Kinetic Parameters of Pyrilamine Transport

ParameterValueSpecies/ModelExperimental TechniqueReference
Michaelis Constant (Km)28 µMRat (TR-BBB13 cells)Cell Uptake Study[4]
Uptake Coefficient (Luminal)609 µl/mg protein/minBovine (BCEC)Cell Uptake Study[8]
Transcellular Permeability Coefficient488 µl/mg protein/minBovine (BCEC)Cell Uptake Study[8]

Table 3: Inhibition Constants (Ki) of Pyrilamine Transport by Other Drugs

InhibitorKi ValueSpecies/ModelReference
Ketotifen46.8 µMBovine (BCEC)[7]
Propranolol51.1 µMBovine (BCEC)[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the BBB transport of pyrilamine.

In Situ Rat Brain Perfusion

This technique allows for the direct measurement of drug uptake into the brain from a controlled perfusate, eliminating the influence of peripheral metabolism.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized. The common carotid artery is exposed and cannulated with a perfusion needle.

  • Perfusion: The brain is perfused with a Krebs-Ringer buffer (pH 7.4) for a short period to wash out the blood.

  • Drug Infusion: A perfusion buffer containing a known concentration of radiolabeled pyrilamine (e.g., [3H]pyrilamine) and various inhibitors or under different pH conditions is infused at a constant rate.

  • Termination: After a set time (e.g., 1-5 minutes), the perfusion is stopped, and the animal is decapitated.

  • Sample Analysis: The brain is removed, and samples are taken for analysis. The concentration of the radiolabeled drug is measured using liquid scintillation counting.

  • Calculation of Brain Uptake: The brain uptake clearance (Kin) is calculated to quantify the rate of transport.

In Vitro Cell Culture Models

Primary bovine brain capillary endothelial cells (BCEC) and immortalized rat brain capillary endothelial cell lines (e.g., TR-BBB13) are common in vitro models.

Protocol for Cell Uptake Studies:

  • Cell Culture: Endothelial cells are cultured on permeable supports (e.g., Transwell inserts) to form a monolayer that mimics the BBB.

  • Uptake Experiment: The cell monolayer is incubated with a buffer containing radiolabeled pyrilamine at 37°C for various time points.

  • Inhibition Studies: To identify the transporters involved, uptake experiments are repeated in the presence of known transporter inhibitors.

  • Temperature Dependence: Experiments are also conducted at 4°C to distinguish between active transport and passive diffusion.

  • Sample Analysis: At the end of the incubation period, the cells are washed and lysed. The intracellular concentration of the radiolabeled drug is determined.

Carotid Injection Technique

This in vivo method, also known as the Brain Uptake Index (BUI) method, measures the single-pass extraction of a drug by the brain.

Protocol:

  • Animal Preparation: Rats are anesthetized, and the common carotid artery is exposed.

  • Injection Bolus: A small volume of saline containing radiolabeled pyrilamine and a highly permeable reference compound (e.g., [14C]butanol) is rapidly injected into the carotid artery.

  • Termination: The animal is decapitated approximately 15 seconds after injection.

  • Sample Analysis: The brain is dissected, and the radioactivity of both the test and reference compounds is measured.

  • Calculation of BUI: The Brain Uptake Index is calculated as the ratio of pyrilamine extraction to the reference compound's extraction, providing a measure of BBB permeability.

Visualizing the Transport Mechanism and Experimental Workflow

Signaling Pathway of Pyrilamine Transport Across the BBB

Pyrilamine_Transport cluster_bec Brain Endothelial Cell Pyrilamine_Blood Pyrilamine Transporter Pyrilamine-Sensitive H+/OC Antiporter Pyrilamine_Blood->Transporter Influx Pyrilamine_Intracellular Pyrilamine Transporter->Pyrilamine_Intracellular H_out H+ Pyrilamine_Brain Pyrilamine Pyrilamine_Intracellular->Pyrilamine_Brain Efflux (Mechanism less defined) H_in H+ H_in->Transporter Efflux

Caption: Pyrilamine transport across the blood-brain barrier.

Experimental Workflow for In Situ Brain Perfusion

InSitu_Perfusion_Workflow A Anesthetize Rat B Cannulate Carotid Artery A->B C Washout Blood with Buffer B->C D Perfuse with [3H]Pyrilamine +/- Inhibitors C->D E Stop Perfusion & Decapitate D->E F Dissect Brain E->F G Measure Radioactivity F->G H Calculate Brain Uptake Clearance (Kin) G->H

Caption: Workflow for in situ rat brain perfusion study.

Logical Relationship of Pyrilamine Transporter Characteristics

Transporter_Characteristics PyrilamineTransport Pyrilamine BBB Transport CarrierMediated Carrier-Mediated PyrilamineTransport->CarrierMediated Saturable Saturable CarrierMediated->Saturable ProtonAntiporter Proton-Coupled Antiporter CarrierMediated->ProtonAntiporter InhibitedByBasicDrugs Inhibited by other lipophilic basic drugs CarrierMediated->InhibitedByBasicDrugs pH_Dependent pH-Dependent ProtonAntiporter->pH_Dependent Na_Independent Na+ Independent ProtonAntiporter->Na_Independent MembranePotential_Independent Membrane Potential Independent ProtonAntiporter->MembranePotential_Independent

Caption: Characteristics of the pyrilamine BBB transporter.

Conclusion

The transport of this compound across the blood-brain barrier is a complex process mediated by a specific proton-coupled organic cation antiporter. This carrier-mediated system is distinct from other known transporters and is a key determinant of the central nervous system effects of pyrilamine and other structurally related basic drugs. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this transport mechanism is essential for designing novel drugs with desired CNS penetration profiles and for predicting and managing the neurological side effects of existing medications. Future research should focus on the molecular identification and characterization of this important transporter.

References

The Sedative Properties and Central Nervous System Penetration of Pyrilamine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrilamine (B1676287) maleate (B1232345), a first-generation ethylenediamine (B42938) antihistamine, has been a subject of interest not only for its efficacy in alleviating allergic symptoms but also for its pronounced sedative side effects. This technical guide provides an in-depth examination of the sedative properties of pyrilamine maleate, focusing on its mechanism of action and its ability to penetrate the central nervous system (CNS). This document summarizes key quantitative data, details relevant experimental protocols for assessing sedation and CNS penetration, and provides visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Pyrilamine, also known as mepyramine, is a potent H1 receptor antagonist that has been in clinical use for decades.[1] As a first-generation antihistamine, its chemical structure allows it to readily cross the blood-brain barrier (BBB), leading to significant interactions with the central nervous system.[2][3] This CNS penetration is the primary reason for its sedative effects, a characteristic that distinguishes it from second-generation antihistamines designed to be non-sedating.[2] Understanding the intricate relationship between this compound's physicochemical properties, its interaction with CNS targets, and the resulting sedative phenotype is crucial for the development of new therapeutics with optimized efficacy and safety profiles.

Mechanism of Sedation

The sedative effects of this compound are primarily attributed to its competitive antagonism of histamine (B1213489) H1 receptors in the brain.[2] Histamine in the CNS acts as a neurotransmitter that promotes wakefulness.[4] By blocking the action of histamine at H1 receptors, pyrilamine disrupts this wakefulness-promoting pathway, leading to drowsiness and sedation.[4][5]

Beyond its antihistaminergic activity, this compound also exhibits anticholinergic properties, meaning it can block acetylcholine (B1216132) receptors.[2] This action can contribute to its sedative effects and other central side effects such as dizziness and confusion.[6][7]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses that promote a state of wakefulness. This compound acts as an inverse agonist at the H1 receptor, not only blocking the binding of histamine but also reducing the basal activity of the receptor.[8]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Pyrilamine Pyrilamine Maleate Pyrilamine->H1R Blocks Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Wakefulness Wakefulness Ca->Wakefulness PKC->Wakefulness

Caption: Histamine H1 Receptor Signaling Pathway and Pyrilamine's Point of Intervention.

Central Nervous System Penetration

The ability of a drug to cross the blood-brain barrier is a key determinant of its central effects. This compound, being a lipophilic molecule, can readily diffuse across the endothelial cells of the BBB.[3] Studies have shown that first-generation antihistamines, including pyrilamine, are not significantly effluxed by P-glycoprotein (P-gp), a major efflux transporter at the BBB that limits the brain penetration of many second-generation antihistamines.[9]

Quantitative Data on CNS Penetration and Pharmacokinetics

The following tables summarize available quantitative data regarding the receptor binding, CNS penetration, and pharmacokinetic properties of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesPreparationKd (nM)Reference
H1Guinea PigBrain0.8[10]
H1RatBrain9.1[10]
H2--5200[10]
H3-->3000[10]

Table 2: Pharmacokinetic Parameters of Pyrilamine

SpeciesDose & RouteT1/2 (hr)CmaxOral Bioavailability (%)Reference
Rat0.7 mg/kg IV2.3--[6]
Rat7.0 mg/kg IV1.5--[6]
Horse300 mg IV-~280 ng/mL (at 5 min)-[11]
Horse300 mg Oral-~33 ng/mL (at 30 min)18[11]
Human50 mg Oral-Peak plasma conc. at 2-3 hr-[12][13]

Table 3: Brain Distribution of Pyrilamine

SpeciesMethodKey FindingReference
Mouse[11C]Pyrilamine DistributionDistribution parallels known H1 receptor density in the brain.[14]
Guinea Pig[3H]Pyrilamine in vivo bindingRegional distribution with high density in the molecular layer of the cerebellum and dentate gyrus.[5]

Experimental Protocols for Assessing Sedation and CNS Penetration

In Vitro Assessment of CNS Penetration: MDCK-MDR1 Permeability Assay

This assay is used to predict the ability of a compound to cross the blood-brain barrier and to determine if it is a substrate for the P-glycoprotein (P-gp) efflux pump.[6][10]

Protocol:

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on semi-permeable Transwell™ inserts to form a confluent and polarized monolayer.[10]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Bidirectional Transport):

    • Apical to Basolateral (A→B) Transport: The test compound (e.g., 10 µM this compound) is added to the apical (upper) chamber.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, the test compound is added to the basolateral (lower) chamber.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 90 minutes).[6]

  • Sample Analysis: Samples are collected from both the donor and receiver chambers at the end of the incubation period and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions.

    • The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER ≥ 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[10]

MDCK_MDR1_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture MDCK-MDR1 cells on Transwell inserts TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_A_B Add Pyrilamine to Apical side (A->B) TEER->Add_A_B Add_B_A Add Pyrilamine to Basolateral side (B->A) TEER->Add_B_A Incubate Incubate at 37°C Add_A_B->Incubate Add_B_A->Incubate LCMS Quantify Pyrilamine by LC-MS/MS Incubate->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for the MDCK-MDR1 Permeability Assay.
In Situ Assessment of CNS Penetration: Brain Perfusion Technique

This technique allows for the direct measurement of blood-brain barrier permeability in a live animal model, providing a more physiologically relevant assessment.[15][16]

Protocol (Rat Model):

  • Anesthesia and Surgery: The rat is anesthetized, and the common carotid artery is cannulated.[1]

  • Perfusion: The brain is perfused with a physiological buffer containing a known concentration of the test compound (e.g., radiolabeled this compound) for a short duration (e.g., 1-5 minutes).[15]

  • Brain Removal and Homogenization: Following perfusion, the brain is rapidly removed and homogenized.

  • Sample Analysis: The concentration of the test compound in the brain homogenate and the perfusate is determined.

  • Data Analysis: The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated to quantify the rate of transport across the BBB.

Brain_Perfusion_Workflow cluster_procedure Procedure cluster_analysis Analysis Anesthetize Anesthetize Rat Cannulate Cannulate Carotid Artery Anesthetize->Cannulate Perfuse Perfuse with Pyrilamine -containing buffer Cannulate->Perfuse Remove_Brain Remove and Homogenize Brain Perfuse->Remove_Brain Analyze_Samples Analyze Pyrilamine concentration in brain and perfusate Remove_Brain->Analyze_Samples Calculate_Uptake Calculate Brain Uptake Clearance (Kin) Analyze_Samples->Calculate_Uptake

Caption: Workflow for the In Situ Brain Perfusion Technique.
In Vivo Assessment of Sedation: Rotarod Test

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents, which can be impaired by sedative drugs.[13]

Protocol (Mouse/Rat Model):

  • Habituation and Training: The animals are habituated to the testing room and then trained on the rotarod at a constant, low speed for a set duration on consecutive days prior to the test day.[13]

  • Drug Administration: On the test day, animals are administered this compound or a vehicle control at a specified time before the test.

  • Testing: The animal is placed on the rotarod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).

  • Data Collection: The latency to fall from the rotating rod is recorded for each animal.

  • Data Analysis: The mean latency to fall is compared between the drug-treated and vehicle-treated groups. A significant decrease in the latency to fall in the drug-treated group indicates motor impairment and sedation.

In Vivo Assessment of Sedation: Electroencephalogram (EEG) Monitoring

EEG monitoring provides an objective measure of the sedative effects of a drug by recording the electrical activity of the brain.[9]

Protocol (Rat Model):

  • Surgical Implantation: Rats are surgically implanted with EEG and electromyography (EMG) electrodes to record brain wave activity and muscle tone, respectively.

  • Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and tether.[9]

  • Baseline Recording: Baseline EEG/EMG data is recorded to establish normal sleep-wake patterns.

  • Drug Administration: this compound or a vehicle control is administered.

  • Post-Dosing Recording: EEG/EMG is continuously recorded for a specified period after drug administration.

  • Data Analysis: The recordings are scored for different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep). The effects of the drug on sleep latency, duration of each sleep stage, and the power of different EEG frequency bands are analyzed to quantify sedation. An increase in non-REM sleep and a decrease in wakefulness are indicative of a sedative effect.

Conclusion

This compound's sedative properties are a direct consequence of its ability to readily cross the blood-brain barrier and antagonize central histamine H1 receptors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of the mechanisms underlying the CNS effects of first-generation antihistamines like pyrilamine is essential for the rational design of new medications with improved safety profiles, and for exploring the potential therapeutic applications of CNS-penetrant antihistamines beyond allergy relief. Further research focusing on obtaining a more complete pharmacokinetic profile in humans and detailed quantitative brain distribution data will be invaluable in refining our understanding of the relationship between pyrilamine exposure in the CNS and its sedative effects.

References

The Unseen Target: An In-Depth Technical Guide to the In Vitro Anticholinergic Activity of Pyrilamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro anticholinergic properties of Pyrilamine Maleate, a first-generation antihistamine. While primarily known for its histamine (B1213489) H1 receptor antagonism, this compound also exhibits off-target effects on muscarinic acetylcholine (B1216132) receptors, contributing to its characteristic side-effect profile. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacology of this compound.

Executive Summary

This compound, a widely used H1 antagonist, also functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This anticholinergic activity is a class effect of first-generation antihistamines and is responsible for side effects such as dry mouth, blurred vision, and sedation.[1] This guide details the in vitro assessment of this compound's anticholinergic profile through receptor binding and functional assays. Quantitative data, including binding affinities (Ki) and functional potency (pA2), are presented alongside detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Muscarinic Receptor Interaction

The anticholinergic activity of this compound has been quantified using various in vitro methods. The following tables summarize the key data points for its interaction with muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinity of Pyrilamine (Mepyramine)

CompoundReceptor SourceRadioligandKᵢ (nM)Reference
Mepyramine (Pyrilamine)Bovine Cerebral Cortex (Mixed Muscarinic Receptors)[³H]-Quinuclidinyl Benzilate3,600[2]

Note: A higher Kᵢ value indicates lower binding affinity.

Table 2: Functional Antagonism of Pyrilamine at Muscarinic Receptors

CompoundTissue PreparationAgonistpA₂ ValueReference
PyrilamineGuinea Pig Trachealis Muscle (predominantly M₃ receptors)Carbachol4.8 ± 0.4[3]

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA₂ value indicates lower antagonist potency.

Muscarinic Receptor Signaling Pathways

This compound exerts its anticholinergic effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting their downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that couple to different G-proteins and initiate distinct intracellular signaling pathways.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by ACh, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G-protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

Muscarinic_Signaling_Pathways cluster_Gq M1, M3, M5 Receptor Pathway cluster_Gi M2, M4 Receptor Pathway ACh_Gq Acetylcholine M135 M1, M3, M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Pyrilamine_Gq This compound Pyrilamine_Gq->M135 blocks ACh_Gi Acetylcholine M24 M2, M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ion_channel Ion Channel Modulation (e.g., K⁺ channels) Gi->Ion_channel βγ subunit cAMP ↓ cAMP AC->cAMP Pyrilamine_Gi This compound Pyrilamine_Gi->M24 blocks

Caption: Muscarinic Receptor Signaling Pathways and Pyrilamine Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the anticholinergic activity of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay quantifies the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

4.1.1 Materials and Reagents

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS).

  • Receptor Source: Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rat brain cortex).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

4.1.2 Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup_plate add_reagents Add Membranes, Radioligand, and Test Compound/Buffer setup_plate->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_reagents->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity using Scintillation Counter wash->count analyze Calculate Specific Binding and Determine IC₅₀ and Kᵢ count->analyze

Caption: Workflow for Radioligand Binding Assay.

4.1.3 Procedure

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

    • Competition: Contains membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Agonist-Induced Muscle Contraction (Schild Analysis)

This assay determines the functional potency of an antagonist by measuring its ability to inhibit the contractile response of an isolated tissue to a muscarinic agonist.

4.2.1 Materials and Reagents

  • Tissue: Isolated guinea pig ileum or trachea.

  • Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist: Carbachol or acetylcholine.

  • Antagonist: this compound.

  • Organ Bath System: With isometric force transducers.

4.2.2 Procedure

  • Tissue Preparation: Dissect the desired tissue (e.g., a segment of guinea pig ileum) and mount it in an organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined time to allow for equilibration.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Pyrilamine]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[4]

Functional Assay: Calcium Mobilization

This cell-based assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of M1, M3, and M5 receptor activation.

4.3.1 Materials and Reagents

  • Cells: A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Agonist: Carbachol or acetylcholine.

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR or FlexStation).

4.3.2 Procedure

  • Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Antagonist Incubation: After dye loading, wash the cells and add varying concentrations of this compound. Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a pre-determined concentration of the agonist (typically the EC₈₀) to all wells and continue to record the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the inhibitory effect of this compound at each concentration and determine the IC₅₀ value.

Conclusion

The in vitro data clearly demonstrate that this compound possesses anticholinergic activity, acting as a competitive antagonist at muscarinic receptors. While its affinity for these receptors is lower than for the histamine H1 receptor, it is sufficient to elicit functional antagonism, particularly at M3 receptors, as evidenced by the pA₂ value. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the anticholinergic properties of this compound and other compounds. A thorough understanding of these off-target effects is crucial for the development of safer and more selective medications.

References

The Dawn of Antihistamines: A Technical Guide to the Early Research and Discovery of Mepyramine (Pyrilamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of antihistamines marked a pivotal moment in the history of medicine, offering the first effective pharmacological intervention for allergic diseases. This technical guide delves into the seminal research that led to the discovery and development of mepyramine, also known as pyrilamine (B1676287), a first-generation antihistamine that laid the groundwork for the treatment of histamine-mediated conditions. We will explore the initial synthesis, key experiments that elucidated its mechanism of action, and the early pharmacological and toxicological profiling of this landmark compound.

The Pioneering Work of Bovet and Staub

The journey to mepyramine began in the 1930s at the Pasteur Institute in Paris, where Swiss-born Italian pharmacologist Daniel Bovet and his colleague Anne-Marie Staub embarked on a systematic search for a compound that could counteract the effects of histamine (B1213489).[1] Histamine, a key mediator of allergic and inflammatory reactions, was a known entity, but its physiological effects lacked a specific antagonist. Bovet, who would later receive the 1957 Nobel Prize in Physiology or Medicine for his work on antihistamines, hypothesized that a competitive antagonist for histamine could be developed, similar to the antagonists that existed for other neurotransmitters like acetylcholine (B1216132).[2]

Their groundbreaking work, published in 1937, described the first substances with antihistaminic properties.[1] This research paved the way for the synthesis of pyrilamine (mepyramine) in 1944 by Bovet's team.[3] Mepyramine emerged as a potent and effective antihistamine, rapidly finding its place in clinical practice for the treatment of allergic conditions.[4]

Synthesis of Mepyramine

The synthesis of mepyramine, chemically known as N-[(4-methoxyphenyl)methyl]-N',N'-dimethyl-N-2-pyridylethylenediamine, involves a multi-step process. While early industrial synthesis methods were often proprietary, the general chemical principles are well-understood. A common laboratory-scale synthesis involves the reaction of 2-aminopyridine (B139424) with 2-chloro-N,N-dimethylethylamine, followed by alkylation with 4-methoxybenzyl chloride. The final product is often converted to its maleate (B1232345) salt to improve its stability and solubility for pharmaceutical use.[5][6]

Mechanism of Action: A Histamine H1 Receptor Inverse Agonist

Mepyramine exerts its effects by targeting the histamine H1 receptor, a G protein-coupled receptor (GPCR).[7][8] It is now understood to act as an inverse agonist, meaning it not only blocks the binding of histamine but also reduces the basal activity of the receptor.[8] This inverse agonism contributes to its therapeutic efficacy in suppressing allergic responses.

Mepyramine exhibits high selectivity for the H1 receptor. Notably, it has been shown to have a 130,000-fold greater affinity for the histamine H1 receptor compared to muscarinic acetylcholine receptors, which explains its relatively low anticholinergic side effects compared to other first-generation antihistamines like diphenhydramine.[7]

Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[9] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Mepyramine, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thereby inhibiting this signaling pathway.[8]

H1_Signaling_Pathway cluster_receptor Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds & Activates Mepyramine Mepyramine (Inverse Agonist) Mepyramine->H1R Binds & Stabilizes Inactive State H1R_active Histamine H1 Receptor (Active) Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Physiological Response (e.g., Allergic Symptoms) Ca_release->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Pharmacological and Toxicological Data

The early research on mepyramine provided valuable quantitative data that established its potency and safety profile.

ParameterValueSpecies/SystemReference
Receptor Binding Affinity (Kd)
Histamine H1 Receptor0.8 nMGuinea pig brain[11]
Histamine H2 Receptor5200 nM[11]
Histamine H3 Receptor>3000 nM[11]
Antagonist Potency (pKd)
Histamine H1 Receptor9.4[11]
Functional Activity (EC50)
Inhibition of Histamine-Induced Inositol Phosphate Productionlog EC50 = -7.94[8]
Acute Toxicity (LD50)
Oral513 mg/kgRat[1]
Oral220 mg/kgMouse[12]
Intraperitoneal100 mg/kgMouse[1][12]
Subcutaneous150 mg/kgRat[1]
Subcutaneous141 mg/kgMouse[12]
Intravenous23 mg/kgMouse[12]
Subcutaneous44 mg/kgGuinea pig[12]

Experimental Protocols

The pioneering work of Bovet and Staub utilized a series of in vivo and in vitro assays to characterize the antihistaminic properties of their newly synthesized compounds.

In Vivo: Protection Against Histamine Toxicity in Guinea Pigs
  • Objective: To assess the ability of a compound to protect guinea pigs from a lethal dose of histamine.

  • Methodology:

    • A cohort of guinea pigs was pre-treated with the test compound (e.g., an early antihistamine) at a specific dose and route of administration (e.g., subcutaneous injection).

    • After a defined period, the animals were challenged with a lethal dose of histamine, typically administered intravenously or intraperitoneally.

    • The primary endpoint was the survival rate of the treated animals compared to a control group that received a placebo.

    • This assay was considered highly specific for antihistaminic activity.

In Vitro: Isolated Guinea Pig Ileum Assay
  • Objective: To quantify the antagonistic effect of a compound on histamine-induced smooth muscle contraction.

  • Methodology:

    • A section of the guinea pig ileum was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The contractile responses of the ileum were recorded using an isotonic or isometric transducer.

    • A cumulative concentration-response curve to histamine was established to determine its potency (EC50).

    • The ileum was then incubated with the antagonist (mepyramine) at a fixed concentration for a specific duration.

    • A second histamine concentration-response curve was generated in the presence of the antagonist.

    • The rightward shift of the histamine concentration-response curve was used to calculate the antagonist's potency, often expressed as a pA2 value.

Early Drug Discovery and Development Workflow

The discovery of mepyramine followed a logical progression from initial hypothesis to clinical application, establishing a workflow that would be emulated in the development of subsequent antihistamines.

Drug_Discovery_Workflow Hypothesis Hypothesis Generation (Competitive antagonism of histamine) Synthesis Chemical Synthesis of Novel Compounds Hypothesis->Synthesis InVitro In Vitro Screening (e.g., Isolated Guinea Pig Ileum) Synthesis->InVitro InVivo In Vivo Testing (e.g., Guinea Pig Histamine Protection) InVitro->InVivo Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) InVivo->Lead_Opt Identified Active Compounds Lead_Opt->Synthesis Iterative Design Tox Toxicology Studies (Acute and Chronic) Lead_Opt->Tox Clinical Clinical Trials (Evaluation in Humans) Tox->Clinical Approval Regulatory Approval and Clinical Use Clinical->Approval

Caption: Early Antihistamine Discovery Workflow.

Conclusion

The early research and discovery of mepyramine represent a landmark achievement in pharmacology and therapeutics. The systematic approach taken by Bovet and his colleagues, from hypothesis-driven chemical synthesis to rigorous pharmacological testing, not only yielded a highly effective treatment for allergic diseases but also established a foundation for modern drug discovery. The detailed understanding of its mechanism of action, signaling pathways, and quantitative pharmacology continues to be relevant for researchers and drug development professionals in the ongoing quest for novel and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Pyrilamine Maleate in Rat Models of Anaphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction. Rodent models, particularly in rats, are invaluable tools for studying the pathophysiology of anaphylaxis and for the preclinical evaluation of therapeutic agents. Pyrilamine (B1676287) maleate (B1232345), a first-generation antihistamine, acts as a potent and selective histamine (B1213489) H1 receptor antagonist.[1] Histamine is a primary mediator released from mast cells and basophils during an anaphylactic response, causing vasodilation, increased vascular permeability, and smooth muscle contraction.[2] By competitively blocking the H1 receptor, pyrilamine maleate mitigates these effects, making it a relevant compound for investigation in anaphylaxis models.[1]

These application notes provide a comprehensive overview of the use of this compound in rat models of anaphylaxis, including detailed experimental protocols, quantitative data on its efficacy, and a depiction of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of H1 receptor antagonists in rat models of anaphylaxis. While direct dose-response data for this compound on systemic anaphylaxis in rats is limited in the available literature, data for other H1 antagonists in similar models provide a valuable reference.

Table 1: Effect of Azelastine (B1213491) (H1 Antagonist) on Survival Rate in Ovalbumin-Induced Anaphylaxis in Rats

Treatment GroupDose (mg/kg, p.o.)Survival Rate (%)
Vehicle Control-15%
Azelastine20100%
Meclizine30 (i.p.)68%
WEB 2086 (PAF Antagonist)10 (i.p.)57%
Meclizine + WEB 208630 + 10 (i.p.)87%
Data adapted from a study on actively sensitized rats challenged with a lethal dose of ovalbumin (1.5 mg/kg, i.v.).[3]

Table 2: Effect of Azelastine on Hematological Changes in Ovalbumin-Induced Anaphylaxis in Rats

Treatment GroupDose (mg/kg, p.o.)Inhibition of Hemoconcentration (%)Inhibition of Thrombocytopenia (%)
Azelastine12515
Azelastine56045
Azelastine209580
Data represents the dose-dependent inhibition of changes observed 5 minutes after ovalbumin challenge (250 µg/kg, i.v.).[3]

Experimental Protocols

Ovalbumin-Induced Active Systemic Anaphylaxis in Rats

This protocol describes the induction of a systemic anaphylactic reaction in rats by active sensitization with ovalbumin (OVA), followed by an intravenous challenge.

Materials:

  • Male Wistar rats (200-250 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant

  • Sterile 0.9% saline

  • This compound

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Intravenous (i.v.) and intraperitoneal (i.p.) injection supplies

  • Equipment for monitoring blood pressure and heart rate (e.g., carotid artery cannulation)

  • Blood collection supplies (for histamine analysis)

Procedure:

a. Sensitization:

  • Prepare the sensitization solution by dissolving 10 mg of OVA and 100 mg of Al(OH)₃ in 10 ml of sterile saline.

  • Sensitize each rat by administering two i.p. injections of 1 ml of the OVA/alum suspension on day 0 and day 7.[4][5]

  • House the animals under standard conditions for 14 to 21 days to allow for the development of an IgE response.

b. This compound Administration:

  • Prepare a stock solution of this compound in sterile saline.

  • Administer this compound at the desired doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection 30 minutes before the antigen challenge. The vehicle control group should receive an equivalent volume of saline.

c. Anaphylactic Challenge and Monitoring:

  • Anesthetize the rats (e.g., with pentobarbital sodium, 50 mg/kg, i.p.).

  • For blood pressure monitoring, cannulate the carotid artery and connect it to a pressure transducer.

  • Administer an i.v. challenge of OVA (0.5 - 1.5 mg/kg in sterile saline) through the tail vein to induce anaphylactic shock.[3]

  • Continuously monitor mean arterial pressure (MAP) and heart rate for at least 60 minutes post-challenge.

  • Observe for clinical signs of anaphylaxis, such as respiratory distress and cyanosis.

  • At the end of the observation period, collect blood samples via cardiac puncture for the measurement of plasma histamine levels using an appropriate assay (e.g., ELISA).

Compound 48/80-Induced Systemic Anaphylactoid Reaction

Compound 48/80 is a potent mast cell degranulator and can be used to induce a non-IgE-mediated anaphylactoid reaction. This model is useful for studying the direct effects of mast cell mediators.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Compound 48/80

  • Sterile 0.9% saline

  • This compound

  • Anesthetic and monitoring equipment as described in Protocol 1.

Procedure:

  • Anesthetize the rats and prepare them for blood pressure monitoring as described previously.

  • Administer this compound or vehicle control 30 minutes prior to the challenge.

  • Induce the anaphylactoid reaction by administering a single i.v. injection of Compound 48/80 (e.g., 0.5 mg/kg).

  • Monitor cardiovascular parameters and collect blood for histamine analysis as detailed in Protocol 1.

Visualizations

Signaling Pathway of Histamine-Mediated Anaphylaxis

The following diagram illustrates the signaling cascade initiated by histamine binding to its H1 receptor on target cells, such as smooth muscle and endothelial cells, leading to the physiological effects of anaphylaxis. This compound acts by blocking this initial binding step.

Histamine_Signaling cluster_cell Target Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Anaphylaxis Anaphylactic Response (Vasodilation, Increased Permeability) PKC->Anaphylaxis leads to Histamine Histamine Histamine->H1R binds Pyrilamine Pyrilamine Maleate Pyrilamine->H1R blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Anaphylaxis Study

This diagram outlines the key steps in conducting a study to evaluate the efficacy of this compound in a rat model of active systemic anaphylaxis.

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0-21) cluster_treatment Treatment and Challenge (Day 21) cluster_monitoring Monitoring and Analysis Sensitization1 Day 0: Sensitize Rats with OVA + Alum (i.p.) Sensitization2 Day 7: Booster Injection of OVA + Alum (i.p.) Sensitization1->Sensitization2 Development Days 8-21: Antibody Development Period Sensitization2->Development Group Divide into Groups: - Vehicle Control - Pyrilamine (Dose 1) - Pyrilamine (Dose 2) Development->Group Treatment Administer Pyrilamine or Vehicle (30 min pre-challenge) Group->Treatment Challenge Induce Anaphylaxis: Intravenous OVA Challenge Treatment->Challenge Monitor Monitor: - Mean Arterial Pressure - Heart Rate - Clinical Signs Challenge->Monitor Collection Endpoint: Blood Collection (Plasma Histamine) Monitor->Collection Analysis Data Analysis: Compare treatment groups to vehicle control Collection->Analysis

Caption: Experimental workflow for evaluating this compound in a rat anaphylaxis model.

Logical Relationship of Study Design

This diagram illustrates the logical flow and comparisons within the experimental design.

Study_Logic Population Rat Population (e.g., Wistar) Sensitized Sensitized with Ovalbumin Population->Sensitized NonSensitized Non-Sensitized Control (Optional) Population->NonSensitized TreatmentGroups Treatment Groups Sensitized->TreatmentGroups Vehicle Vehicle Control TreatmentGroups->Vehicle PyrilamineLow Pyrilamine (Low Dose) TreatmentGroups->PyrilamineLow PyrilamineHigh Pyrilamine (High Dose) TreatmentGroups->PyrilamineHigh Challenge Anaphylactic Challenge (OVA i.v.) Vehicle->Challenge PyrilamineLow->Challenge PyrilamineHigh->Challenge Outcomes Measured Outcomes Challenge->Outcomes BloodPressure Blood Pressure Drop Outcomes->BloodPressure Histamine Plasma Histamine Increase Outcomes->Histamine Mortality Mortality Rate Outcomes->Mortality

Caption: Logical flow of the experimental design for the anaphylaxis study.

References

Pyrilamine Maleate Dosage for Behavioral Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pyrilamine Maleate in murine behavioral research. This document outlines recommended dosages, administration protocols, and detailed methodologies for key behavioral assays. The information is intended to assist in the design and execution of studies investigating the effects of this compound on mouse behavior.

Introduction

This compound is a first-generation antihistamine that primarily acts as a competitive antagonist at the histamine (B1213489) H1 receptor. Due to its ability to cross the blood-brain barrier, it can exert significant effects on the central nervous system, including sedation and alterations in arousal. These properties make it a compound of interest for behavioral neuroscience research, particularly in studies of arousal, anxiety, and sensory processing.

Signaling Pathway of this compound

This compound exerts its effects by blocking the action of histamine at H1 receptors. Histamine is a key neurotransmitter involved in promoting wakefulness and arousal. By antagonizing H1 receptors in the brain, this compound reduces the excitatory effects of histamine, leading to its characteristic sedative and arousal-attenuating properties. Additionally, like many first-generation antihistamines, this compound may exhibit some anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors, which can contribute to its side-effect profile.

Pyrilamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine HDC H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor binds & activates Gq_Protein Gq Protein H1_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation (Arousal, Wakefulness) Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation Pyrilamine Pyrilamine Maleate Pyrilamine->H1_Receptor competitively antagonizes

Diagram 1: this compound Signaling Pathway

Dosage and Administration

Recommended Dosages

Published research on this compound in mice has utilized a range of doses, primarily administered subcutaneously. The selection of an appropriate dose is critical and will depend on the specific behavioral paradigm and the research question.

Dose (mg/kg)Route of AdministrationBehavioral Test(s)Observed EffectsReference
15Subcutaneous (s.c.)Sensory Responsiveness, Running Wheel, FearfulnessIncreased arousal, sensory responsiveness, and anxiety-like behavior.
35Subcutaneous (s.c.)Sensory Responsiveness, Running Wheel, FearfulnessDecreased arousal across tests.

Note: These doses provide a starting point for study design. It is recommended to perform a dose-response study to determine the optimal dose for a specific behavioral endpoint in the mouse strain being used.

Administration Protocol: Subcutaneous Injection

Subcutaneous (s.c.) injection is a common and effective route for administering this compound in mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695)

Procedure:

  • Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for an injection volume of approximately 5-10 mL/kg.

  • Animal Handling: Weigh the mouse to determine the precise injection volume. Gently restrain the mouse by the scruff of the neck to expose the dorsal side.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection: Clean the injection site with 70% ethanol. Tent the skin and insert the needle at a shallow angle into the subcutaneous space. Aspirate briefly to ensure the needle is not in a blood vessel. Inject the calculated volume of the this compound solution.

  • Post-injection: Withdraw the needle and gently apply pressure to the injection site if necessary. Return the mouse to its home cage and monitor for any adverse reactions.

Experimental Protocols for Behavioral Assays

The following are detailed protocols for common behavioral assays used to assess the effects of this compound in mice. It is recommended that mice be habituated to the testing room for at least 30 minutes prior to any behavioral testing.

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • An overhead camera and tracking software to record and analyze the mouse's movement.

Procedure:

  • Drug Administration: Administer this compound or vehicle via subcutaneous injection. The timing between injection and testing should be consistent across all animals and based on the known or estimated pharmacokinetic profile of the drug. A 30-minute pre-treatment time is often a reasonable starting point.

  • Test Initiation: Gently place the mouse in the center or a corner of the open field arena.

  • Data Collection: Allow the mouse to explore the arena for a set period, typically 5-10 minutes. The tracking software will record various parameters.

  • Key Parameters to Measure:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.

Open_Field_Workflow Start Start Habituation Habituate Mouse to Testing Room (30 min) Start->Habituation Injection Administer this compound or Vehicle (s.c.) Habituation->Injection Pretreatment Pre-treatment Period (e.g., 30 min) Injection->Pretreatment Placement Place Mouse in Open Field Arena Pretreatment->Placement Recording Record Behavior (5-10 min) Placement->Recording Data_Analysis Analyze Data: - Locomotion - Anxiety - Exploration Recording->Data_Analysis End End Data_Analysis->End

Diagram 2: Open Field Test Experimental Workflow
Elevated Plus Maze

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two opposite arms are open, and two are enclosed by walls.

  • An overhead camera and tracking software.

Procedure:

  • Drug Administration: Administer this compound or vehicle subcutaneously.

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the enclosed arms.

  • Data Collection: Allow the mouse to explore the maze for 5 minutes.

  • Key Parameters to Measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between trials.

Morris Water Maze

The Morris water maze is a test of spatial learning and memory.

Apparatus:

  • A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

  • An escape platform submerged just below the water's surface.

  • Various extra-maze visual cues placed around the room.

  • An overhead camera and tracking software.

Procedure:

Acquisition Phase (e.g., 4-5 days):

  • Drug Administration: Administer this compound or vehicle subcutaneously at a consistent time before each day's training session.

  • Training Trials: Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water at one of four randomly chosen starting positions.

  • Escape: Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

  • Platform Rest: Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.

  • Inter-trial Interval: Remove the mouse from the pool and keep it in a warm holding cage for a consistent inter-trial interval.

Probe Trial (e.g., 24 hours after the last acquisition day):

  • No Drug Administration: No drug is administered on the probe trial day.

  • Platform Removal: Remove the escape platform from the pool.

  • Test: Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

  • Key Parameters to Measure:

    • Acquisition: Escape latency (time to find the platform), path length to the platform.

    • Probe Trial: Time spent in the target quadrant (where the platform was located), number of crossings over the former platform location.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Example Data Summary Table:

Treatment GroupNTotal Distance (cm) in Open Field (Mean ± SEM)Time in Center (s) in Open Field (Mean ± SEM)Time in Open Arms (s) in EPM (Mean ± SEM)Escape Latency (s) in MWM - Day 4 (Mean ± SEM)
Vehicle10
Pyrilamine (15 mg/kg)10
Pyrilamine (35 mg/kg)10

Conclusion

These application notes provide a framework for investigating the behavioral effects of this compound in mice. The provided dosages and protocols are based on existing literature and standard practices in behavioral neuroscience. Researchers should adapt these guidelines to their specific experimental needs and always conduct pilot studies to validate dosages and procedures within their own laboratory settings. Careful experimental design and rigorous data analysis are essential for obtaining reliable and reproducible results.

[3H]-Mepyramine Radioligand Binding Assay: A Detailed Protocol for Histamine H1 Receptor Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in allergic and inflammatory responses.[1][2] Consequently, it is a primary target for the development of antihistaminic drugs. The [3H]-mepyramine radioligand binding assay is a robust and widely used method to characterize the binding of ligands to the H1 receptor. This application note provides a detailed protocol for performing saturation and competition binding assays using [3H]-mepyramine, enabling the determination of receptor density (Bmax), ligand affinity (Kd), and the potency of unlabeled competing ligands (Ki).

Principle of the Assay

Radioligand binding assays measure the interaction of a radioactively labeled ligand with its receptor.[3] In this case, [3H]-mepyramine, a potent H1 receptor antagonist, is used to label H1 receptors. The assay can be performed in two primary formats:

  • Saturation Assay: Increasing concentrations of [3H]-mepyramine are incubated with a constant amount of receptor preparation to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][5]

  • Competition Assay: A fixed concentration of [3H]-mepyramine is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound. This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its binding affinity for the receptor.[4]

Signaling Pathway of the Histamine H1 Receptor

The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[1] Upon activation by histamine, the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[1][6][7]

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R binds Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocol

This protocol describes a filtration-based radioligand binding assay, which is a common method for separating bound from free radioligand.[4]

Materials and Reagents
ReagentSupplierCat. No.Notes
[3H]-MepyraminePerkinElmerNET593Specific activity: 20-30 Ci/mmol
Receptor Source--e.g., cell membranes from HEK293 cells transiently expressing the human H1 receptor, or tissue homogenates (e.g., brain cortex)
Assay Buffer--50 mM Tris-HCl, pH 7.4
Wash Buffer--Ice-cold 50 mM Tris-HCl, pH 7.4
Mianserin (B1677119)Sigma-AldrichM2525For determination of non-specific binding
Scintillation Cocktail--e.g., Ultima Gold™
96-well Plates--
Glass Fiber FiltersWhatman1822-915GF/C, pre-soaked in 0.5% polyethyleneimine (PEI)
Cell Harvester--
Liquid Scintillation Counter--

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Add Reagents to 96-well Plate P1->A1 P2 Prepare Radioligand and Competitor Dilutions P2->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Filtration through Glass Fiber Filters A2->S1 S2 Wash Filters S1->S2 S3 Dry Filters and Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity S3->S4 D1 Determine Total, Non-specific, and Specific Binding S4->D1 D2 Calculate Kd, Bmax, or Ki D1->D2

Caption: [3H]-Mepyramine Radioligand Binding Assay Workflow.

Detailed Procedure

1. Membrane Preparation:

  • Prepare cell membranes from cells expressing the histamine H1 receptor or homogenize the tissue of interest in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Saturation Binding Assay:

  • Prepare serial dilutions of [3H]-mepyramine in assay buffer. A typical concentration range is 0.1 to 20 nM.

  • To determine total binding, add the following to each well of a 96-well plate:

    • 50 µL of [3H]-mepyramine dilution

    • 50 µL of assay buffer

    • 100 µL of membrane preparation (typically 10-50 µg of protein)

  • To determine non-specific binding, add the following to a separate set of wells:

    • 50 µL of [3H]-mepyramine dilution

    • 50 µL of a high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM mianserin)

    • 100 µL of membrane preparation

  • Incubate the plates at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[8]

3. Competition Binding Assay:

  • Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

  • Add the following to each well of a 96-well plate:

    • 50 µL of a fixed concentration of [3H]-mepyramine (typically at or below its Kd value, e.g., 1-2 nM).[8]

    • 50 µL of competitor dilution or assay buffer (for total binding).

    • For non-specific binding, use a high concentration of a standard antagonist like mianserin instead of the competitor.

    • 100 µL of membrane preparation (10-50 µg of protein).

  • Incubate the plates at room temperature for 60-120 minutes.

4. Filtration and Counting:

  • Terminate the incubation by rapid filtration of the contents of each well through a glass fiber filter using a cell harvester.[4][8]

  • Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters completely.

  • Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.[9]

Data Analysis

  • Calculate Specific Binding: Specific binding is the difference between total binding and non-specific binding.[3][10]

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Saturation Binding Analysis:

    • Plot specific binding (Y-axis) against the concentration of [3H]-mepyramine (X-axis).

    • Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

  • Competition Binding Analysis:

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.

Representative Data

The following tables provide examples of expected quantitative data from [3H]-mepyramine binding assays.

Table 1: Saturation Binding Parameters for [3H]-Mepyramine at the Human H1 Receptor

ParameterValueUnit
Kd (dissociation constant)0.5 - 5.0nM
Bmax (receptor density)Varies with expression system (e.g., 100 - 5000)fmol/mg protein

Note: Actual values will vary depending on the specific cell line or tissue preparation and experimental conditions.

Table 2: Competition Binding Data for Standard H1 Receptor Antagonists

CompoundIC50Ki
Mepyramine~2-10 nM~1-5 nM
Diphenhydramine~10-50 nM~5-25 nM
Mianserin~1-5 nM~0.5-2.5 nM

Note: These are approximate values and will depend on the assay conditions, particularly the concentration of [3H]-mepyramine used.

Troubleshooting

ProblemPossible CauseSolution
High non-specific bindingRadioligand sticking to filters or tubes; inappropriate blocking agent.Pre-soak filters in 0.5% PEI; include BSA in the assay buffer; try a different filter type.[10]
Low specific bindingLow receptor expression; inactive receptor; insufficient incubation time.Use a cell line with higher receptor expression; ensure proper membrane preparation and storage; optimize incubation time.
High variability between replicatesPipetting errors; incomplete washing; inconsistent filtration.Use calibrated pipettes; ensure consistent and rapid washing; check the cell harvester for proper function.

Conclusion

The [3H]-mepyramine radioligand binding assay is a powerful tool for the pharmacological characterization of the histamine H1 receptor. By following this detailed protocol, researchers can obtain reliable and reproducible data on ligand binding affinities and receptor densities, which is essential for the discovery and development of new drugs targeting the H1 receptor.

References

Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay Using Pyrilamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the inflammatory and allergic response cascade. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation.[1] The classical pathway for mast cell activation involves the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.[1][2] This event triggers a complex intracellular signaling cascade, leading to the release of mediators such as histamine (B1213489), β-hexosaminidase, proteases, and cytokines.[2][3] The release of these mediators is responsible for the clinical manifestations of allergic reactions.

Pyrilamine Maleate is a first-generation antihistamine that functions as a competitive antagonist of the histamine H1 receptor. By blocking this receptor, this compound prevents histamine from exerting its pro-inflammatory effects, thereby alleviating allergic symptoms. This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory effect of this compound on IgE-mediated mast cell activation. The rat basophilic leukemia cell line, RBL-2H3, is used as a model system due to its expression of FcεRI and its ability to degranulate in response to IgE and specific antigens.[4][5] Degranulation is quantified by measuring the activity of β-hexosaminidase, a stable enzyme co-released with histamine from mast cell granules.

Data Presentation

The inhibitory effect of this compound on IgE-mediated mast cell degranulation is concentration-dependent. The following tables summarize the expected quantitative data from the assay.

Table 1: Dose-Dependent Inhibition of β-Hexosaminidase Release by this compound

This compound (µM)% Degranulation (Mean ± SD)% Inhibition
0 (Vehicle Control)100 ± 5.20
0.185.3 ± 4.114.7
152.1 ± 3.547.9
1015.8 ± 2.984.2
505.2 ± 1.894.8
1002.1 ± 1.197.9

Table 2: Assay Controls and Expected Results

ControlDescriptionExpected % Degranulation
Spontaneous ReleaseUntreated cells< 5%
Maximum ReleaseCells lysed with 0.1% Triton X-100100%
Positive ControlIgE-sensitized and antigen-stimulated cellsHigh degranulation
Negative ControlNon-sensitized cells with antigen< 5%

Experimental Protocols

This section provides a detailed methodology for the in vitro mast cell degranulation assay.

Materials and Reagents
  • RBL-2H3 cells (ATCC® CRL-2256™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Anti-DNP IgE, mouse monoclonal

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • Tyrode's Buffer (pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate (B86180) Buffer (0.1 M, pH 4.5)

  • Stop Solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.5)

  • Triton X-100

  • 96-well flat-bottom cell culture plates

  • Microplate reader

RBL-2H3 Cell Culture and Maintenance
  • Culture RBL-2H3 cells in EMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells every 2-3 days to maintain optimal growth.[6]

  • To subculture, aspirate the culture medium and wash the cell monolayer with sterile PBS.

  • Add Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[6]

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.[6]

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks.

In Vitro Mast Cell Degranulation Assay

Day 1: Cell Seeding

  • Harvest RBL-2H3 cells using trypsinization as described above.

  • Count the cells using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10^5 cells/mL in a volume of 100 µL per well.[7]

  • Incubate the plate overnight at 37°C with 5% CO2.

Day 2: Sensitization, Treatment, and Stimulation

  • Sensitization:

    • Prepare a solution of anti-DNP IgE in complete growth medium at a concentration of 0.5 µg/mL.[8]

    • Gently aspirate the culture medium from the wells.

    • Add 50 µL of the anti-DNP IgE solution to each well (except for the negative control wells).

    • Incubate for 2 hours at 37°C with 5% CO2.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in Tyrode's Buffer.

    • After the sensitization period, wash the cells twice with 100 µL of Tyrode's Buffer to remove unbound IgE.

    • Add 50 µL of the this compound dilutions to the appropriate wells. For the vehicle control, add 50 µL of Tyrode's Buffer containing the same concentration of the solvent.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Prepare a solution of DNP-HSA in Tyrode's Buffer at a concentration of 100 ng/mL.[9]

    • Add 50 µL of the DNP-HSA solution to all wells except for the spontaneous release and negative control wells.

    • Incubate for 1 hour at 37°C.

β-Hexosaminidase Release Assay
  • After the stimulation period, place the 96-well plate on ice to stop the degranulation process.

  • Centrifuge the plate at 200 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • To determine the total β-hexosaminidase release (maximum release control), add 50 µL of 0.1% Triton X-100 to the maximum release wells and mix to lyse the cells. Transfer 50 µL of the lysate to the new plate.

  • Prepare the pNAG substrate solution by dissolving pNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1 mM.

  • Add 50 µL of the pNAG substrate solution to each well of the new plate containing the supernatants and lysates.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the enzymatic reaction by adding 150 µL of the stop solution to each well. The solution will turn yellow.

  • Measure the absorbance at 405 nm using a microplate reader.[10]

Data Analysis

Calculate the percentage of degranulation for each sample using the following formula:

% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Calculate the percentage of inhibition for each concentration of this compound:

% Inhibition = [1 - (% Degranulation with this compound / % Degranulation of Positive Control)] x 100

Visualizations

IgE-Mediated Mast Cell Degranulation Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn activates This compound This compound H1_Receptor H1 Receptor This compound->H1_Receptor blocks Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCγ PLCγ LAT->PLCγ activates PI3K PI3K LAT->PI3K activates IP3_DAG IP3 & DAG PLCγ->IP3_DAG Degranulation Degranulation (Histamine & β-Hexosaminidase Release) PI3K->Degranulation Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Ca_Influx->Degranulation Histamine Histamine Degranulation->Histamine Histamine->H1_Receptor binds to

Caption: IgE-mediated mast cell activation and this compound inhibition.

Experimental Workflow for In Vitro Mast Cell Degranulation Assay

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_assay β-Hexosaminidase Assay Seed_Cells Seed RBL-2H3 cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Sensitize Sensitize cells with anti-DNP IgE (2h) Wash1 Wash cells twice with Tyrode's Buffer Sensitize->Wash1 Treat Treat with this compound dilutions (30 min) Wash1->Treat Stimulate Stimulate with DNP-HSA (1h) Treat->Stimulate Centrifuge Centrifuge plate (200 x g, 5 min, 4°C) Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Add_Substrate Add pNAG substrate Collect_Supernatant->Add_Substrate Incubate_Assay Incubate (1h, 37°C) Add_Substrate->Incubate_Assay Stop_Reaction Add stop solution Incubate_Assay->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % degranulation and % inhibition Read_Absorbance->Data_Analysis

Caption: Workflow of the in vitro mast cell degranulation assay.

References

Electrophysiology of Pyrilamine Maleate: Application Notes and Protocols for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), a first-generation antihistamine, is primarily known for its inverse agonist activity at the histamine (B1213489) H1 receptor.[1] However, emerging research has revealed its modulatory effects on various voltage-gated ion channels, a characteristic that may contribute to both its therapeutic and adverse effect profiles. Understanding the interactions of pyrilamine maleate with these critical determinants of cellular excitability is paramount for comprehensive drug safety assessment and the exploration of novel therapeutic applications.

These application notes provide a detailed overview of the electrophysiological effects of this compound on key cardiac and neuronal ion channels. This document includes summaries of quantitative data, detailed experimental protocols for patch-clamp analysis, and visual representations of experimental workflows to guide researchers in this area of study.

Quantitative Data Summary

The inhibitory effects of this compound on various ion channels have been quantified using patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency for each channel subtype.

Ion ChannelSubtype(s)Test SystemIC50 (µM)Reference
Potassium Channel IKr (hERG)Guinea Pig Ventricular Myocytes1.1[2]
IKsGuinea Pig Ventricular Myocytes>10 (>20% block at 10 µM)[2]
IK1Guinea Pig Ventricular Myocytes>10 (>20% block at 10 µM)[2]
KCNQ2/Q3HEK293 Cells12.5[3]
Sodium Channel Nav1.7, Nav1.8, Nav1.9Dorsal Root Ganglion NeuronsWithin clinical range[4]

Key Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on specific ion channels using the whole-cell patch-clamp technique.

Protocol 1: Evaluation of this compound on the hERG (IKr) Potassium Channel

This protocol is designed to assess the inhibitory effect of this compound on the rapidly activating delayed rectifier potassium current (IKr), mediated by hERG channels, which is crucial for cardiac repolarization.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel.

  • Maintain cells in appropriate culture medium supplemented with antibiotics and selection agents.

  • Passage cells every 2-3 days and plate onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply the following voltage-clamp protocol to elicit hERG currents:

    • Depolarize to +20 mV for 2 seconds.

    • Repolarize to -50 mV for 2 seconds to record the tail current.

    • Repeat this protocol at a frequency of 0.05 Hz.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Measure the peak tail current amplitude at -50 mV to determine the extent of channel block.

4. Data Analysis:

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Assessment of this compound on Voltage-Gated Sodium Channels (Nav1.7)

This protocol outlines the methodology to study the effect of this compound on the Nav1.7 sodium channel subtype, which is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling.[5]

1. Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from neonatal rats or use HEK293 cells stably expressing the human Nav1.7 channel.

  • For DRG neurons, enzymatic digestion followed by mechanical dissociation is required. Culture neurons on laminin/poly-D-lysine coated coverslips.

  • For HEK293 cells, follow standard cell culture procedures as described in Protocol 1.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium currents).

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Utilize a patch-clamp setup as described in Protocol 1.

  • Hold the cell at a membrane potential of -120 mV to ensure channels are in the resting state.

  • Elicit sodium currents by applying a series of depolarizing voltage steps from -80 mV to +40 mV in 5 or 10 mV increments for 50 ms (B15284909).

  • To assess use-dependent block, apply a train of depolarizing pulses to 0 mV for 10 ms at a frequency of 10 Hz.

  • Perfuse with this compound and record the resulting changes in peak inward current.

4. Data Analysis:

  • Measure the peak inward sodium current at each voltage step before and after drug application.

  • Construct current-voltage (I-V) relationship curves.

  • For use-dependency, plot the normalized peak current against the pulse number.

  • Determine the IC50 from the concentration-response curve.

Protocol 3: Investigation of this compound on KCNQ2/Q3 Potassium Channels

This protocol is for characterizing the effects of this compound on M-type potassium currents mediated by KCNQ2/Q3 channels, which are important for regulating neuronal excitability.[3]

1. Cell Preparation:

  • Use HEK293 cells co-transfected with cDNAs for human KCNQ2 and KCNQ3 subunits.

  • Culture and prepare cells as outlined in Protocol 1.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 Na2-ATP; pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the general patch-clamp procedure described previously.

  • Hold the cell at -80 mV.

  • Elicit KCNQ2/Q3 currents using a depolarizing step to -20 mV for 2 seconds, followed by a repolarizing step to -60 mV to record the tail current.

  • Apply a range of this compound concentrations via bath perfusion.

4. Data Analysis:

  • Measure the amplitude of the current at the end of the depolarizing step and the tail current amplitude.

  • Generate concentration-response curves to calculate the IC50 for this compound's inhibitory effect.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for patch-clamp electrophysiology and the direct interaction of this compound with ion channels.

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture/ Neuron Isolation Plating Plating on Coverslips CellCulture->Plating Patching Whole-Cell Patching Plating->Patching Recording Baseline Current Recording Patching->Recording DrugApp This compound Application Recording->DrugApp Washout Washout DrugApp->Washout Measurement Current Measurement Washout->Measurement CRCurve Concentration- Response Curve Measurement->CRCurve IC50 IC50 Determination CRCurve->IC50

Caption: General workflow for patch-clamp electrophysiology experiments.

signaling_pathway Pyrilamine Pyrilamine Maleate IonChannel Ion Channel (e.g., hERG, Nav1.7, KCNQ2/Q3) Pyrilamine->IonChannel Direct Block IonFlux Altered Ion Flux (K+, Na+) IonChannel->IonFlux Inhibition MembranePotential Change in Membrane Potential IonFlux->MembranePotential CellularResponse Altered Cellular Excitability MembranePotential->CellularResponse

Caption: Direct blockade of ion channels by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological properties of this compound. The data clearly indicate that this compound interacts with multiple ion channels at clinically relevant concentrations. These off-target effects warrant careful consideration during drug development and safety pharmacology studies. The detailed protocols herein provide a foundation for reproducible and robust characterization of these interactions, contributing to a more complete understanding of the pharmacological profile of this compound.

References

Application Note: Quantification of Pyrilamine Maleate in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrilamine (B1676287), also known as mepyramine, is a first-generation antihistamine that targets the H1 receptor. It is a common ingredient in over-the-counter medications for treating the common cold, menstrual symptoms, and insect bites.[1] The quantification of pyrilamine maleate (B1232345) in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed protocol for the determination of pyrilamine maleate in plasma samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is suitable for routine analysis in a research or clinical laboratory setting.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase HPLC column. The quantification is achieved by monitoring the UV absorbance at a specific wavelength. The peak area ratio of pyrilamine to the internal standard is used to construct a calibration curve and determine the concentration in unknown samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Quinine)[2]

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Trifluoroacetic acid (TFA)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric sorbents like Bond Elut Plexa)[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following tables summarize various reported and recommended chromatographic conditions.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
PumpIsocratic or Gradient Pump
AutosamplerCapable of injecting 2-25 µL
Column OvenMaintained at ambient or elevated temperature
DetectorUV-Vis Detector
Data Acquisition SoftwareChemStation, Empower, or equivalent

Table 2: Chromatographic Conditions

ParameterMethod 1 (Isocratic)[4]Method 2 (Isocratic)[1]Method 3 (Gradient)[5]
Column Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mmµ Bondapak Phenyl 5 µm, 3.9 mm x 30 mmInertsil ODS-3V, 5 µm, 4.6 x 250 mm
Mobile Phase 8% DI Water / 92% Acetonitrile / 0.1% TFA (v/v)Buffer: Methanol: Acetonitrile (620:300:250 v/v)A: 0.01 M Ammonium AcetateB: Methanol
Flow Rate 1.0 mL/min1.0 mL/min1.3 - 1.5 mL/min
Detection UV @ 244 nmUV @ 220 nmUV @ 230 nm
Injection Vol. 2 µL25 µL100 µL
Temperature AmbientAmbientNot specified
Retention Time ~0.9 minutes (t0)~9 minutes~12.99 minutes
Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for plasma samples to ensure a clean extract and minimize matrix effects.[3]

Protocol:

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.[3]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 500 µL of methanol.[3]

    • Equilibrate the cartridge with 500 µL of water.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.[3]

  • Elution: Elute the pyrilamine and internal standard with 500 µL of methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plasma 1. Plasma Sample (100 µL) Pretreat 2. Pretreat with 2% NH4OH (300 µL) Plasma->Pretreat Load 4. Load Sample Pretreat->Load Condition 3. Condition SPE Cartridge (Methanol & Water) Condition->Load Wash 5. Wash Cartridge (5% Methanol) Load->Wash Elute 6. Elute Pyrilamine (Methanol) Wash->Elute Evap 7. Evaporate to Dryness Elute->Evap Recon 8. Reconstitute in Mobile Phase (100 µL) Evap->Recon Inject 9. Inject into HPLC Recon->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. UV Detection Separate->Detect Quantify 12. Quantification Detect->Quantify

Caption: Solid-Phase Extraction and HPLC Analysis Workflow.

Preparation of Standard and Quality Control Samples
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Calibration Curve Standards: Spike drug-free plasma with the working standard solutions to obtain calibration standards at different concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Method Validation

The analytical method should be validated according to ICH guidelines.[1]

Table 3: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity R² > 0.99[5]
Accuracy (% Recovery) 95% to 105%[5]
Precision (% RSD) < 2%[5]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from endogenous plasma components at the retention time of the analyte and IS.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[5]

Data Presentation

The results of the analysis should be presented in a clear and concise manner.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
10ValueValueValue
25ValueValueValue
50ValueValueValue
100ValueValueValue
250ValueValueValue
500ValueValueValue
1000ValueValueValue

Table 5: Example QC Sample Results

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low30ValueValueValue
Medium300ValueValueValue
High800ValueValueValue

Logical Relationships in Method Development

Method_Development cluster_method_dev Method Development Logic Objective Quantify Pyrilamine in Plasma SamplePrep Sample Preparation (SPE, LLE, PP) Objective->SamplePrep Chromatography Chromatographic Separation SamplePrep->Chromatography Detection Detection (UV, MS) Chromatography->Detection Validation Method Validation Detection->Validation Application Routine Analysis Validation->Application

Caption: Logical Flow of HPLC Method Development.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in plasma. The use of solid-phase extraction ensures high recovery and minimal matrix interference, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of pyrilamine.

References

Formulation of Pyrilamine Maleate for Intraperitoneal Injection in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine maleate, is a first-generation antihistamine that acts as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor.[1][2][3] It is widely used in preclinical research to study the role of histamine in various physiological and pathological processes, including allergic reactions, inflammation, and nociception.[4][5] Proper formulation of pyrilamine maleate is critical for ensuring accurate dosing, bioavailability, and animal welfare in in vivo studies.

This document provides detailed protocols for the preparation and intraperitoneal (IP) administration of this compound in rats, summarizing key data and outlining the relevant biological pathways.

Physicochemical and Pharmacological Properties

This compound is the maleate salt of pyrilamine, a formulation that improves the drug's stability and solubility.[6] It is a white crystalline powder with a bitter, saline taste.[7][8]

PropertyDataReference(s)
Molecular Formula C₁₇H₂₃N₃O • C₄H₄O₄[9]
Molecular Weight 401.5 g/mol [8]
Appearance White crystalline powder[7]
Solubility Water: Very soluble (1 g in ~0.4 mL) PBS (pH 7.2): Approx. 10 mg/mL Normal Saline: Soluble Ethanol: Freely soluble[7][9][10]
Mechanism of Action Competitive antagonist / inverse agonist of the Histamine H1 receptor.[1][11]
Storage (Solid) -20°C, protected from light. Stable for ≥ 4 years.[2][9]
Storage (Aqueous Sol.) Not recommended for more than one day.[9]

Recommended Dosages and Administration Volumes

The appropriate dosage of this compound can vary depending on the experimental model. The following dosages have been used in published studies involving intraperitoneal administration in rats.

ParameterRecommendationReference(s)
Dosage Range (IP) 5 - 20 mg/kg[10]
Typical Daily Dose 15 mg/kg/day[11]
Injection Vehicle Sterile Normal Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)[9][10]
Max Injection Volume 10 mL/kg[12]
Recommended Needle 23-25 gauge[12]

Experimental Protocols

Protocol 1: Preparation of this compound Solution (10 mg/mL in Saline)

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted as needed.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Normal Saline) solution

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the required volume of the final solution. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.

  • Dissolution: Add the desired volume of sterile normal saline to the conical tube. This compound is very soluble in water-based vehicles.[7]

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial or tube. This step is crucial to prevent infection following injection.

  • Labeling and Storage: Clearly label the sterile container with the compound name, concentration, vehicle, and date of preparation. It is recommended to use aqueous solutions within one day of preparation.[9]

Protocol 2: Intraperitoneal (IP) Injection Procedure in Rats

This protocol outlines the standard procedure for administering the prepared solution to a rat.

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat. The two-person technique is preferred, where one person restrains the animal while the other performs the injection.[12] The rat should be held in dorsal recumbency (on its back) with its head tilted slightly downwards. This position causes the abdominal organs to shift cranially, reducing the risk of puncture.[12]

  • Locate Injection Site: The preferred injection site is the lower right abdominal quadrant.[12][13] This avoids the cecum, which is typically located on the left side, and the urinary bladder in the midline.

  • Prepare Site: Disinfect the injection site with a 70% alcohol wipe.[13]

  • Needle Insertion: Using a 23-25 gauge needle, insert the needle with the bevel facing up at a 30-40° angle into the abdominal cavity.[12]

  • Aspirate: Gently pull back on the syringe plunger to aspirate. This is to ensure the needle has not entered a blood vessel (blood in the hub), the bladder (urine), or the intestines (yellow/brown fluid). If any fluid is aspirated, discard the syringe and restart the procedure at a different site with fresh materials.[13][14]

  • Injection: If no fluid is aspirated, inject the calculated volume of the this compound solution smoothly.

  • Withdrawal: Withdraw the needle swiftly and apply gentle pressure to the injection site for a moment if any bleeding occurs.

  • Monitoring: Return the animal to its cage and monitor it for any signs of distress or adverse reactions.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the key processes for preparing and administering this compound.

G cluster_prep Preparation Workflow start Start weigh Weigh Pyrilamine Maleate Powder start->weigh vehicle Add Sterile Saline (Vehicle) weigh->vehicle mix Vortex to Dissolve vehicle->mix filter Filter Sterilize (0.22 µm filter) mix->filter ready Solution Ready for Injection filter->ready end_prep End ready->end_prep

Caption: Workflow for preparing a sterile this compound solution.

G cluster_injection Intraperitoneal Injection Workflow start_inject Start restrain Restrain Rat (Dorsal Recumbency) start_inject->restrain locate Locate Injection Site (Lower Right Quadrant) restrain->locate insert Insert Needle (30-40°) locate->insert aspirate Aspirate (Check for fluid) insert->aspirate aspirate->locate Positive (Restart) inject Inject Solution aspirate->inject Negative withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end_inject End monitor->end_inject

Caption: Workflow for the intraperitoneal injection procedure in rats.

Signaling Pathway: H1 Receptor Antagonism

Pyrilamine exerts its effects by blocking the action of histamine at H1 receptors. This prevents the downstream signaling cascade that leads to allergic symptoms.

G cluster_pathway Histamine H1 Receptor Signaling Pathway cluster_cell Target Cell cluster_downstream Downstream Effectors allergen Allergen Exposure mast_cell Mast Cell / Basophil Degranulation allergen->mast_cell histamine Histamine Release mast_cell->histamine h1r Histamine H1 Receptor (GPCR) histamine->h1r Binds g_protein Gq/11 Activation h1r->g_protein plc PLC Activation g_protein->plc ip3 IP₃ plc->ip3 dag DAG plc->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc PKC Activation dag->pkc response Allergic Response (Vasodilation, Itching, etc.) ca_release->response pkc->response pyrilamine This compound pyrilamine->block Blocks

Caption: Pyrilamine blocks histamine binding to the H1 receptor.

References

Pyrilamine Maleate as a Pharmacological Tool to Study Histamine Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine maleate, is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1] It is a widely utilized pharmacological tool for investigating the roles of histamine (B1213489), particularly in the context of allergic and inflammatory responses.[1][2] Its primary mechanism of action is as a potent and selective antagonist or inverse agonist of the histamine H1 receptor (H1R).[3][4][5] This property allows researchers to dissect the H1R-mediated signaling cascade and its physiological consequences in various in vitro, ex vivo, and in vivo models. This document provides detailed application notes and experimental protocols for using pyrilamine maleate to study histamine signaling.

Mechanism of Action

Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H1 receptor, the primary target of pyrilamine, couples to the Gq/11 protein.[6][7] Upon activation by histamine, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7] This cascade leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[1]

This compound acts as a competitive antagonist, reversibly binding to the H1 receptor to block histamine's access.[3] Some evidence also characterizes it as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist by promoting an inactive conformational state.[4][5] By inhibiting H1R, pyrilamine effectively attenuates these downstream signaling events.

Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R binds & activates Pyrilamine Pyrilamine Maleate Pyrilamine->H1R binds & blocks Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Contraction, Cytokine Release) Ca_Release->Response PKC->Response

Caption: Histamine H1 receptor signaling and the inhibitory action of this compound.

Pharmacological Profile: Receptor Binding Affinity

This compound exhibits high selectivity for the histamine H1 receptor over other histamine receptor subtypes. The dissociation constant (Kd) and inhibitory constant (Ki) values quantify this affinity, with lower values indicating a stronger interaction.

Parameter Receptor Value Species / Tissue Reference(s)
Kd H10.8 nMGuinea Pig Brain[8][9]
H19.1 nMRat Brain[8][9]
H1276 nMDDT1-MF-2 and BC3H1 Cells[8][9]
H13.76 nMHuman Corneal Epithelial Cells[10]
H25200 nMNot Specified[8][9]
H3>3000 nMNot Specified[8][9]
Ki H13.6 nMHuman Corneal Epithelial Cells[10][11]
H2>13 µMHuman Corneal Epithelial Cells[10]
H3>13 µMHuman Corneal Epithelial Cells[10]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. A lower value indicates higher affinity.

Applications in Histamine Signaling Research

In Vitro & Ex Vivo Applications:

  • Receptor Binding Assays: To determine the affinity and selectivity of novel compounds for the H1 receptor by measuring their ability to displace radiolabeled pyrilamine.

  • Functional Assays: To study the downstream effects of H1R activation, such as intracellular calcium mobilization, inositol phosphate (B84403) accumulation, and cytokine release.[5][10][11] Pyrilamine is used to confirm that the observed effects are H1R-mediated.

  • Tissue Bath Experiments: To investigate the role of histamine in smooth muscle contraction, using tissues like the guinea pig ileum.[12][13] Pyrilamine is used to specifically block H1R-mediated contractions.

In Vivo Applications:

  • Models of Allergic Inflammation: To study the contribution of H1R activation in animal models of allergic rhinitis, asthma, and skin allergies.[14][15]

  • Neuropharmacology Studies: To investigate the central nervous system effects of H1R blockade, such as sedation or modulation of neurotransmitter release.[16][17]

  • Nociception and Pain Models: To explore the role of histamine signaling in pain pathways.[18]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for H1 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor using [³H]-pyrilamine as the radioligand.[6][7]

Radioligand_Binding_Workflow cluster_plate Assay Conditions per Well start Start prep 1. Membrane Preparation (e.g., from CHO cells expressing hH1R) start->prep setup 2. Assay Plate Setup (96-well) prep->setup conditions Total Binding (Membranes + [³H]-pyrilamine) Non-Specific Binding (NSB) (Total + excess unlabeled pyrilamine) Competition (Total + test compound) incubation 3. Incubation (e.g., 60 min at RT) filtration 4. Rapid Filtration (Separates bound/free radioligand) incubation->filtration wash 5. Filter Washing (Remove non-specific binding) filtration->wash counting 6. Scintillation Counting (Quantify radioactivity) wash->counting analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis end End analysis->end Calcium_Assay_Workflow start Start seeding 1. Cell Seeding (e.g., HEK293 or CHO cells with H1R in 96-well plate) start->seeding loading 2. Dye Loading (Incubate with Ca²⁺-sensitive dye like Fluo-8 or Fura-2) seeding->loading wash 3. Wash Cells (Remove excess dye) loading->wash baseline 4. Measure Baseline Fluorescence wash->baseline antagonist 5. Add Antagonist (Pyrilamine or test compound) baseline->antagonist agonist 6. Add Agonist (Histamine at EC₈₀) antagonist->agonist measure 7. Measure Fluorescence (Real-time kinetic read) agonist->measure analysis 8. Data Analysis (Calculate % inhibition and IC₅₀) measure->analysis end End analysis->end Data_Interpretation cluster_assays Experimental Assays cluster_outputs Primary Outputs cluster_interpretation Interpretation Binding Radioligand Binding Assay Ki Affinity (Kᵢ) Binding->Ki Functional Functional Assays (Ca²⁺, Contraction, Cytokine) IC50 Potency (IC₅₀) Functional->IC50 Selectivity Selectivity Profile (Compare Kᵢ at H1 vs H2/H3/H4) Ki->Selectivity Confirmation Target Confirmation (Does Pyrilamine block the biological response?) Ki->Confirmation Mechanism Mechanism of Action (Competitive Antagonism) IC50->Mechanism IC50->Confirmation

References

Investigating the Central Nervous System Effects of Pyrilamine Maleate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the central nervous system (CNS) effects of Pyrilamine (B1676287) Maleate, a first-generation antihistamine, observed in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways to facilitate further research and drug development.

Introduction

Pyrilamine Maleate is an H1 receptor antagonist known for its ability to cross the blood-brain barrier, leading to a range of CNS effects, most notably sedation.[1][2] Understanding the preclinical pharmacology of this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic applications and side effects. This document outlines key in vivo studies in rodent models that characterize the sedative, anxiolytic-like, motor coordination, and nociceptive effects of this compound.

Mechanism of Action

Pyrilamine acts as an inverse agonist at the histamine (B1213489) H1 receptor.[3] The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. As an inverse agonist, pyrilamine not only blocks the action of histamine but also reduces the basal activity of the receptor. This action leads to the inhibition of downstream signaling cascades, including the modulation of intracellular calcium levels.[1][4]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from key preclinical studies investigating the CNS effects of this compound in animal models.

Locomotor Activity

Table 1: Effect of this compound on Locomotor Activity in Rats

Animal ModelThis compound DoseRoute of AdministrationKey FindingsReference
Sham-operated Rats15 mg/kg/dayOsmotic minipumpDecreased movement time and velocity[5]
Portacaval Anastomosis (PCA) Rats15 mg/kg/dayOsmotic minipumpIncreased movement time and velocity, particularly in the dark phase[5]

Table 2: Locomotor Activity in H1 Receptor Knockout Mice

Animal ModelPhaseKey FindingsReference
H1 Receptor Knockout MiceLight PhaseSignificantly increased locomotor activity compared to wild-type[3]
H1 Receptor Knockout MiceDark PhaseDecreased ambulation compared to wild-type[3]
Sleep Architecture

Table 3: Effect of First-Generation H1-Antagonists on Sleep in Rats

CompoundEffect on Sleep LatencyEffect on Sleep Duration (Slow Wave Sleep)Reference
PyrilamineDecreaseIncrease[6]
PromethazineDecrease (more potent than pyrilamine)Increase[6]
ChlorpheniramineDecreaseIncrease (more potent than pyrilamine)[6]
DiphenhydramineDecreaseIncrease[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the CNS effects of this compound.

Assessment of Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Animal Model: Male Wistar rats or C57BL/6 mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • After a specified pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record locomotor activity for a defined period (e.g., 30-60 minutes).

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance.

Animal Model: Male C57BL/6 mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Rotarod apparatus with an accelerating rod.

Procedure:

  • Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Training sessions should consist of placing the mice on the rod at a constant low speed (e.g., 4 rpm) for a set duration.

  • On the test day, administer this compound or vehicle.

  • At the time of peak drug effect, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform multiple trials for each animal with an appropriate inter-trial interval.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic-like effects of this compound.

Animal Model: Male BALB/c mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

Procedure:

  • Habituate the mice to the testing room for at least 1 hour.

  • Administer this compound or vehicle.

  • After the pretreatment period, place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera and tracking software.

  • Analyze the data for the time spent in the open arms versus the closed arms, the number of entries into each arm type, and total distance traveled.

Formalin Test for Nociception

Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • 5% Formalin solution

  • Observation chamber.

Procedure:

  • Administer this compound or vehicle.

  • After the pretreatment period, inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.

  • Immediately place the animal in the observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw.

  • The recording is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Caption: Pyrilamine's antagonism of the H1 receptor blocks Gq/11 signaling.

Experimental Workflow

Behavioral_Assay_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomly Assign to Treatment Groups acclimation->grouping drug_admin Drug Administration (this compound or Vehicle) grouping->drug_admin behavioral_testing Behavioral Testing (e.g., Open Field, Rotarod, EPM) drug_admin->behavioral_testing data_collection Data Collection (Automated or Manual) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: General workflow for behavioral assessment in animal models.

Logical Relationship

CNS_Effects_Logic Pyrilamine This compound BBB Crosses Blood-Brain Barrier Pyrilamine->BBB H1_antagonism Central H1 Receptor Antagonism BBB->H1_antagonism Sedation Sedation H1_antagonism->Sedation Motor_impairment Motor Coordination Impairment H1_antagonism->Motor_impairment Anxiolytic Anxiolytic-like Effects H1_antagonism->Anxiolytic Analgesia Analgesic Effects H1_antagonism->Analgesia

Caption: Logical flow from drug administration to observed CNS effects.

References

Pyrilamine Maleate: Application Notes and Protocols for Ex Vivo Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrilamine (B1676287) maleate (B1232345), also known as mepyramine, is a first-generation antihistamine that acts as a potent and selective inverse agonist at the histamine (B1213489) H1 receptor.[1][2] Its primary mechanism of action involves competitive, reversible inhibition of histamine binding to H1 receptors, thereby blocking the downstream signaling cascade that leads to allergic and inflammatory responses.[3][4] In ex vivo pharmacology, pyrilamine is an invaluable tool for characterizing the activity of histamine H1 receptors in isolated tissues and for screening novel compounds for H1 antagonist activity. The guinea pig ileum is a classic and widely used smooth muscle preparation for these studies due to its high sensitivity to histamine and robust contractile response mediated by H1 receptors.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of pyrilamine maleate in ex vivo tissue bath experiments, with a focus on the guinea pig ileum model.

Mechanism of Action

This compound selectively targets the histamine H1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein alpha subunit. Upon binding of an agonist like histamine, the H1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][7] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the contraction of smooth muscle cells. Pyrilamine, by competitively blocking histamine from binding to the H1 receptor, prevents this signaling cascade and the subsequent physiological response.[3]

Data Presentation

Table 1: Quantitative Data for Pyrilamine (Mepyramine) in Ex Vivo Tissue Bath Experiments
Tissue PreparationAgonistAntagonistpA2 ValueSchild SlopeReference
Guinea Pig IleumHistamineMepyramine9.18-1.01[8]
Human Temporal ArteryHistamineMepyramine8.58Not Reported[1]
Rat Stomach Submucosal Arterioles2-ThiazolylethylamineMepyramine9.60 ± 0.033Unity[2]
Guinea Pig TracheaHistamineMepyramineNot Reported0.61[9]
Guinea Pig Pulmonary ArteryHistamineMepyramine8.75Not Reported[9]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A larger pA2 value indicates a more potent antagonist.[10]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Preparation

This protocol details the dissection and preparation of the guinea pig ileum for use in an isolated organ bath.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's physiological salt solution (see composition below)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Syringe and needle

  • Surgical thread

Tyrode's Solution Composition:

ComponentConcentration (mM)
NaCl137
KCl2.7
CaCl21.8
MgCl21.0
NaHCO311.9
NaH2PO40.4
Glucose5.6

Note: The solution should be freshly prepared and continuously gassed with carbogen.[11][12]

Procedure:

  • Humanely euthanize the guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Perform a laparotomy to expose the abdominal cavity.

  • Locate the cecum and identify the terminal ileum.

  • Carefully dissect a segment of the ileum (approximately 10-15 cm) proximal to the ileocecal junction.

  • Place the isolated ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.[11]

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into smaller segments of 2-3 cm in length.[5]

  • Tie a loop of surgical thread to each end of the ileum segment, ensuring the lumen remains open.

Protocol 2: Ex Vivo Tissue Bath Assay for Histamine H1 Receptor Antagonism

This protocol describes the methodology for mounting the prepared guinea pig ileum in an organ bath and determining the antagonist properties of this compound.

Materials:

  • Isolated organ bath system with a water jacket (maintained at 37°C)[13]

  • Isotonic or isometric force transducer

  • Data acquisition system

  • Carbogen gas supply

  • Prepared guinea pig ileum segment

  • Tyrode's solution

  • Histamine dihydrochloride (B599025) stock solution

  • This compound stock solution

Procedure:

  • Setup: Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.[11]

  • Mounting: Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the force transducer.[14]

  • Equilibration: Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.[5]

  • Control Histamine Concentration-Response Curve:

    • After equilibration, record a stable baseline.

    • Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM).

    • Allow the tissue to reach a maximal contraction at each concentration before adding the next.

    • After the maximal response is achieved, wash the tissue with fresh Tyrode's solution until it returns to the baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • Histamine Concentration-Response Curve in the Presence of Pyrilamine:

    • While maintaining the pyrilamine concentration, repeat the cumulative addition of histamine as described in step 4.

    • A rightward shift in the histamine concentration-response curve should be observed.

  • Data Analysis (Schild Analysis):

    • Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of pyrilamine to the EC50 of histamine alone).

    • Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of pyrilamine.

    • The x-intercept of the resulting linear regression is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.[8]

Visualizations

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Pyrilamine Pyrilamine Pyrilamine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Stimulates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Contraction Stimulates

Caption: Histamine H1 Receptor Signaling Pathway.

Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Dissect Ileum Segment A->B C Clean and Cut Ileum B->C D Tie Sutures C->D E Mount Tissue in Organ Bath D->E F Equilibrate (30-60 min) E->F G Record Baseline F->G H Cumulative Histamine Addition (Control) G->H I Wash Tissue H->I J Add Pyrilamine (Incubate) I->J K Cumulative Histamine Addition J->K L Data Acquisition K->L M Plot Concentration- Response Curves L->M N Calculate Dose Ratio M->N O Schild Plot N->O P Determine pA2 Value O->P

Caption: Ex Vivo Tissue Bath Experimental Workflow.

References

Troubleshooting & Optimization

Optimizing Pyrilamine Maleate Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Pyrilamine Maleate concentrations for various in vitro assays. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in in vitro systems?

This compound is a first-generation antihistamine that functions as an inverse agonist at the histamine (B1213489) H1 receptor.[1][2][3] It selectively binds to the H1 receptor, stabilizing it in an inactive conformation. This prevents the receptor from activating downstream signaling pathways, primarily the Gq/11-mediated pathway, which leads to a reduction in the production of second messengers like inositol (B14025) phosphates.[1][2][3][4] By competitively inhibiting histamine binding, it blocks allergic responses such as vasodilation and increased capillary permeability.[5][6]

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the specific assay and cell type. Based on its binding affinity and functional potency, a general starting range for most cell-based assays would be from 1 nM to 10 µM. For receptor binding assays, concentrations around the dissociation constant (Kd) are recommended. For functional assays measuring the inhibition of histamine-induced responses, a concentration range bracketing the IC50 value should be used.

Q3: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?

Like many compounds, this compound can exhibit cytotoxicity at high concentrations. While specific cytotoxic concentrations are cell-line dependent, it is crucial to perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the non-toxic concentration range for your specific experimental setup. Off-target effects, such as the blockade of potassium channels (IKr), have been observed at concentrations around 1.1 µM.[1] It is advisable to start with a broad concentration range and narrow it down based on your cytotoxicity results.

Q4: How should I prepare my stock solutions of this compound?

This compound is soluble in several common laboratory solvents. It is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium or assay buffer. Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.1%) to avoid solvent-induced artifacts. For aqueous solutions, it is best to prepare them fresh for each experiment.[3]

Data Presentation: Physicochemical Properties and In Vitro Parameters

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (approx.)
DMSO80 mg/mL[1]199.27 mM[1]
Ethanol~20 mg/mL[3]~49.8 mM
Dimethylformamide (DMF)~25 mg/mL[3]~62.3 mM
PBS (pH 7.2)~10 mg/ml[3]~24.9 mM
WaterVery soluble[7]-

Table 2: In Vitro Activity of this compound

ParameterValueAssay/System
H1 Receptor Kd0.8 nMGuinea pig brain[8]
H1 Receptor Kd9.1 nMRat brain[8]
H1 Receptor Kd276 nMDDT1-MF-2 and BC3H1 cells[8]
H2 Receptor Kd5200 nM[8]
H3 Receptor Kd>3000 nM[8]
IKr Block IC501.1 µM[1]
log EC50 (Inhibition of histamine-induced inositol phosphate (B84403) production)-7.94[3][7]

Experimental Protocols & Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Histamine H1 Receptor Binding Assay

This protocol describes a competitive binding assay using radiolabeled mepyramine ([³H]mepyramine).

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the histamine H1 receptor or from tissues known to express the receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In each tube, add cell membranes, a fixed concentration of [³H]mepyramine (around the Kd), and varying concentrations of unlabeled this compound. To determine non-specific binding, add a high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, which can then be used to calculate the Ki.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results in functional assays.

  • Possible Cause 1: Poor Solubility. this compound may precipitate in the aqueous assay buffer, especially at higher concentrations.

    • Solution: Visually inspect your working solutions for any precipitates. Prepare fresh dilutions for each experiment. Consider using a lower concentration of the organic solvent in your final assay medium or preparing the stock solution in a different solvent.

  • Possible Cause 2: Compound Degradation. Aqueous solutions of this compound may not be stable for long periods.

    • Solution: Prepare fresh aqueous solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3]

  • Possible Cause 3: Off-Target Effects. At higher concentrations, this compound can interact with other targets, leading to confounding results.

    • Solution: Refer to the cytotoxicity data and use concentrations well below the cytotoxic threshold. If off-target effects are suspected, consider using a more specific H1 receptor antagonist as a control.

Issue: High background or non-specific binding in receptor binding assays.

  • Possible Cause 1: Binding to non-receptor proteins. Mepyramine has been shown to bind to other proteins, such as a mepyramine-binding protein (MBP) related to cytochrome P450IID, particularly in liver and kidney tissues.[9][10]

    • Solution: To specifically measure H1 receptor binding, perform the assay in the presence of 1 µM quinine (B1679958), which inhibits the binding of [³H]mepyramine to MBP without affecting its binding to the H1 receptor.[9][10]

  • Possible Cause 2: Inadequate washing. Insufficient washing of the filters can lead to high non-specific binding.

    • Solution: Optimize the number and volume of washes with ice-cold assay buffer to effectively remove unbound radioligand.

Issue: Unexpected cell morphology changes or cell death at presumed non-toxic concentrations.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound may be toxic to the cells, even at low concentrations.

    • Solution: Always include a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability and morphology.

  • Possible Cause 2: Cell Line Sensitivity. Different cell lines can have varying sensitivities to a compound.

    • Solution: It is crucial to determine the specific cytotoxic profile of this compound in the cell line you are using. Do not rely on cytotoxicity data from other cell lines.

Visualizations

G This compound Mechanism of Action cluster_0 Ligands cluster_1 Receptor States cluster_2 Downstream Signaling Histamine Histamine H1 Receptor (Active) H1 Receptor (Active) Histamine->H1 Receptor (Active) Binds & Activates This compound This compound H1 Receptor (Inactive) H1 Receptor (Inactive) This compound->H1 Receptor (Inactive) Binds & Stabilizes (Inverse Agonist) H1 Receptor (Active)->H1 Receptor (Inactive) Inactivation Gq/11 Activation Gq/11 Activation H1 Receptor (Active)->Gq/11 Activation H1 Receptor (Inactive)->H1 Receptor (Active) Basal Activity PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Cellular Response Cellular Response IP3 & DAG Production->Cellular Response

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

G General Experimental Workflow for In Vitro Assays Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Determine Cytotoxicity Range Determine Cytotoxicity Range Prepare Stock Solution->Determine Cytotoxicity Range Perform Primary Assay Perform Primary Assay Determine Cytotoxicity Range->Perform Primary Assay Analyze Data Analyze Data Perform Primary Assay->Analyze Data Optimize Concentration Optimize Concentration Analyze Data->Optimize Concentration Optimize Concentration->Perform Primary Assay Refine Range End End Optimize Concentration->End Optimal Concentration Found

Caption: A logical workflow for optimizing this compound concentration in in vitro experiments.

G Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results Check_Solubility Check for Precipitation in Working Solution? Inconsistent_Results->Check_Solubility Prepare_Fresh Prepare Fresh Solutions Check_Solubility->Prepare_Fresh Yes Check_Stability Are you using freshly prepared aqueous solutions? Check_Solubility->Check_Stability No Prepare_Fresh->Check_Stability Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Cycles of Stock Check_Stability->Avoid_Freeze_Thaw No Check_Concentration Is concentration near cytotoxic or off-target range? Check_Stability->Check_Concentration Yes Avoid_Freeze_Thaw->Check_Concentration Lower_Concentration Lower Concentration & Re-test Check_Concentration->Lower_Concentration Yes Review_Protocol Review Protocol for Consistency Check_Concentration->Review_Protocol No

References

Troubleshooting low signal in [3H]-mepyramine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in [3H]-mepyramine binding assays. The information is tailored for researchers, scientists, and drug development professionals working with this radioligand to characterize histamine (B1213489) H1 receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of a low or absent specific binding signal in a [3H]-mepyramine assay?

A low signal in your [3H]-mepyramine binding assay can stem from several factors throughout the experimental workflow. The most critical areas to investigate are the integrity of your receptor preparation, the quality and concentration of your radioligand and other reagents, and the assay conditions. A systematic approach to troubleshooting is essential for identifying the root cause.[1]

A logical troubleshooting workflow can help pinpoint the issue:

G start Low or No Signal receptor_check 1. Verify Receptor Presence & Integrity start->receptor_check radioligand_check 2. Assess Radioligand Quality receptor_check->radioligand_check Receptor OK receptor_issue Degraded or absent receptor. Prepare fresh membranes. Use protease inhibitors. receptor_check->receptor_issue Issue Found assay_conditions 3. Optimize Assay Conditions radioligand_check->assay_conditions Radioligand OK radioligand_issue Degraded [3H]-mepyramine. Check expiry date. Aliquot and store properly. radioligand_check->radioligand_issue Issue Found detection_issue 4. Check Detection Method assay_conditions->detection_issue Conditions OK conditions_issue Suboptimal protein/ligand concentration, incubation time, or temperature. Perform optimization experiments. assay_conditions->conditions_issue Issue Found solution Signal Restored detection_issue->solution Detection OK detection_problem Scintillation counter malfunction. Incorrect cocktail or filter type. Review manufacturer's protocol. detection_issue->detection_problem Issue Found

Caption: Troubleshooting Decision Tree for Low Signal.

Q2: My specific binding is low. How should I check my receptor preparation?

The absence or degradation of the histamine H1 receptor in your membrane preparation is a primary suspect for low signal.[1]

  • Receptor Expression: First, confirm that the tissue or cell line you are using expresses the histamine H1 receptor at a sufficient density. Brain tissues, particularly the frontal cortex, and cell lines engineered to overexpress the H1 receptor are known to have high receptor densities.[2][3]

  • Membrane Preparation: The integrity of the receptor is paramount. Always prepare membranes on ice or at 4°C using ice-cold buffers that include protease inhibitors to prevent receptor degradation.[1]

  • Storage: Store membrane preparations at -80°C. For long-term stability, consider adding a cryoprotectant like 10% glycerol (B35011).[1]

  • Protein Concentration: The amount of membrane protein in the assay is critical. Too little protein will result in a signal that is difficult to distinguish from background noise.[1] It is advisable to perform a protein concentration titration to find the optimal amount for your assay.

ParameterRecommendation
Typical Protein Concentration 100-500 µg of membrane protein per assay tube[4]
Preparation Buffer Ice-cold, containing protease inhibitors
Storage Temperature -80°C (with 10% glycerol for long-term)
Q3: Could the problem be my [3H]-mepyramine or other reagents?

Yes, the quality and concentration of your radioligand are crucial.

  • Radioligand Integrity: Ensure the [3H]-mepyramine has not exceeded its shelf-life and has been stored correctly to prevent degradation.[1] Tritiated ligands are generally stable for 3-6 months when stored as recommended by the manufacturer.[5]

  • Radioligand Concentration: The concentration of [3H]-mepyramine should be appropriate for the H1 receptor. For saturation binding experiments, it is recommended to use a range of concentrations that span the expected dissociation constant (Kd), typically from 0.1x Kd to 10x Kd.[1] Using a concentration far below the Kd will result in a very low signal.[1] The Kd for [3H]-mepyramine binding to the H1 receptor is typically in the low nanomolar range.[2]

  • Non-specific Binding: To define non-specific binding, a high concentration of a competing, structurally different ligand is used. Mianserin (e.g., 10 µM) is commonly used for this purpose in [3H]-mepyramine assays.[6]

ParameterTypical Value/RangeReference
[3H]-mepyramine Kd ~1 nM[2]
Saturation Assay [3H]-mepyramine Conc. 0.1 - 20+ nM[6][7]
Competition Assay [3H]-mepyramine Conc. At or below Kd (e.g., 1-3 nM)[6][7]
Non-specific Displacer Mianserin (10 µM)[6]
Q4: I've checked my reagents and receptor prep. What assay conditions should I optimize?

If your reagents and receptor preparation are sound, the next step is to optimize the assay conditions.

  • Incubation Time and Temperature: The binding reaction must reach equilibrium. Incubation times that are too short will result in an underestimation of binding. Typical incubation times for [3H]-mepyramine assays are 20-30 minutes at 25°C.[8] However, it's crucial to determine the time to reach equilibrium for your specific system by performing a time-course experiment. Temperature can also affect binding kinetics, with dissociation being markedly temperature-sensitive.[9]

  • Assay Buffer: The pH of the assay buffer is important, with a sharp optimum around pH 7.4-7.5.[6][8] The buffer composition can also be modified to reduce non-specific binding by including agents like bovine serum albumin (BSA).[4]

  • Washing Steps: Inadequate washing after incubation will not effectively remove all unbound radioligand, leading to high background and consequently a poor specific signal.[1] Use ice-cold wash buffer and perform multiple washes.[4][8]

Experimental Protocols

Protocol 1: Membrane Preparation from Cell Culture
  • Cell Harvesting: Harvest cells expressing the histamine H1 receptor.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Polytron or similar device.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method, such as a BCA protein assay.[6]

  • Storage: Aliquot the membrane preparation and store at -80°C.

Protocol 2: [3H]-mepyramine Saturation Binding Assay
  • Assay Setup: In a 96-well plate or individual tubes, add the following in order:

    • Assay Buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4)[6]

    • For non-specific binding (NSB) tubes: A high concentration of a competing ligand (e.g., 10 µM mianserin).[6]

    • For total binding tubes: An equivalent volume of assay buffer.

    • A range of concentrations of [3H]-mepyramine (e.g., 0.1 nM to 20 nM).

  • Initiate Binding: Add the membrane preparation (e.g., 50-100 µg protein) to each well/tube to start the reaction. The final volume is typically 0.5 mL.[8]

  • Incubation: Incubate the reaction at 25°C for a predetermined time to reach equilibrium (e.g., 30-60 minutes) with gentle agitation.[6][8]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.[8]

  • Washing: Quickly wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.[8]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

The overall workflow can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis mem_prep Membrane Preparation incubation Incubation (Membranes + Ligands) mem_prep->incubation ligand_prep [3H]-mepyramine Dilution Series ligand_prep->incubation nsb_prep NSB Displacer Prep (e.g., Mianserin) nsb_prep->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Kd & Bmax Calculation) counting->analysis

Caption: [3H]-mepyramine Binding Assay Workflow.

References

Overcoming Pyrilamine Maleate solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vivo studies with Pyrilamine (B1676287) Maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Pyrilamine Maleate?

A1: this compound is a white crystalline powder that is generally considered to be highly soluble in aqueous solutions.[1][2][3][4] It is very soluble in water and freely soluble in ethanol.[1][2]

Q2: At what pH does this compound precipitate?

A2: this compound is an acidic salt of an amine. In aqueous solutions, the free base may begin to precipitate at a pH of 7.5 or higher.[1] A 10% solution of this compound in water has a pH of approximately 5.[1]

Q3: What are some common solvents for dissolving this compound for in vivo studies?

A3: Based on its high aqueous solubility, sterile water for injection and isotonic saline are the most common and recommended solvents for preparing this compound solutions for in vivo administration.[5] For stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) can be used, but must be sufficiently diluted to avoid toxicity in animal models.[6]

Q4: Can I administer this compound through drinking water or feed?

A4: Yes, chronic toxicity studies in rats have successfully administered this compound by mixing it into the diet or dissolving it in drinking water.[7][8][9] This method is suitable for long-term studies where precise bolus dosing is not required.

Troubleshooting Guide: Overcoming Solubility Issues

While this compound is highly water-soluble, researchers may occasionally encounter challenges, particularly when high concentrations are required or when using complex vehicle formulations.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in buffer (e.g., PBS) The pH of the final solution is at or above 7.5, causing the free base to precipitate.[1]1. Check the pH of your final solution. 2. Adjust the pH of the buffer to be slightly acidic (e.g., pH 6.5-7.0) before adding this compound. 3. Prepare a more concentrated stock in water or saline and perform a final, smaller dilution into the buffer just before use.
Cloudiness or incomplete dissolution in aqueous media The dissolution rate may be slow, especially with larger crystals or if the solution is not adequately mixed.1. Use gentle warming (e.g., to 37°C) and sonication to aid dissolution. 2. Ensure vigorous mixing or vortexing. 3. If possible, use a finer powder form of this compound.
Need for a very high concentration not achievable in simple aqueous solvents The desired concentration exceeds the solubility limit in the chosen vehicle for the required volume of administration.1. Consider using a co-solvent system. Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) 300 or 400, or propylene (B89431) glycol can increase solubility.[10] Start with a small percentage of the co-solvent and increase as needed, being mindful of potential toxicity. 2. For oral administration, lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can be explored to enhance solubility and absorption.[11]
Instability of the prepared solution over time The compound may degrade or precipitate out of solution upon storage.1. Prepare fresh solutions daily.[6] 2. If storage is necessary, store at 2-8°C and protect from light.[1] Conduct a stability check by visually inspecting for precipitation before each use.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Solubility Reference
WaterVery soluble (1 g in 0.4 mL)[1]
Water100 mg/mL[1][12]
Ethanol (96%)Freely soluble[1]
Ethanol~20 mg/mL[6]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[6]
Dimethylformamide (DMF)~25 mg/mL[6]
ChloroformFreely soluble[2]
EtherSlightly soluble[2]
BenzeneSlightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
  • Objective: To prepare a 10 mg/mL solution of this compound in sterile saline for intraperitoneal administration in rodents.

  • Materials:

    • This compound powder

    • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

    • Sterile 15 mL conical tube

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

    • Aseptically transfer the powder to the sterile 15 mL conical tube.

    • Add 10 mL of sterile saline to the tube.

    • Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.

    • To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the administration syringe.

    • Visually inspect the final solution for any particulates before administration.

    • Prepare this solution fresh on the day of the experiment.

Protocol 2: Preparation of this compound in Drinking Water
  • Objective: To prepare a 2 g/L solution of this compound in drinking water for ad libitum administration to rats.[8]

  • Materials:

    • This compound powder

    • Purified drinking water

    • Appropriately sized water bottles for the animal cages

    • Graduated cylinder or volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the total volume of drinking water needed for the study group for a specific period (e.g., 24-48 hours).

    • Weigh the corresponding amount of this compound. For 1 liter of a 2 g/L solution, weigh 2 grams.

    • Add the weighed powder to the calculated volume of drinking water in a suitable container.

    • Place a magnetic stir bar in the container and stir until the powder is fully dissolved.

    • Dispense the medicated water into the animal drinking bottles.

    • Replace the medicated water with a freshly prepared solution at appropriate intervals (e.g., every 48 hours) to ensure stability and accurate dosing.

Visualizing Experimental Workflows and Pathways

This compound Signaling Pathway

Pyrilamine_Maleate_Signaling_Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Pyrilamine This compound Pyrilamine->H1R Inverse Agonist (Blocks) Histamine Histamine Histamine->H1R Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Allergic Response (e.g., smooth muscle contraction) DAG->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Solubility_Troubleshooting start Start: Prepare this compound Solution in Aqueous Vehicle dissolved Is the solution clear? start->dissolved yes1 Yes dissolved->yes1 no1 No dissolved->no1 stable Is the solution stable over time (no precipitation)? yes1->stable troubleshoot1 Troubleshooting: - Use gentle warming (37°C) - Vortex or sonicate - Check for potential pH issues no1->troubleshoot1 recheck Re-evaluate solution clarity troubleshoot1->recheck recheck->yes1 Resolved no2 No recheck->no2 Unresolved yes2 Yes stable->yes2 stable->no2 proceed Proceed with In Vivo Experiment yes2->proceed troubleshoot2 Troubleshooting: - Prepare fresh solutions daily - Store at 2-8°C, protected from light - Consider a co-solvent system for higher concentrations no2->troubleshoot2 troubleshoot2->proceed

References

Technical Support Center: Minimizing Sedative Effects in Behavioral Studies with Pyrilamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the use of Pyrilamine (B1676287) Maleate (B1232345) in behavioral studies, with a primary focus on understanding and mitigating its sedative effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why does Pyrilamine Maleate cause sedation in animal models?

A1: this compound is a first-generation antihistamine. Its primary mechanism of action is to block the histamine (B1213489) H1 receptor. In the central nervous system (CNS), histamine acts as a neurotransmitter that promotes wakefulness and arousal.[1][2][3][4] Pyrilamine, being lipophilic, can cross the blood-brain barrier and antagonize these H1 receptors in the brain.[5] This blockade of histamine's wakefulness-promoting signals leads to the sedative effects commonly observed in behavioral studies.[1][3][4]

Q2: What are the typical behavioral manifestations of sedation in rodents treated with this compound?

A2: Sedation in rodents typically manifests as a general decrease in motor activity and arousal. In behavioral assays, this can be observed as:

  • Reduced locomotor activity: Decreased distance traveled, slower movement, and fewer vertical movements (rearing) in an open field test.

  • Impaired motor coordination and balance: A reduced latency to fall in the rotarod test.

  • Altered exploratory behavior: Less exploration of novel environments and a decrease in behaviors like head-dipping in a hole-board test.

It is crucial to differentiate these sedative effects from specific anxiolytic (anxiety-reducing) or cognitive-impairing effects of the drug.

Q3: At what doses are the sedative effects of this compound typically observed in rodents?

A3: The sedative effects of this compound are dose-dependent. Studies in mice have shown that a subcutaneous dose of 35 mg/kg results in decreased arousal, while a lower dose of 15 mg/kg did not produce the same effect. In rats, intraperitoneal doses of 10 and 20 mg/kg have been shown to have central effects. A dose of 15 mg/kg/day delivered via osmotic minipumps significantly decreased locomotor activity in sham-operated rats.[6] It is essential to conduct a dose-response study in your specific animal model and behavioral paradigm to determine the threshold for sedation.

Q4: Are there less sedating alternatives to this compound for blocking H1 receptors in behavioral studies?

A4: Yes, second-generation antihistamines were developed to have reduced CNS penetration and therefore cause less sedation.[5][7] These are often more selective for peripheral H1 receptors.[8] Some commonly used second-generation antihistamines in preclinical research include:

  • Loratadine: Shows selectivity for peripheral over central H1 receptors.[8]

  • Cetirizine: While generally less sedating than first-generation antihistamines, it may still cause some sedation at higher doses.[7][9]

  • Fexofenadine: Considered to be a non-sedating antihistamine with low brain penetration.[10]

The choice of alternative will depend on the specific requirements of your study.

Troubleshooting Guides

This section provides solutions to common issues encountered when using this compound in behavioral experiments.

Issue 1: Excessive sedation is masking the behavioral endpoint of interest.

  • Potential Cause: The administered dose of this compound is too high for the specific animal strain, sex, or age, leading to profound sedation that interferes with the animal's ability to perform the behavioral task.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If not already performed, a thorough dose-response study is crucial. Test a range of lower doses to identify the minimal effective dose for your target H1 receptor-mediated effect with the least impact on general locomotion and arousal.

    • Optimize the Pre-treatment Interval: The sedative effects of this compound may have a different time course than its effects on your primary behavioral measure. Experiment with different pre-treatment times (e.g., 30, 60, 90 minutes) before behavioral testing to find an optimal window where the desired effect is present, but sedation is minimized.

    • Consider a Different Route of Administration: The route of administration can influence the pharmacokinetics and peak CNS concentration of the drug. If using intraperitoneal (IP) injection, consider oral (PO) administration, which may lead to a slower absorption and lower peak concentration, potentially reducing acute sedative effects.

Issue 2: Difficulty differentiating between sedation and anxiolytic-like effects in the Elevated Plus Maze (EPM).

  • Potential Cause: A decrease in overall activity (e.g., total arm entries) due to sedation can be misinterpreted as an anxiogenic (anxiety-producing) effect or could mask a potential anxiolytic effect (increased exploration of the open arms).[11]

  • Troubleshooting Steps:

    • Analyze Multiple Behavioral Parameters: Do not rely solely on the percentage of time spent in the open arms. Analyze total arm entries and the total distance traveled as measures of general locomotor activity. A significant decrease in these parameters alongside changes in open arm exploration strongly suggests a sedative confound.

    • Conduct a Control Experiment: Include a separate cohort of animals tested in an open field apparatus following treatment with the same doses of this compound. This will provide a direct measure of the drug's effect on locomotor activity, helping to interpret the EPM data more accurately.

Issue 3: Poor performance in a learning and memory task (e.g., Morris Water Maze) that may be due to sedation rather than cognitive impairment.

  • Potential Cause: The sedative effects of this compound are impairing the animal's motivation, swimming ability, or general activity levels, leading to an apparent deficit in learning and memory.

  • Troubleshooting Steps:

    • Conduct a Visible Platform Control Test: In the Morris Water Maze, include a control condition where the escape platform is visible. If the animal can find the visible platform without significant delay, it suggests that the poor performance in the hidden platform task is more likely related to cognitive function rather than a primary motor or motivational deficit.

    • Analyze Swim Speed: Most video tracking software can calculate the animal's swim speed. A significant reduction in swim speed in the this compound-treated group is a strong indicator of a sedative or motor-impairing effect.

    • Consider a Different Behavioral Paradigm: If sedation proves to be an insurmountable issue in a physically demanding task, consider using a less physically demanding cognitive task, such as the novel object recognition test.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies to aid in experimental design.

Table 1: this compound Dosages and Observed Effects in Rodents

Animal ModelDoseRoute of AdministrationObserved EffectReference
Mouse15 mg/kgSubcutaneous (SC)Increased some aspects of arousal and sensory responsiveness.[12]
Mouse35 mg/kgSubcutaneous (SC)Decreased arousal across multiple behavioral tests.[12]
Rat10 mg/kgIntraperitoneal (IP)Increased extracellular acetylcholine (B1216132) in the frontal cortex and hippocampus.[6]
Rat20 mg/kgIntraperitoneal (IP)Markedly increased extracellular acetylcholine in the frontal cortex and hippocampus.[6]
Rat15 mg/kg/dayOsmotic Minipump (SC)Significantly decreased movement time and velocity in sham-operated rats.[6]
Rat0.7 mg/kgIntravenous (IV)Plasma elimination half-life of 2.3 hours.[13]
Rat7.0 mg/kgIntravenous (IV)Plasma elimination half-life of 1.5 hours.[13]

Table 2: Comparative Receptor Binding Affinities of Antihistamines

AntihistamineGenerationH1 Receptor Kᵢ (nM)Muscarinic Receptor Kᵢ (nM)
DiphenhydramineFirst16130 (M1), 220 (M2), 190 (M3)
ChlorpheniramineFirst3.21,600
Pyrilamine First ~0.65 (mouse brain)-
CetirizineSecond2.5>10,000
LevocetirizineSecond3>10,000
LoratadineSecond27>10,000
DesloratadineSecond0.4>10,000
FexofenadineSecond10>10,000

Note: Lower Kᵢ values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the sedative effects of this compound.

Protocol 1: Assessment of Locomotor Activity in an Open Field Test

Objective: To quantify the dose-dependent effects of this compound on spontaneous locomotor and exploratory activity in mice.

Materials:

  • Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)

  • Video tracking software

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Animal scale

  • Syringes and needles for administration

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Animal Acclimation: House the mice in the testing facility for at least one week before the experiment. Handle the mice for 2-3 minutes each day for three days leading up to the test to reduce handling stress.

  • Habituation to Testing Room: On the day of the experiment, bring the mice in their home cages to the testing room and allow them to acclimate for at least 60 minutes before testing begins.[14]

  • Drug Preparation and Administration: Prepare fresh solutions of this compound at the desired concentrations in the chosen vehicle. Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) at a volume of 10 ml/kg.

  • Open Field Test:

    • 30 minutes after injection, gently place a mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a pre-determined duration (e.g., 10-30 minutes).[15][16]

    • Record the session using the video tracking software.

    • After the session, return the mouse to its home cage.

    • Thoroughly clean the arena with 70% ethanol and allow it to dry completely between animals to remove olfactory cues.[17]

  • Data Analysis: Analyze the recorded videos to quantify the following parameters:

    • Total distance traveled (cm): A primary measure of locomotor activity.

    • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.

    • Ambulatory time (s): Total time the animal is in motion.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance in rats.

Materials:

  • Rotarod apparatus for rats

  • This compound

  • Vehicle

  • Animal scale

  • Syringes and needles for administration

  • 70% ethanol for cleaning

Procedure:

  • Training:

    • On the day before the test, train the rats on the rotarod.[18]

    • Place each rat on the stationary rod. Then, begin rotation at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 2 minutes).[19]

    • Alternatively, use an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).[19]

    • Conduct 2-3 training trials with a 15-minute inter-trial interval.[20]

  • Baseline Measurement: On the day of the experiment, conduct a baseline trial for each rat before any injections. Only include animals that can stay on the rod for a predetermined cut-off time (e.g., 180 seconds).

  • Drug Administration: Administer this compound or vehicle at the desired doses and pre-treatment interval.

  • Testing:

    • At the designated time after injection, place the rat on the accelerating rotarod.

    • Record the latency to fall (the time the rat remains on the rod). If the rat clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Conduct 2-3 test trials with a consistent inter-trial interval.

  • Data Analysis: Compare the average latency to fall between the different treatment groups. A significant decrease in the latency to fall in the this compound group compared to the vehicle group indicates impaired motor coordination.

Visualizations

Histamine H1 Receptor Signaling Pathway in Wakefulness

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor in a CNS neuron, leading to increased neuronal excitability and promoting a state of wakefulness. This compound, as an antagonist, blocks this pathway.

G cluster_0 Neuronal Membrane H1R Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Excitability Increased Neuronal Excitability & Firing PKC->Excitability Ca_release->Excitability Histamine Histamine Histamine->H1R Binds & Activates Pyrilamine Pyrilamine Maleate Pyrilamine->H1R Blocks Wakefulness Promotion of Wakefulness Excitability->Wakefulness

Caption: Histamine H1 receptor signaling pathway promoting wakefulness.

Experimental Workflow for Assessing and Mitigating Sedative Effects

This workflow provides a logical sequence of steps for researchers to systematically evaluate and address the sedative properties of this compound in their behavioral studies.

G start Start: Plan Behavioral Study with Pyrilamine dose_response Conduct Dose-Response Study (e.g., Open Field Test) start->dose_response assess_sedation Assess Sedative Effects (Locomotion, Rearing) dose_response->assess_sedation sedation_present Significant Sedation Observed? assess_sedation->sedation_present optimize Optimize Protocol: - Lower Dose - Adjust Pre-treatment Time - Change Admin. Route sedation_present->optimize Yes proceed Proceed with Primary Behavioral Experiment sedation_present->proceed No re_evaluate Re-evaluate Sedative Effects optimize->re_evaluate consider_alt Consider Alternative (e.g., 2nd Gen Antihistamine) optimize->consider_alt If optimization fails re_evaluate->sedation_present

Caption: Workflow for assessing and mitigating sedative effects.

References

Technical Support Center: Accounting for Pyrilamine Maleate Off-Target Binding in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Pyrilamine Maleate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that primarily functions as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor.[1] It competitively binds to H1 receptors, preventing histamine from activating them and thereby alleviating the symptoms of allergic reactions.[2] This action leads to a reduction in vascular permeability, vasodilation, and sensory nerve stimulation that cause itching and pain.[2]

Q2: What are the known off-target effects of this compound?

While highly selective for the histamine H1 receptor, this compound has been documented to interact with other molecular targets, which can lead to off-target effects in experimental models. These include:

  • Serotonin (B10506) Transporter (SERT): Pyrilamine can act as a competitive inhibitor of serotonin uptake at low concentrations.[3]

  • Voltage-Gated Sodium Channels (VGSCs): It has been shown to directly inhibit various voltage-gated sodium channels.

  • Anticholinergic Activity: Although considered to have negligible anticholinergic activity compared to other first-generation antihistamines, some anticholinergic properties, such as the ability to block acetylcholine (B1216132) receptors, have been reported.[2]

Q3: How can I differentiate between on-target H1 receptor effects and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Use of Control Compounds: Employ a panel of control compounds, including H1 receptor agonists (e.g., histamine), other H1 antagonists with different off-target profiles, and specific antagonists for potential off-target receptors (e.g., a selective serotonin reuptake inhibitor if serotonergic effects are suspected).

  • Cell Lines with Varying Receptor Expression: Utilize cell lines that endogenously express the H1 receptor and, for comparison, cell lines that lack H1 receptor expression to isolate off-target effects.[4]

  • Dose-Response Curves: Generate comprehensive dose-response curves. On-target effects should correlate with the known binding affinity of this compound for the H1 receptor, while off-target effects may occur at different concentration ranges.

  • Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by co-administering a specific agonist for the off-target receptor.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype or animal behavior not consistent with H1 receptor antagonism.

  • Possible Cause: Off-target effects on the serotonergic system or voltage-gated sodium channels.

  • Troubleshooting Steps:

    • Review the Literature: Cross-reference your observations with the known off-target profile of this compound.

    • Control Experiments:

      • Include a selective serotonin reuptake inhibitor (SSRI) as a control to assess the potential contribution of serotonin transporter inhibition.

      • Use a known sodium channel blocker as a positive control to compare phenotypes.

    • Functional Assays: Conduct functional assays specific to the suspected off-target, such as a serotonin uptake assay or electrophysiological measurements of sodium channel activity.

Issue 2: High background or non-specific binding in radioligand binding assays.

  • Possible Cause: The radioligand, [3H]mepyramine (pyrilamine), may bind to non-H1 receptor sites, especially in certain tissues like the liver.[5]

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Adjust buffer composition, incubation time, and temperature to minimize non-specific binding.

    • Use of a Masking Agent: Consider the inclusion of a compound that blocks the non-H1 receptor binding site of [3H]mepyramine without affecting its H1 receptor binding.

    • Pharmacological Characterization: Thoroughly characterize the binding site by performing competition assays with a range of known H1-selective and non-selective compounds to ensure the observed binding is to the H1 receptor.[5]

Issue 3: Inconsistent results or poor reproducibility in in vitro assays.

  • Possible Cause: Issues with this compound solution stability, cell line integrity, or assay protocol.

  • Troubleshooting Steps:

    • Solution Preparation: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[4] Ensure the final solvent concentration in the assay is low (e.g., <0.1% DMSO) to prevent solvent-induced artifacts.[4]

    • Cell Line Authentication: Regularly verify the identity and receptor expression levels of your cell lines.

    • Protocol Standardization: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across experiments.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound for its primary target and known off-target sites.

Table 1: Binding Affinity of this compound for Histamine Receptors

ReceptorSpeciesKd (nM)Reference
H1Guinea Pig Brain0.8[1]
H1Rat Brain9.1[1]
H2-5200[1]
H3->3000[1]

Table 2: Off-Target Binding and Functional Activity of this compound

TargetActivityValueSpeciesReference
Serotonin Transporter (SERT)Ki90 nMRat[3]
Voltage-Gated Sodium Channel (IKr)IC501.1 µM-[6]
Muscarinic ReceptorsKi3,600 - 30,000 nMBovine Cerebral Cortex[7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor using [3H]mepyramine.

Materials:

  • Membrane preparation from cells or tissues expressing the histamine H1 receptor (e.g., CHO-H1 cells, guinea pig cerebellum).[8]

  • [3H]mepyramine (specific activity 20-30 Ci/mmol).[8]

  • Test compound (e.g., this compound).

  • Non-labeled H1 antagonist for non-specific binding (e.g., 10 µM mianserin).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]

  • 96-well plates, cell harvester, scintillation counter, and scintillation cocktail.[8]

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in assay buffer and prepare a membrane fraction by centrifugation. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.[8]

    • Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of non-labeled H1 antagonist.[8]

    • Competition: Membranes, [3H]mepyramine, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Serotonin Uptake Assay

Objective: To assess the inhibitory effect of this compound on the serotonin transporter (SERT).

Materials:

  • Synaptosomes prepared from rat forebrain.

  • [3H]Serotonin.

  • This compound.

  • Control compounds (e.g., a selective serotonin reuptake inhibitor like fluoxetine).

  • Krebs-Ringer phosphate (B84403) buffer.

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat forebrain tissue according to standard protocols.

  • Incubation: Incubate the synaptosomes in Krebs-Ringer phosphate buffer with [3H]Serotonin and varying concentrations of this compound (e.g., 0.05-0.50 µM).[3]

  • Termination: Stop the uptake reaction by rapid filtration.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [3H]Serotonin.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration-dependent inhibition of serotonin uptake by this compound and calculate the Ki value.[3]

Visualizations

Pyrilamine_On_Target_Signaling Pyrilamine This compound H1R Histamine H1 Receptor Pyrilamine->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Response Allergic Response (e.g., inflammation, contraction) Ca_PKC->Response

Caption: On-target signaling pathway of this compound at the Histamine H1 receptor.

Pyrilamine_Off_Target_Signaling Pyrilamine This compound SERT Serotonin Transporter (SERT) Pyrilamine->SERT Inhibits VGSC Voltage-Gated Sodium Channel Pyrilamine->VGSC Blocks Serotonin_Uptake Serotonin Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Uptake->Synaptic_Serotonin Leads to Na_Influx Sodium Ion Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Inhibits

Caption: Potential off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with Pyrilamine Check_On_Target Is the effect consistent with H1 antagonism? Start->Check_On_Target On_Target_Effect Likely On-Target Effect. Proceed with further on-target validation. Check_On_Target->On_Target_Effect Yes Suspect_Off_Target Suspect Off-Target Effect Check_On_Target->Suspect_Off_Target No Identify_Potential_Targets Identify potential off-targets (SERT, VGSCs, etc.) Suspect_Off_Target->Identify_Potential_Targets Control_Experiments Design and perform control experiments Identify_Potential_Targets->Control_Experiments Functional_Assays Conduct specific functional assays for off-targets Control_Experiments->Functional_Assays Analyze_Data Analyze data to confirm or rule out off-target interaction Functional_Assays->Analyze_Data Confirmed Off-Target Effect Confirmed. Modify experimental design or interpretation. Analyze_Data->Confirmed Confirmed Ruled_Out Off-Target Effect Ruled Out. Re-evaluate experimental setup and other variables. Analyze_Data->Ruled_Out Ruled Out

Caption: Troubleshooting workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Pyrilamine Maleate in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pyrilamine Maleate (B1232345) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store Pyrilamine Maleate stock solutions?

For optimal stability, prepare a concentrated stock solution of this compound in a suitable solvent such as sterile water or DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Recommended Storage Conditions for this compound Stock Solutions:

Storage ConditionDurationReference
-20°C in powder formUp to 3 years[2]
-80°C in solventUp to 1 year[2]
-20°C in solventUp to 1 month[1][3]

Q2: What is the known stability of this compound in aqueous solutions?

Studies have shown that this compound can degrade under certain stress conditions. This information is crucial for understanding its potential stability in cell culture media, which is an aqueous environment.

Summary of this compound Degradation under Stress Conditions:

Stress ConditionDegradationReference
Acidic (e.g., 1 M HCl)Up to 4%
Basic (e.g., 0.01 M NaOH)Up to 13.8%
Oxidative (e.g., 0.3% H2O2)Up to 44%
Thermal (Dry Heat, 105°C)Minimal degradation
HumidityMinimal degradation

Q3: What are the potential degradation products of this compound in cell culture?

While specific degradation products in cell culture media have not been extensively documented in the available literature, degradation in aqueous solutions under stress conditions suggests that the molecule is susceptible to hydrolysis and oxidation. It is also possible that the maleate moiety itself could degrade. Researchers should be aware that any observed loss of activity or unexpected cellular effects could be due to the presence of such degradation products.

Q4: How can I determine the stability of this compound in my specific cell culture media and conditions?

To determine the stability of this compound in your experimental setup, a time-course stability study is recommended. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-UV.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM/F12)

  • Sterile, conical tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)[4]

  • Mobile phase (e.g., Methanol and acidified water)

Procedure:

  • Prepare a working solution: Dilute your this compound stock solution to the final desired concentration in pre-warmed cell culture medium.

  • Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your baseline concentration.

  • Incubation: Place the remaining working solution in a sterile tube in a 37°C incubator with 5% CO2.

  • Time-Point Sampling: At regular intervals (e.g., 24, 48, 72, 96 hours), remove an aliquot of the incubated solution.

  • Sample Storage: Store all collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.[5]

    • Compare the concentrations at each time point to the T=0 sample to determine the percentage of degradation over time.

Protocol 2: Long-Term Cytotoxicity Assay of this compound

This protocol describes how to assess the effect of long-term exposure to this compound on cell viability using a WST-1 assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Long-Term Incubation: Incubate the plate at 37°C and 5% CO2 for your desired long-term duration (e.g., 72 hours, 96 hours, or longer).

  • Media and Compound Re-addition (for very long experiments): If your experiment extends beyond 72-96 hours, you may need to perform a half-media change and re-add fresh this compound to maintain its concentration.

  • WST-1 Assay:

    • At the end of the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.[6]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

This protocol details how to investigate the effect of long-term this compound exposure on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and ERK.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat them with this compound for the desired long-term duration as described in Protocol 2.

  • Cell Lysis:

    • At the end of the treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of this compound activity over time Degradation of this compound in the cell culture medium at 37°C.1. Perform a stability study as described in Protocol 1 to determine the degradation rate. 2. Replenish the medium with fresh this compound more frequently. 3. Consider using a more stable analog if available.
Unexpected or increased cytotoxicity in long-term experiments 1. Accumulation of toxic degradation products. 2. Off-target effects of this compound at high concentrations or with prolonged exposure.1. Analyze for degradation products using LC-MS. 2. Perform a dose-response and time-course cytotoxicity study (Protocol 2) to determine the optimal non-toxic concentration and exposure time.
Inconsistent or irreproducible results between experiments 1. Inconsistent preparation or storage of this compound stock solutions. 2. Variability in cell health or passage number. 3. Fluctuation in incubator conditions (temperature, CO2).1. Strictly follow the recommended guidelines for stock solution preparation and storage. 2. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 3. Regularly monitor and calibrate incubator conditions.
Alterations in cell morphology unrelated to the expected phenotype 1. Cytotoxic effects of this compound or its degradation products. 2. Contamination of cell cultures.1. Re-evaluate the working concentration of this compound. 2. Regularly check for microbial contamination.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Concentration in Cell Culture Medium prep_stock->prep_working t0 T=0 Sample Collection prep_working->t0 incubate Incubate at 37°C, 5% CO2 prep_working->incubate storage Store Samples at -80°C t0->storage sampling Collect Samples at Time Points (24h, 48h, 72h) incubate->sampling sampling->storage hplc HPLC-UV Analysis storage->hplc data Calculate % Degradation hplc->data

Caption: Experimental workflow for assessing this compound stability.

MAPK_Pathway cluster_input Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_output Cellular Response Pyrilamine This compound H1R Histamine H1 Receptor Pyrilamine->H1R (Inverse Agonist) Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC MKK MKK3/6 Gq11->MKK IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ras_Raf Ras/Raf PKC->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK (p42/p44) MEK->ERK Response Gene Expression, Cell Proliferation, Inflammation ERK->Response p38 p38 MAPK MKK->p38 p38->Response

Caption: Simplified MAPK signaling pathway potentially affected by this compound.

Troubleshooting_Tree cluster_issues Observed Issues cluster_causes Potential Causes cluster_actions Recommended Actions start Unexpected Experimental Outcome loss_of_activity Loss of Activity start->loss_of_activity high_cytotoxicity High Cytotoxicity start->high_cytotoxicity inconsistent_results Inconsistent Results start->inconsistent_results degradation Compound Degradation? loss_of_activity->degradation toxic_products Toxic Degradation Products? high_cytotoxicity->toxic_products storage_issue Stock Solution Problem? inconsistent_results->storage_issue stability_test Perform Stability Test (Protocol 1) degradation->stability_test Yes check_storage Verify Stock Prep & Storage degradation->check_storage No toxic_products->stability_test Maybe dose_response Re-evaluate Concentration (Protocol 2) toxic_products->dose_response Yes storage_issue->check_storage Yes media_change Increase Media/ Compound Replenishment stability_test->media_change

Caption: Troubleshooting decision tree for this compound experiments.

References

Controlling for vehicle effects in Pyrilamine Maleate animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrilamine Maleate in animal studies. The focus is on controlling for the effects of the administration vehicle to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control, and why is it critical in this compound studies?

A vehicle control group is essential in animal studies to differentiate the effects of the experimental compound (this compound) from the effects of the solvent or carrier (the vehicle) used to administer it.[1][2] The vehicle itself can have physiological effects that could be mistakenly attributed to the drug.[3][4] For instance, since this compound can cause sedation, it is crucial to ensure that the chosen vehicle does not independently alter locomotor activity.[5]

Q2: What are common vehicles for administering this compound in animal studies?

This compound is soluble in water and freely soluble in alcohol.[6] Therefore, sterile water for injection or isotonic saline (0.9% NaCl) are the preferred vehicles. However, for specific experimental needs or co-administration with other compounds, vehicles such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and solutions containing surfactants like Tween 80 may be considered.[3][4]

Q3: Can the route of administration influence vehicle effects?

Yes, the route of administration (e.g., oral gavage, intravenous, intraperitoneal) can significantly influence the effects of the vehicle.[4] For example, oral gavage itself can be a stressor for animals, potentially affecting physiological parameters.[7][8] Therefore, the vehicle control group should receive the vehicle via the same route and volume as the drug-treated group.

Q4: How do I choose the most appropriate vehicle for my this compound study?

The ideal vehicle should:

  • Completely dissolve the this compound at the desired concentration.

  • Be non-toxic and have minimal physiological effects at the administered volume.

  • Be compatible with the chosen route of administration.

  • Not interfere with the assay being performed.

It is recommended to conduct a small pilot study to assess the tolerability and baseline effects of the chosen vehicle before commencing a large-scale experiment.

Troubleshooting Guides

Issue 1: Unexpected Effects in the Vehicle Control Group

Problem: My vehicle control group is showing unexpected changes in behavior (e.g., sedation, hyperactivity) or physiology.

Possible Causes & Solutions:

  • Inherent Vehicle Effects: Many common vehicles are not inert and can have biological effects. For example, DMSO can decrease locomotor activity at higher concentrations, while ethanol (B145695) can have a biphasic effect (initial hyperactivity followed by sedation).[3][9]

    • Solution: Refer to the data on vehicle effects (see Tables 1 and 2 below). If possible, switch to a more inert vehicle like saline. If the vehicle is necessary for solubility, use the lowest effective concentration and ensure it is consistent across all treatment groups.

  • Stress from Administration Procedure: The stress of handling and administration (e.g., oral gavage) can lead to physiological changes.[7]

    • Solution: Acclimatize the animals to the handling and administration procedures before the start of the experiment. Consider less stressful administration methods if appropriate for the study design.

Issue 2: High Variability in Experimental Data

Problem: There is high variability in the data, both within and between my treatment groups.

Possible Causes & Solutions:

  • Inconsistent Vehicle Preparation: Improper or inconsistent preparation of the this compound solution can lead to variations in the administered dose.

    • Solution: Follow a standardized protocol for preparing the formulation. Ensure the drug is fully dissolved and the solution is homogenous before each administration.

  • Underlying Vehicle Effects: The vehicle may be interacting with the experimental conditions or the animals' physiology in an unforeseen way.

    • Solution: Conduct a thorough literature search on the potential effects of your chosen vehicle. If necessary, run a separate experiment to characterize the vehicle's effects on your specific outcome measures.

Issue 3: this compound Precipitation in the Vehicle

Problem: The this compound is precipitating out of the vehicle during storage or before administration.

Possible Causes & Solutions:

  • Solubility Issues: The concentration of this compound may be too high for the chosen vehicle. While this compound is water-soluble, its solubility can be affected by pH and temperature.

    • Solution: Prepare fresh solutions before each use. If storage is necessary, assess the stability of the formulation at the intended storage temperature. You may need to adjust the pH of the solution or consider a different vehicle with higher solubilizing capacity. Gentle warming or sonication may aid in dissolution, but the stability of this compound under these conditions should be verified.

Data Presentation: Effects of Common Vehicles

The following tables summarize the potential effects of commonly used vehicles in animal studies. This data is crucial for selecting an appropriate vehicle and interpreting results from the control groups.

Table 1: Effects of Common Vehicles on Behavioral and Physiological Parameters in Rodents

VehicleRouteSpeciesObserved Effects
DMSO IPMiceDecreased locomotor activity at concentrations of 32% and 64%.[3][9]
IPRatsCan retard habituation of spontaneous exploratory activity and impair acquisition of conditioned behavior.[10]
Ethanol IPMiceBiphasic effect on locomotor activity: increased at 16% and decreased at 32%.[3][9]
Tween 80 IPMiceSignificantly decreased locomotor activity at a concentration of 32%.[3][9]
OralRatsCan enhance exploratory behavior and locomotor activity in offspring if administered to dams.[11]
Polyethylene Glycol (PEG 200) GavageRatsDose-related increase in drinking and diuresis. Enhanced excretion of sodium and potassium.[12]
Polyethylene Glycol (PEG 400) IPRatsDecreased effective arterial elastance (Ea).[13] No significant alteration of systolic blood pressure.[14]
0.9% Saline IPMiceNo significant alteration in ventilation or blood pH.[15][16]

Table 2: Effects of Common Vehicles on Organ Function in Rats

VehicleRouteAffected Organ SystemSpecific Effects
DMSO Oral, IV, IPLiver, KidneyCan interfere with clinical chemistry measurements in serum. May modify urinary function.[4]
Polyethylene Glycol (PEG 400) Oral, IV, IPLiver, KidneyCan affect liver and urinary function. An increase in liver enzymes has been observed.[4]
Tween 80 Oral, IV, IPLiver, KidneyCan affect liver and urinary function. An increase in liver enzymes has been observed.[4]

Experimental Protocols

Protocol 1: Preparation of this compound in 0.9% Saline for Injection

Objective: To prepare a sterile solution of this compound for parenteral administration.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) for injection

  • Sterile vials

  • 0.22 µm sterile syringe filter

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and volume of saline based on the desired final concentration and the number of animals to be dosed.

  • In a sterile vial, add the calculated amount of this compound powder.

  • Add the required volume of sterile 0.9% saline.

  • Cap the vial and vortex until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step ensures the final solution is sterile.

  • Label the vial with the compound name, concentration, vehicle, and date of preparation.

  • Store appropriately. For short-term storage, refrigeration at 2-8°C is generally suitable. However, stability studies should be conducted for longer storage periods.

Protocol 2: Experimental Design for a Behavioral Study with this compound

Objective: To assess the effects of this compound on locomotor activity in mice while controlling for vehicle effects.

Experimental Groups:

  • Naive Control: Animals that receive no treatment or handling. This group helps to assess baseline behavior.

  • Vehicle Control: Animals that receive the vehicle (e.g., 0.9% saline) in the same volume and by the same route of administration as the drug-treated groups.

  • This compound - Low Dose: Animals receiving a low dose of this compound.

  • This compound - High Dose: Animals receiving a high dose of this compound.

Procedure:

  • Acclimatize all animals to the experimental room and testing apparatus for a sufficient period before the experiment begins.

  • Randomly assign animals to the different experimental groups.

  • On the day of the experiment, allow animals to habituate to the room for at least 1 hour.

  • Administer the vehicle or the appropriate dose of this compound to each animal according to its assigned group.

  • At a predetermined time point after administration, place each animal in the locomotor activity chamber and record activity for a specified duration.

  • Analyze the data by comparing the drug-treated groups to the vehicle control group. The naive control group can provide context for the overall effect of the procedure.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_assess Assessment Phase cluster_analysis Data Analysis acclimatize Acclimatize Animals randomize Randomize into Groups acclimatize->randomize prepare_sol Prepare Pyrilamine Maleate & Vehicle randomize->prepare_sol admin_vehicle Administer Vehicle prepare_sol->admin_vehicle admin_drug Administer Pyrilamine Maleate prepare_sol->admin_drug admin_naive Naive Control (No Treatment) behavioral_test Behavioral/Physiological Assessment admin_naive->behavioral_test admin_vehicle->behavioral_test admin_drug->behavioral_test analyze Compare Drug Groups to Vehicle Control behavioral_test->analyze

Caption: Experimental workflow for a this compound animal study.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_vehicle Potential Vehicle Interference H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Histamine/ Pyrilamine PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->Ca2 Vehicle Vehicle (e.g., DMSO, Ethanol) Vehicle->H1R Membrane Fluidity Vehicle->PKC Direct Modulation?

Caption: Histamine H1 receptor signaling pathway and potential points of vehicle interference.

References

Interpreting biphasic dose-response curves with Pyrilamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrilamine (B1676287) Maleate (B1232345). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address biphasic dose-response curves that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an inverted U-shaped (biphasic) dose-response curve with Pyrilamine Maleate in our cell-based assay. At lower concentrations, we see the expected inhibitory effect, but at higher concentrations, the effect diminishes. What could be the cause?

A1: An inverted U-shaped dose-response curve with this compound is a form of a non-monotonic dose-response.[1][2] Several mechanisms could underlie this observation. At lower to moderate concentrations, this compound acts as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor, blocking histamine-induced signaling.[3][4][5] The diminishing effect at higher concentrations could be due to off-target effects, receptor desensitization, or cytotoxicity.[6]

Q2: Could the biphasic response be due to off-target effects of this compound at high concentrations?

A2: Yes, this is a plausible explanation. Like many first-generation antihistamines, this compound has known anticholinergic properties, meaning it can block muscarinic acetylcholine (B1216132) receptors.[3] At high concentrations, these off-target effects could trigger signaling pathways that counteract the effects observed at lower, more specific concentrations, leading to a biphasic response. Additionally, high concentrations of the drug could lead to non-specific cellular toxicity, which might manifest as a decrease in the measured response.[3]

Q3: Is it possible that high concentrations of this compound are causing H1 receptor desensitization?

A3: Yes, prolonged exposure to or high concentrations of some H1 receptor antagonists can lead to receptor desensitization and internalization.[7] This would reduce the number of available receptors on the cell surface, potentially leading to a reduced overall response, even as the concentration of the antagonist increases.

Q4: How can we experimentally distinguish between off-target effects and cytotoxicity as the cause for the descending part of our biphasic curve?

A4: To differentiate between these two possibilities, you can perform a cytotoxicity assay in parallel with your primary functional assay. Common cytotoxicity assays include LDH release, Trypan Blue exclusion, or using viability dyes like Propidium Iodide. If significant cytotoxicity is observed at the same high concentrations of this compound where the response diminishes, then cytotoxicity is a likely contributor. If there is no significant cytotoxicity, the effect is more likely due to off-target pharmacology.

Troubleshooting Guide

If you are observing a biphasic dose-response curve with this compound, the following experimental troubleshooting steps can help elucidate the underlying mechanism.

Issue: Inverted U-Shaped Dose-Response Curve

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Step Expected Outcome if Hypothesis is Correct
Off-Target Anticholinergic Effects 1. Co-treatment with a Muscarinic Agonist: In your assay, co-administer high concentrations of this compound with a specific muscarinic receptor agonist (e.g., carbachol).2. Use a More Specific H1 Antagonist: Run a parallel experiment with a second-generation H1 antagonist that has lower anticholinergic activity (e.g., Loratadine).1. The muscarinic agonist should partially or fully reverse the descending part of the this compound dose-response curve.2. The second-generation antagonist should exhibit a standard sigmoidal dose-response curve without the biphasic effect.
Cellular Toxicity at High Concentrations 1. Perform a Cytotoxicity Assay: Treat cells with the same concentrations of this compound used in your primary assay and measure cell viability (e.g., using an MTT or LDH assay).2. Microscopic Examination: Visually inspect cells under a microscope at high concentrations of this compound for morphological changes indicative of cell death.1. A significant increase in cytotoxicity will be observed at concentrations corresponding to the descending portion of the dose-response curve.2. Cells will show signs of stress or death (e.g., rounding, detachment, membrane blebbing).
H1 Receptor Desensitization/Internalization 1. Vary Pre-incubation Time: Compare the dose-response curve with a short pre-incubation time versus a prolonged pre-incubation time with this compound.2. Receptor Staining: Use immunofluorescence or flow cytometry with an antibody targeting an extracellular epitope of the H1 receptor to quantify receptor surface expression after treatment with high concentrations of this compound.1. A prolonged pre-incubation time should shift the curve downwards and potentially enhance the biphasic nature as more receptors are desensitized.2. A decrease in H1 receptor cell surface expression will be observed at high concentrations of this compound.

Data Presentation

The following tables present hypothetical data illustrating a typical sigmoidal response versus a biphasic response for this compound in a histamine-induced calcium influx assay.

Table 1: Hypothetical Data for a Standard Sigmoidal Dose-Response

This compound (M)% Inhibition of Histamine Response
1.00E-105
1.00E-0925
1.00E-0850
1.00E-0775
1.00E-0695
1.00E-0598

Table 2: Hypothetical Data for a Biphasic (Inverted U-Shaped) Dose-Response

This compound (M)% Inhibition of Histamine Response
1.00E-105
1.00E-0930
1.00E-0860
1.00E-0785
1.00E-0670
1.00E-0540

Experimental Protocols

Protocol 1: Histamine-Induced Calcium Flux Assay

This protocol is designed to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (agonist).

  • This compound (test compound).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Preparation: Plate H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure baseline fluorescence. Inject a concentration of histamine that elicits a submaximal response (EC80) and continue to measure fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response induced by histamine in the absence of the antagonist. Plot the percentage of inhibition against the log concentration of this compound and fit the data to an appropriate dose-response curve model.

Visualizations

Signaling Pathways

Biphasic_Response_Signaling cluster_low_conc Low to Moderate Pyrilamine Conc. cluster_high_conc High Pyrilamine Conc. Pyr_low Pyrilamine H1R H1 Receptor Pyr_low->H1R Antagonism Gq Gq/11 H1R->Gq Blocks Histamine Activation PLC PLC Gq->PLC Ca_low Ca2+ Mobilization PLC->Ca_low Inhibition of\nCellular Response Inhibition of Cellular Response Ca_low->Inhibition of\nCellular Response Pyr_high Pyrilamine Off_Target Off-Target Receptor (e.g., Muscarinic) Pyr_high->Off_Target Activation/ Inhibition Off_Target_Pathway Alternative Signaling Pathway Off_Target->Off_Target_Pathway Counter_Effect Counteracting Cellular Response Off_Target_Pathway->Counter_Effect

Caption: Potential dual signaling pathways contributing to a biphasic response.

Experimental Workflow

Troubleshooting_Workflow Start Biphasic Dose-Response Observed with Pyrilamine Check_Toxicity Run Cytotoxicity Assay Start->Check_Toxicity Is_Toxic Toxicity Observed? Check_Toxicity->Is_Toxic Toxicity_Conclusion Descending curve is likely due to cell death. Is_Toxic->Toxicity_Conclusion Yes Check_Off_Target Test for Off-Target Effects (e.g., Muscarinic) Is_Toxic->Check_Off_Target No Is_Off_Target Off-Target Effect Confirmed? Check_Off_Target->Is_Off_Target Off_Target_Conclusion Biphasic curve is likely due to engagement of a secondary pathway. Is_Off_Target->Off_Target_Conclusion Yes Check_Desensitization Investigate Receptor Desensitization Is_Off_Target->Check_Desensitization No Desensitization_Conclusion High concentrations may be causing receptor internalization/desensitization. Check_Desensitization->Desensitization_Conclusion

Caption: Logical workflow for troubleshooting a biphasic dose-response.

References

Technical Support Center: [3H]-Mepyramine Binding Assays in Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding of [3H]-mepyramine in liver tissue preparations.

Frequently Asked Questions (FAQs)

Q1: We are observing very high non-specific binding of [3H]-mepyramine in our rat liver membrane preparations, making it difficult to determine the specific binding to the histamine (B1213489) H1 receptor. What could be the cause?

A1: High non-specific binding of [3H]-mepyramine in liver tissue is a well-documented issue. The primary cause is the presence of a high-affinity [3H]-mepyramine binding protein (MBP) that is distinct from the histamine H1 receptor.[1] This protein has been identified as being related to the cytochrome P450IID subfamily of enzymes, which are abundant in the liver.[1][2] In fact, in the liver and kidney, almost all [3H]-mepyramine binding sites are attributed to this MBP.[1]

Q2: How can we experimentally differentiate between [3H]-mepyramine binding to the histamine H1 receptor and the non-specific mepyramine binding protein (MBP) in the liver?

A2: The most effective method to distinguish between H1 receptor and MBP binding is to include quinine (B1679958) in your binding assay.[1] Quinine, an inhibitor of debrisoquine (B72478) 4-hydroxylase (a cytochrome P450 enzyme), completely inhibits the binding of [3H]-mepyramine to MBP at a concentration of 1 µM.[1][3] Importantly, this concentration of quinine does not affect the binding of [3H]-mepyramine to the cloned H1 receptor.[1] Therefore, by performing the binding assay in the presence of 1 µM quinine, you can selectively measure the binding to the histamine H1 receptor.

Q3: What are some general strategies to reduce non-specific binding in our [3H]-mepyramine radioligand binding assay with liver tissue?

A3: Beyond the specific use of quinine, several general strategies can be employed to reduce non-specific binding in radioligand assays:

  • Optimize Incubation Time and Temperature: Shorter incubation times can sometimes decrease non-specific binding, but it is crucial to ensure that specific binding has reached equilibrium.[4] Performing time-course experiments is recommended to determine the optimal incubation period.

  • Modify the Assay Buffer: Including blocking agents like Bovine Serum Albumin (BSA) in the assay buffer can help saturate non-specific binding sites on surfaces other than the target receptor.[5] Adjusting the ionic strength of the buffer with salts can also minimize electrostatic interactions contributing to non-specific binding.

  • Proper Washing Techniques: After incubation, rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.[6] Increasing the wash volume and the number of washes can also be beneficial. Pre-treating glass fiber filters with a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

  • Reduce Membrane Protein Concentration: Using an excessive amount of membrane protein can increase non-specific binding. It is advisable to titrate the amount of membrane protein to find the optimal concentration for your assay.[6]

Q4: What are the expected binding affinity (Kd) and receptor density (Bmax) values for [3H]-mepyramine in liver tissue?

A4: Studies in rat liver plasma membranes have reported a high-affinity binding site for [3H]-mepyramine with an equilibrium dissociation constant (Kd) of approximately 7.7 ± 0.4 nM and a maximal binding capacity (Bmax) of 70.4 ± 9.5 pmol/mg protein.[7] However, it is crucial to remember that these values in the liver largely represent binding to the mepyramine binding protein (MBP), not the histamine H1 receptor.[1][7] When specifically studying the H1 receptor in the liver, these values will be significantly different and can only be accurately determined in the presence of quinine.[1]

Quantitative Data Summary

The following table summarizes the binding characteristics of [3H]-mepyramine in liver tissue compared to other tissues. Note the significantly higher receptor density (Bmax) in the liver, which is primarily attributed to the mepyramine binding protein (MBP).

TissueSpeciesKd (nM)Bmax (fmol/mg protein)Notes
Liver (Plasma Membrane) Rat7.7 ± 0.470,400 ± 9,500Primarily represents binding to MBP.
Brain (Cortex) Monkey~1-Represents H1 receptor binding.[8]
Brain Guinea Pig0.83-Represents H1 receptor binding.[9]
Brain Rat9.1-Represents H1 receptor binding, with noted species differences.[9]
Lung Guinea Pig-6-fold lower than cerebellumRepresents H1 receptor binding.

Experimental Protocols

Protocol 1: Standard [3H]-Mepyramine Binding Assay in Liver Membranes

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize fresh or frozen liver tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50-120 µg of liver membrane protein.

      • Increasing concentrations of [3H]-mepyramine (e.g., 0.1 - 20 nM).

      • For non-specific binding determination, add a high concentration of a competing unlabeled ligand (e.g., 10 µM mianserin (B1677119) or triprolidine).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration through PEI-presoaked glass fiber filters (e.g., GF/C).

    • Wash the filters four times with ice-cold wash buffer.

  • Quantification and Analysis:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Kd and Bmax values.

Protocol 2: Troubleshooting High Non-Specific Binding with Quinine

To specifically measure histamine H1 receptor binding and overcome the issue of high non-specific binding to MBP in the liver, modify Protocol 1 as follows:

  • In the Binding Assay step, prepare two sets of tubes/wells:

    • Set A (Total H1 Binding): To each well, add 1 µM quinine in addition to the other assay components. For non-specific H1 receptor binding, also include a high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM mianserin).

    • Set B (Total Mepyramine Binding - Optional): Follow the standard protocol without quinine. This will measure the combined binding to H1 receptors and MBP.

  • By comparing the results from Set A and Set B, you can quantify the contribution of MBP to the total [3H]-mepyramine binding. The specific binding calculated from Set A will represent the binding to the histamine H1 receptors.

Visualizations

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling cascade.

G cluster_1 Experimental Workflow: [3H]-Mepyramine Binding Assay Start Start Prepare_Membranes Prepare Liver Membranes Start->Prepare_Membranes Setup_Assay Set up Binding Assay (Total, Non-specific, +/- Quinine) Prepare_Membranes->Setup_Assay Incubate Incubate Setup_Assay->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (Kd, Bmax) Count->Analyze End End Analyze->End

Caption: General workflow for a [3H]-mepyramine binding assay.

G cluster_2 Troubleshooting Logic for High Non-Specific Binding High_NSB High Non-Specific Binding Observed? Check_MBP Is Quinine (1µM) in the Assay? High_NSB->Check_MBP Add_Quinine Add 1µM Quinine to Isolate H1 Receptor Binding Check_MBP->Add_Quinine No Optimize_Assay Optimize General Assay Conditions (Wash, Buffer, etc.) Check_MBP->Optimize_Assay Yes Review_Data Re-analyze Data Add_Quinine->Review_Data Optimize_Assay->Review_Data Problem_Solved Problem Resolved? Review_Data->Problem_Solved Consult_Expert Consult Senior Scientist or Technical Support Problem_Solved->Consult_Expert No

Caption: Decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: Pyrilamine Maleate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyrilamine (B1676287) Maleate in in vivo experiments, with a specific focus on the impact of anesthesia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pyrilamine Maleate?

A1: this compound is a first-generation antihistamine that acts as a competitive antagonist and inverse agonist at the histamine (B1213489) H1 receptor.[1][2] It binds to the H1 receptor, preventing histamine from binding and activating its downstream signaling pathways.[3][4] This blockade reduces allergic symptoms such as vasodilation, increased capillary permeability, and itching.[3][5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[3][4][5]

Q2: How does anesthesia potentially interfere with the in vivo effects of this compound?

A2: Anesthesia can interfere with this compound's effects in several ways:

  • Additive CNS Depression: Both general anesthetics and this compound are CNS depressants.[6][7][8] Their concurrent use can lead to potentiated or prolonged sedation, respiratory depression, and impaired motor coordination, making it difficult to distinguish the specific sedative effect of pyrilamine.[6]

  • Hemodynamic Alterations: Some anesthetic agents (e.g., morphine, certain neuromuscular blockers) can induce histamine release, leading to hypotension and tachycardia.[9][10] Pyrilamine, by blocking H1 receptors, can mitigate these specific effects, but the overall hemodynamic profile will be a complex interaction between the direct effects of the anesthetic and the H1 blockade.

  • Anticholinergic Overlap: Pyrilamine has anticholinergic properties.[3] Some anesthetic premedications (e.g., atropine) are also anticholinergic. Co-administration can increase the risk of side effects like dry mouth, urinary retention, and tachycardia.

  • Competitive Receptor Interaction: Some local anesthetics have been shown to interact competitively at histamine H1 receptors, which could directly interfere with pyrilamine's binding and efficacy.[11]

Q3: Can this compound affect the required dose of anesthetic?

A3: Yes, due to its sedative properties, this compound may reduce the amount of anesthetic required to achieve a desired level of sedation or unconsciousness. This is because its CNS depressant effects are additive with those of the anesthetic agent.[6] Researchers should carefully titrate anesthetic doses and monitor the depth of anesthesia closely when pyrilamine is co-administered.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Excessive/Prolonged Sedation or Respiratory Depression Additive CNS depressant effects of pyrilamine and the chosen anesthetic.1. Reduce the dose of the anesthetic agent and titrate to effect. 2. Select an anesthetic with a shorter half-life for faster recovery. 3. Ensure adequate monitoring of respiratory rate and depth. 4. Include a control group receiving only the anesthetic to isolate its sedative effects.
Unexpected Cardiovascular Instability (Hypotension/Tachycardia) Complex interaction between anesthetic-induced histamine release, pyrilamine's H1-blocking effect, and the direct cardiovascular effects of the anesthetic.1. Choose an anesthetic with a low propensity for histamine release (e.g., propofol (B549288) has a lower incidence than some other agents).[12] 2. Administer fluids to maintain blood pressure. 3. Use continuous hemodynamic monitoring (e.g., blood pressure, heart rate). 4. Consider using a combination of H1 and H2 blockers for more complete protection against histamine-induced cardiovascular effects if histamine release is a known issue with the chosen anesthetic.[9]
Difficulty Isolating Pyrilamine's Specific Effects from Anesthetic Effects Confounding sedative, analgesic, or anti-inflammatory properties of the anesthetic agent.1. Anesthetic Selection: If possible, use local anesthesia for terminal procedures to avoid CNS depression. For survival studies, choose an inhalant anesthetic (e.g., isoflurane) that allows for rapid adjustment of anesthetic depth and quick recovery. 2. Dose-Response Curve: Conduct a dose-response study for pyrilamine to identify the lowest effective dose. 3. Rigorous Controls: Always include the following control groups:      a) Vehicle + No Anesthesia (if ethically possible)      b) Vehicle + Anesthesia      c) Pyrilamine + No Anesthesia (if ethically possible)      d) Pyrilamine + Anesthesia
Variable or Inconsistent Results Across Subjects Differences in metabolism of pyrilamine or the anesthetic; potentiation of side effects.1. Standardize the timing of pyrilamine and anesthetic administration. 2. Ensure consistent physiological parameters (e.g., body temperature) across all animals, as hypothermia can alter drug metabolism and effects. 3. Check for potential drug interactions if other compounds are being administered.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound (Mepyramine)

Parameter Value Species/System Reference
Mechanism H1 Receptor Inverse Agonist G protein-coupled receptor [1][2]
pA2 Value 9.60 +/- 0.033 Rat stomach submucosal arterioles [13]
IC50 (IKr block) 1.1 μM In vitro cardiac ion channel [1]
Plasma Half-Life 1.5 - 2.3 hours Rat [1]
CNS Penetration High (crosses blood-brain barrier) General [3][4][5]

| Anticholinergic Activity | Negligible to Mild | Receptor binding assays |[2][3] |

Table 2: Potential Interactions with Common Anesthetic Classes

Anesthetic Class Key Interaction with Pyrilamine Potential Clinical Outcome Recommendation
Inhalants (e.g., Isoflurane) Additive CNS depression. Prolonged recovery, respiratory depression. Use lowest effective concentration; monitor depth of anesthesia.
Opioids (e.g., Morphine) Potentiation of sedation; Pyrilamine can block opioid-induced histamine release. Increased sedation; blunted hypotensive response to morphine. Use with caution; may require lower opioid dose.[9]
Benzodiazepines (e.g., Midazolam) Significant potentiation of CNS and respiratory depression. Excessive sedation, increased risk of apnea. Avoid concurrent use unless specifically intended and monitored.[6][14]
Barbiturates Significant potentiation of CNS depression. Profound sedation, respiratory depression. Avoid concurrent use.[6]
Propofol Additive sedative/hypnotic effects. Deeper anesthesia, potential for hypotension. Titrate propofol dose carefully; monitor hemodynamics.

| Ketamine | Complex interaction; both can have CNS effects. | Unpredictable changes in sedation level and behavior. | Use with caution and thorough monitoring. |

Experimental Protocols

Protocol: Assessing Anti-Inflammatory Effects of Pyrilamine in a Rodent Paw Edema Model Under Anesthesia

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats (200-250g) for at least one week.

    • Fast animals overnight with free access to water.

    • Divide animals into four groups: (1) Vehicle + Anesthesia, (2) Pyrilamine (15 mg/kg, i.p.) + Anesthesia, (3) Vehicle + Saline (No Anesthetic Control - if applicable), (4) Pyrilamine + Saline.

  • Anesthesia Administration:

    • Anesthetize animals using isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance) in oxygen.

    • Confirm depth of anesthesia by lack of pedal withdrawal reflex.

    • Maintain body temperature at 37°C using a heating pad.

  • Drug Administration:

    • Thirty minutes prior to induction of inflammation, administer this compound (15 mg/kg, dissolved in saline) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Induction of Inflammation:

    • While under anesthesia, inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Inject 100 µL of sterile saline into the left hind paw as a control.

  • Measurement and Data Collection:

    • Measure paw volume immediately before carrageenan injection (baseline) and at 1, 2, 4, and 6 hours post-injection using a plethysmometer.

    • Continuously monitor vital signs (heart rate, respiratory rate) throughout the anesthetic period.

    • Allow animals to recover from anesthesia on a warming pad.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each time point relative to baseline.

    • Compare the pyrilamine-treated group to the vehicle-treated group using an appropriate statistical test (e.g., two-way ANOVA) to determine the effect of pyrilamine on edema, while accounting for the influence of anesthesia.

Visualizations

Pyrilamine_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (Inactive) H1R_active Histamine H1 Receptor (Active) H1R->H1R_active Spontaneous Activation Gq11 Gq/11 Protein H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Histamine Histamine Histamine->H1R_active Binds & Activates Pyrilamine Pyrilamine Maleate Pyrilamine->H1R Binds & Stabilizes (Inverse Agonist) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (Vasodilation, Edema, Itching) Ca_PKC->Symptoms

Caption: Pyrilamine acts as an inverse agonist on the H1 receptor.

Experimental_Workflow cluster_anesth Critical Interaction Point start Start: Acclimatize Animals groups Assign to Control & Treatment Groups start->groups drug_admin Administer Pyrilamine or Vehicle groups->drug_admin anesth Induce & Maintain Anesthesia drug_admin->anesth monitoring Monitor Vitals & Anesthetic Depth anesth->monitoring Continuous procedure Perform Experimental Procedure (e.g., Induce Inflammation) anesth->procedure data Collect In-Life Data (e.g., Paw Volume) procedure->data recovery Recover Animal from Anesthesia data->recovery end End: Terminal Data Collection & Analysis recovery->end

Caption: Workflow highlighting the critical role of anesthesia.

Troubleshooting_Logic start Unexpected In Vivo Result (e.g., Excessive Sedation) q_controls Were Anesthetic-Only Controls Included? start->q_controls q_dose Was Anesthetic Dose Titrated? q_controls->q_dose Yes res_confound Result confounded. Redesign with controls. q_controls->res_confound No q_vitals Were Vitals Stable (Temp, BP, HR)? q_dose->q_vitals Yes res_dose_dep Effect is likely dose-dependent. q_dose->res_dose_dep No res_additive Result likely due to additive CNS depression. q_vitals->res_additive Yes res_physio Physiological stress (e.g., hypothermia) may alter drug effects. q_vitals->res_physio No action_add_controls Action: Add anesthetic-only control group. res_confound->action_add_controls action_stabilize Action: Ensure physiological stability in future studies. res_physio->action_stabilize action_reduce Action: Reduce anesthetic dose & re-run experiment. res_dose_dep->action_reduce

Caption: Troubleshooting flowchart for unexpected in vivo results.

References

Validation & Comparative

A Comparative Analysis of the In Vivo Potency of First-Generation Antihistamines: Pyrilamine Maleate vs. Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the in vivo efficacy of Pyrilamine (B1676287) Maleate (B1232345) and Chlorpheniramine (B86927), two prominent first-generation histamine (B1213489) H1 receptor antagonists. This document provides a comparative overview of their potency, supported by available experimental data, detailed protocols for in vivo assessment, and visualizations of the underlying biological and experimental frameworks.

Pyrilamine (also known as mepyramine) and chlorpheniramine are classic H1 antihistamines widely utilized in both preclinical research and clinical applications to counteract the effects of histamine. Both compounds act as inverse agonists at the histamine H1 receptor, competitively blocking its activation and thereby mitigating allergic and inflammatory responses. While both are recognized for their efficacy, a direct quantitative comparison of their in-vivo potency is essential for selecting the appropriate agent in research and drug development contexts. This guide synthesizes available data to facilitate an evidence-based comparison.

Quantitative Comparison of In Vivo Potency

Direct head-to-head in vivo studies comparing the potency of pyrilamine maleate and chlorpheniramine are limited in publicly available literature. However, data from independent studies using standardized models, such as the inhibition of histamine-induced bronchoconstriction in guinea pigs, allow for an indirect assessment of their relative potency.

Chlorpheniramine has been shown to be highly potent in this model. One study determined its ED₅₀ (the dose required to produce 50% of the maximal effect) for inhibiting histamine-induced bronchospasm in guinea pigs.[1] Data for this compound in a comparable in vivo bronchoconstriction assay is not as readily available, though its potent H1 antagonist activity is well-established in other in vivo and in vitro models, such as those involving guinea pig ileum and lung parenchyma.[2][3]

CompoundAnimal ModelAssayRoute of AdministrationPotency (ED₅₀)
This compound Guinea PigInhibition of Histamine-Induced Bronchoconstriction-Data Not Available
Chlorpheniramine Guinea PigInhibition of Histamine-Induced BronchoconstrictionIntravenous (i.v.)5.8 µg/kg[1]

Note: The absence of a specific ED₅₀ value for this compound in this table reflects the lack of directly comparable data in the reviewed literature. The provided data for Chlorpheniramine is from a specific study and may vary based on experimental conditions.

Signaling Pathway and Mechanism of Action

Both pyrilamine and chlorpheniramine exert their effects by targeting the Histamine H1 receptor, a G-protein-coupled receptor (GPCR). The activation of this receptor by histamine initiates a well-defined signaling cascade that mediates many of the physiological responses seen in allergic reactions.

Upon histamine binding, the H1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein.[4][5][6][7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[5] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to downstream effects such as smooth muscle contraction (e.g., bronchoconstriction) and the expression of pro-inflammatory genes.[5][6] Pyrilamine and chlorpheniramine act as competitive antagonists at the H1 receptor, blocking histamine from binding and thereby inhibiting this entire signaling cascade.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Bronchoconstriction, Inflammation) PKC->Response Leads to Histamine Histamine Histamine->H1R Activates Antihistamine Pyrilamine or Chlorpheniramine Antihistamine->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and point of inhibition. (Within 100 characters)

Experimental Protocols

The following is a detailed methodology for a common in vivo assay used to determine the potency of antihistamines.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a standard for evaluating the in vivo efficacy of H1 antihistamines by measuring their ability to protect against bronchospasm induced by a histamine challenge.[8][9]

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-450 g) are typically used due to their high sensitivity to histamine.

  • Animals are housed in standard conditions with ad libitum access to food and water and are fasted overnight before the experiment.

2. Materials and Reagents:

  • Histamine Dihydrochloride (e.g., 0.2% solution in saline for aerosol).

  • Test Compounds: this compound, Chlorpheniramine (dissolved in an appropriate vehicle, e.g., saline).

  • Standard Antihistamine (for positive control).

  • Vehicle (e.g., 0.9% saline, for negative control).

  • Anesthetic (if required by the specific protocol variation).

3. Equipment:

  • Airtight plethysmograph or "histamine chamber" for exposing the animal to the aerosol.

  • Nebulizer to generate histamine aerosol.

  • Timer.

  • Syringes for drug administration.

4. Experimental Procedure:

  • Baseline Measurement: Each guinea pig is placed individually into the chamber and exposed to a histamine aerosol. The time from the start of the exposure until the onset of pre-convulsive dyspnea (PCD) is recorded as the baseline pre-convulsion time (T1).[8] Symptoms of PCD include labored breathing, ataxia, and collapse.

  • Animal Recovery: Immediately upon observing PCD, the animal is removed from the chamber and allowed to recover in fresh air. A recovery period of at least 24 hours is typically allowed.

  • Drug Administration: Animals are divided into groups (e.g., vehicle control, positive control, and various dose levels of test compounds). The assigned substance is administered via the desired route (e.g., intraperitoneally, orally, or intravenously) at a specified time before the histamine challenge (e.g., 1 hour for oral administration).

  • Histamine Challenge: After the drug pretreatment period, each animal is again placed in the chamber and exposed to the histamine aerosol. The time to the onset of PCD is recorded again (T2).

  • Data Analysis: The protective effect of the treatment is calculated as the percentage increase in the time to PCD. The formula used is:

    • Percentage Protection = (1 - T1/T2) x 100[8]

  • Dose-response curves are then generated by plotting the percentage protection against the logarithm of the drug dose. The ED₅₀ value is calculated from this curve, representing the dose that provides 50% protection against histamine-induced bronchoconstriction.

Experimental Workflow Diagram

The logical flow of the histamine-induced bronchoconstriction assay is visualized below.

Experimental_Workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Treatment & Challenge cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization A2 Baseline Histamine Challenge A1->A2 A3 Record Pre-Convulsion Time (T1) A2->A3 A4 24h Recovery Period A3->A4 B1 Group Assignment (Vehicle, Standard, Test Compounds) A4->B1 B2 Administer Drug/Vehicle B1->B2 B3 Pretreatment Period B2->B3 B4 Second Histamine Challenge B3->B4 B5 Record Pre-Convulsion Time (T2) B4->B5 C1 Calculate % Protection [(1 - T1/T2) * 100] B5->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine ED₅₀ C2->C3

Caption: Workflow for in vivo antihistamine potency assessment. (Within 100 characters)

Conclusion

For researchers, the choice between these two agents may depend on the specific requirements of the study. Chlorpheniramine offers the advantage of having well-defined in vivo potency data in a standard respiratory model. Pyrilamine remains a valuable and widely used tool for investigating H1 receptor antagonism. The experimental protocol detailed here provides a robust framework for conducting further comparative studies to generate head-to-head potency data, which would be a valuable contribution to the field.

References

Pyrilamine Maleate vs. Diphenhydramine: A Comparative Analysis of H1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine (B1213489) H1 receptor binding affinities of pyrilamine (B1676287) maleate (B1232345) and diphenhydramine (B27), two first-generation antihistamines. The information presented is supported by experimental data to assist in research and drug development endeavors.

Quantitative Comparison of H1 Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the experimentally determined binding affinities of pyrilamine and diphenhydramine for the histamine H1 receptor.

CompoundParameterValue (nM)Receptor SourceRadioligandReference
Pyrilamine Ki0.8H1 ReceptorNot Specified[1]
Ki3.4DDT1MF-2 cells (smooth muscle cell line)[3H]Mepyramine[2]
Diphenhydramine IC50171Central H1 Receptor[3H]Pyrilamine[3]
IC5084,000Peripheral human H1 Receptor[3H]Histamine[3]
1/2 max-μM300Not SpecifiedNot Specified[4]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions, such as the receptor source (e.g., central vs. peripheral, cell line vs. tissue homogenate) and the radioligand used in the assay. However, the data consistently demonstrates that pyrilamine possesses a significantly higher binding affinity for the H1 receptor than diphenhydramine, as indicated by its lower Ki and IC50 values in comparable assays.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of H1 receptor binding affinity for unlabeled ligands like pyrilamine and diphenhydramine is commonly performed using a radioligand competition binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the Ki of a test compound for the H1 receptor.

Materials:

  • Biological Sample: Cell membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., guinea pig or rat brain).

  • Radioligand: [3H]Pyrilamine (also known as [3H]Mepyramine), a high-affinity H1 receptor antagonist.

  • Test Compounds: Pyrilamine maleate and diphenhydramine at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., mianserin (B1677119) or excess pyrilamine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a series of tubes or a microplate, combine the prepared cell membranes, a fixed concentration of the [3H]pyrilamine radioligand, and varying concentrations of the unlabeled test compound (pyrilamine or diphenhydramine).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled H1 antagonist.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for H1 Receptor Binding Assay

experimental_workflow start Start prepare_membranes Prepare H1 Receptor Membranes start->prepare_membranes assay_setup Set up Assay: - Membranes - [3H]Pyrilamine (Radioligand) - Test Compound (e.g., Pyrilamine/Diphenhydramine) prepare_membranes->assay_setup incubate Incubate to Reach Equilibrium assay_setup->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff count->analyze end End analyze->end H1_signaling_pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Antagonist Pyrilamine or Diphenhydramine Antagonist->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: H1 receptor signaling via the Gq pathway and antagonist inhibition.

Summary

The experimental data clearly indicates that this compound has a substantially higher binding affinity for the histamine H1 receptor compared to diphenhydramine. This difference in affinity is a key factor influencing their pharmacological profiles. The provided experimental protocol outlines a standard method for determining these binding affinities, and the signaling pathway diagram illustrates the mechanism of action for H1 receptor antagonists. This information is fundamental for the rational design and development of new antihistaminic drugs.

References

Pyrilamine Maleate vs. Promethazine: A Comparative Guide to Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two first-generation antihistamines: Pyrilamine Maleate and Promethazine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological properties of these compounds.

Introduction

Pyrilamine, also known as mepyramine, is an ethylenediamine (B42938) derivative, while Promethazine belongs to the phenothiazine (B1677639) class of antihistamines.[1][2] Both are recognized as first-generation H1 receptor antagonists with sedative properties.[1][2] However, their interactions with other receptor systems differ, leading to distinct pharmacological profiles and clinical applications. This guide summarizes their receptor binding affinities, outlines the experimental methods used to determine these affinities, and illustrates the primary signaling pathway associated with their therapeutic action.

Receptor Selectivity Profile

The receptor binding affinities of this compound and Promethazine have been determined through various in vitro studies, primarily radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

Receptor TargetThis compound (Mepyramine) Ki (nM)Promethazine Ki (nM)
Histamine (B1213489) H1 0.43 - 1.6[3]1.4[4]
Muscarinic M1 >10,00022
Muscarinic M2 >10,000130
Muscarinic M3 >10,00042
Muscarinic M4 >10,00050
Muscarinic M5 >10,00083
Adrenergic α1 1,1003
Adrenergic α2 >10,000230
Dopamine (B1211576) D2 >10,00014
Serotonin 5-HT2A 2,7004.3

Data Interpretation:

  • Histamine H1 Receptor: Both Pyrilamine and Promethazine are potent antagonists at the H1 receptor, with high affinity as indicated by their low nanomolar Ki values. This is the primary mechanism for their antihistaminergic effects.[3][4]

  • Muscarinic Receptors: Promethazine displays moderate affinity for muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic side effects such as dry mouth and blurred vision.[4] In contrast, Pyrilamine shows very low affinity for muscarinic receptors, suggesting a weaker anticholinergic profile.

  • Adrenergic Receptors: Promethazine has a high affinity for α1-adrenergic receptors, which can contribute to side effects like orthostatic hypotension. Pyrilamine's affinity for this receptor is significantly lower.

  • Dopamine Receptors: Promethazine exhibits moderate affinity for the D2 dopamine receptor, which is consistent with its weak antipsychotic effects and potential for extrapyramidal side effects at higher doses.[4] Pyrilamine has a very low affinity for the D2 receptor.

  • Serotonin Receptors: Promethazine shows a high affinity for the 5-HT2A receptor, which may contribute to its sedative and antiemetic properties. Pyrilamine's affinity for this receptor is considerably lower.

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using radioligand displacement assays . A detailed methodology for a standard H1 receptor binding assay is provided below.

Radioligand Displacement Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Promethazine) for the histamine H1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Pyrilamine (also known as [3H]-Mepyramine), a high-affinity H1 receptor antagonist.

  • Test Compound: this compound or Promethazine.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., unlabeled Mianserin or Triprolidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A fixed concentration of the receptor preparation is incubated with a fixed concentration of the radioligand ([3H]-Pyrilamine) and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding (measured in the absence of the competitor). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

Histamine H1 Receptor Signaling Pathway

Pyrilamine and Promethazine exert their primary effects by blocking the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[5] The activation of this pathway leads to the downstream signaling cascade illustrated below.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to Histamine Histamine Histamine->H1R Activates Antagonist Pyrilamine or Promethazine Antagonist->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the typical workflow for an in vitro radioligand displacement assay used to determine the receptor binding affinity of a compound.

Experimental_Workflow Start Start Preparation Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-Pyrilamine) - Test Compound (Pyrilamine/Promethazine) - Assay Buffer Start->Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity using Scintillation Counter Washing->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation Quantification->Analysis End End Analysis->End

Caption: Experimental Workflow for Receptor Binding Assay.

Conclusion

This comparative guide highlights the distinct receptor selectivity profiles of this compound and Promethazine. While both are potent H1 receptor antagonists, their off-target activities differ significantly. Promethazine exhibits a broader pharmacological profile with notable affinities for muscarinic, adrenergic, dopaminergic, and serotonergic receptors, which explains its diverse clinical uses and side effect profile. Pyrilamine, in contrast, demonstrates higher selectivity for the H1 receptor with weaker interactions at other tested receptors, suggesting a more focused antihistaminic action with potentially fewer off-target effects. This detailed understanding of their receptor selectivity is crucial for researchers in the rational design and development of new therapeutic agents with improved efficacy and safety profiles.

References

Pyrilamine Maleate: A Comparative Analysis of its Cross-reactivity with Amine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrilamine (B1676287) maleate (B1232345), a first-generation antihistamine, is well-established as a potent inverse agonist of the histamine (B1213489) H1 receptor, forming the basis of its therapeutic applications in allergic conditions. However, the clinical profile of first-generation antihistamines is often characterized by a range of side effects, stemming from their interactions with other amine receptors. This guide provides a comparative analysis of the cross-reactivity of pyrilamine maleate with various amine receptors, supported by quantitative binding data and detailed experimental protocols to aid in research and development.

Executive Summary

This compound exhibits high affinity and selectivity for the histamine H1 receptor. Its cross-reactivity with other amine receptors, particularly muscarinic cholinergic receptors, is significantly lower, though still a consideration in its pharmacological profile. This guide summarizes the available binding affinity data, outlines the methodologies to assess such interactions, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) and functional inhibition (IC50) of this compound for the histamine H1 receptor and other relevant amine receptors. Lower Ki values are indicative of higher binding affinity.

Receptor FamilyReceptor SubtypeLigandSpecies/SystemAssay TypeThis compound Ki (nM)This compound IC50 (nM)Reference
Histamine H1[3H]MepyramineHuman RecombinantRadioligand Binding0.28-[1]
H1[3H]DoxepinRat BrainRadioligand Binding1.0-[2]
Muscarinic M1, M2, M3, M4, M5[3H]QNBBovine Cerebral CortexRadioligand Binding3,600 - 30,000-[3]
Ion Channel hERG (IKr)--Electrophysiology-1,100

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding affinity data. The following is a representative protocol for a competitive radioligand binding assay to determine the cross-reactivity of this compound.

Radioligand Binding Assay for Amine Receptor Cross-Reactivity

Objective: To determine the inhibition constant (Ki) of this compound for a panel of amine receptors (e.g., adrenergic, serotonergic, muscarinic) through competitive displacement of a specific radioligand.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the specific receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic, [3H]-Ketanserin for 5-HT2A, [3H]-QNB for muscarinic receptors).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.

  • Assay Buffer: Buffer composition specific to the receptor being assayed (e.g., Tris-HCl, phosphate-buffered saline).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific antagonist).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_H1 Histamine H1 Receptor Signaling cluster_Muscarinic Muscarinic Receptor Signaling (Potential Cross-reactivity) Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 Pyrilamine Pyrilamine Maleate Pyrilamine->H1R MR Muscarinic Receptor Pyrilamine->MR PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Allergic Response) IP3->Ca_release ACh Acetylcholine ACh->MR Gq_11_M Gq/11 MR->Gq_11_M PLC_M Phospholipase C Gq_11_M->PLC_M Response_M Cellular Response (e.g., Dry Mouth) PLC_M->Response_M

Caption: Signaling pathway of the Histamine H1 receptor and potential cross-reactivity of this compound with Muscarinic receptors.

Experimental Workflow Diagram

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Preparation - Receptor Membranes - Radioligand - Pyrilamine Dilutions incubation 2. Incubation - Membranes - Radioligand - Pyrilamine prep->incubation separation 3. Separation (Filtration) incubation->separation quantification 4. Quantification (Scintillation Counting) separation->quantification analysis 5. Data Analysis - IC50 Determination - Ki Calculation quantification->analysis

Caption: Experimental workflow for a competitive radioligand binding assay to determine receptor cross-reactivity.

Discussion

The provided data indicates that this compound is a highly potent histamine H1 receptor antagonist, with Ki values in the sub-nanomolar to low nanomolar range.[1][2] In contrast, its affinity for muscarinic receptors is significantly lower, with Ki values in the micromolar range, suggesting a much weaker interaction.[3] This separation in binding affinities contributes to the therapeutic window of pyrilamine, where H1 receptor-mediated effects are achieved at concentrations that are less likely to cause significant anticholinergic side effects. However, at higher doses, the potential for muscarinic receptor blockade and associated side effects such as dry mouth, blurred vision, and urinary retention becomes more pronounced.

The IC50 value for the hERG (IKr) channel suggests a potential for cardiac side effects at higher concentrations, a known concern for some first-generation antihistamines.

The lack of comprehensive public data on the binding profile of this compound across a wider range of adrenergic and serotonergic receptors highlights an area for further investigation. Such studies would provide a more complete understanding of its off-target effects and could inform the development of more selective antihistamines.

Conclusion

This compound is a selective histamine H1 receptor antagonist with demonstrably lower affinity for muscarinic receptors. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further comprehensive profiling of this compound against a broader panel of amine receptors is warranted to fully elucidate its cross-reactivity profile and to guide future drug discovery efforts in the field of antihistamines.

References

A Comparative Analysis of First-Generation Antihistamines in Sedation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation H1 antihistamines are a class of drugs widely recognized for their efficacy in treating allergic conditions. However, their clinical utility is often limited by a significant side effect: sedation. This guide provides a comparative analysis of the sedative effects of prominent first-generation antihistamines, focusing on diphenhydramine (B27), chlorpheniramine, and promethazine. The information is supported by experimental data from various sedation models, offering a comprehensive overview for research and drug development purposes.

The sedative properties of these drugs stem from their ability to cross the blood-brain barrier and act as antagonists at central histamine (B1213489) H1 receptors.[1][2] Histamine in the central nervous system (CNS) plays a crucial role in maintaining wakefulness and arousal. By blocking these H1 receptors, first-generation antihistamines inhibit the excitatory effects of histamine on neuronal activity, leading to drowsiness and impaired cognitive and psychomotor functions.[2]

Quantitative Comparison of Sedative Effects

The sedative potential of first-generation antihistamines can be quantified and compared using various metrics from both preclinical and clinical studies. The following tables summarize key data points related to their CNS effects.

Table 1: Comparative CNS Receptor Binding Affinities (Ki, nM)

AntihistamineHistamine H1Muscarinic M1Adrenergic α1Serotonin 5-HT2A
Diphenhydramine 1.113063033
Chlorpheniramine 3.22,8007801,600
Promethazine 0.13.72.60.4

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Performance in Sedation Models

AntihistamineSedation ModelKey Findings
Diphenhydramine Psychomotor & Cognitive TestsSignificant impairment in divided attention, working memory, and vigilance compared to placebo.[1]
Driving PerformancePoorer driving performance compared to placebo and a second-generation antihistamine.[3]
Meta-analysisConsistently showed performance impairment relative to placebo, though the effect size was modest and varied across studies.[4][5]
Chlorpheniramine P300 Event-Related PotentialIncreased P300 latency in children, indicating objective sedation, which did not always correlate with subjective sleepiness.[6]
Psychomotor & Cognitive TestsImpairment of objective and subjective CNS functions at single doses as low as 4mg.[7]
Promethazine Psychomotor TestsSignificantly impaired psychomotor function in tests including critical flicker fusion and choice reaction time.[8]
Subjective SedationKnown for its pronounced sedative properties and has been used as a positive control in studies investigating sedation.[7]

Signaling Pathway of H1 Receptor Antagonism and Sedation

The sedative effect of first-generation antihistamines is a direct consequence of their antagonism of the histamine H1 receptor in the central nervous system. The following diagram illustrates the signaling pathway.

H1_Receptor_Sedation_Pathway cluster_inhibition Histamine Histamine H1_Receptor H1 Receptor (in CNS) Histamine->H1_Receptor Binds to Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to Sedation Sedation Neuronal_Excitation->Sedation Inhibition of leads to FirstGen_Antihistamine First-Generation Antihistamine FirstGen_Antihistamine->H1_Receptor Blocks

Caption: H1 Receptor Signaling Pathway and Mechanism of Sedation.

Experimental Protocols

A variety of experimental models are employed to assess the sedative effects of antihistamines. These can be broadly categorized into preclinical and clinical methodologies.

Preclinical Models

1. Open Field Test (OFT)

The Open Field Test is a common behavioral test used to assess locomotor activity and anxiety-like behavior in rodents. A decrease in general activity is indicative of sedation.

  • Apparatus: A square arena (e.g., 42 x 42 cm) with walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes before the test.

    • Administer the test compound (e.g., first-generation antihistamine) or vehicle control at a predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (typically 5-10 minutes) using an automated video-tracking system.

    • Clean the apparatus thoroughly between each animal to eliminate olfactory cues.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the central zone versus the peripheral zone.

    • Frequency of entries into the central zone.

    • Rearing frequency (a measure of exploratory behavior).

Open_Field_Test_Workflow Start Start Acclimatization Animal Acclimatization (30 min) Start->Acclimatization Drug_Admin Drug Administration (Antihistamine or Vehicle) Acclimatization->Drug_Admin Placement Place Animal in Center of Arena Drug_Admin->Placement Recording Record Behavior (5-10 min) Placement->Recording Data_Analysis Data Analysis Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Open Field Test.

Clinical Models

1. Digit Symbol Substitution Test (DSST)

The DSST is a neuropsychological test that assesses processing speed, attention, and visuomotor coordination. Performance on this test is sensitive to the sedative effects of drugs.[9]

  • Materials: A test sheet with a key of digit-symbol pairs at the top and rows of digits below, a pen or pencil, and a stopwatch.

  • Procedure:

    • The participant is shown the key, which pairs digits (1-9) with unique symbols.

    • The participant is instructed to fill in the blank spaces with the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).[9]

    • The test administrator starts the stopwatch as the participant begins.

    • After the allotted time, the administrator stops the participant.

  • Parameters Measured: The total number of correct symbols substituted within the time limit.

2. Visual Analog Scale (VAS) for Sedation

The VAS is a subjective measure used to quantify the level of sedation experienced by an individual.

  • Materials: A 100 mm horizontal line with "Not at all sleepy" at the left end (0 mm) and "Extremely sleepy" at the right end (100 mm).

  • Procedure:

    • The participant is asked to mark a point on the line that best represents their current level of sleepiness.

    • The distance from the "Not at all sleepy" end to the participant's mark is measured in millimeters to give a quantitative score.

  • Parameters Measured: A numerical score from 0 to 100, with higher scores indicating greater subjective sedation.

Clinical_Sedation_Assessment_Workflow Start Start Baseline Baseline Assessment (DSST, VAS, etc.) Start->Baseline Drug_Admin Drug Administration (Antihistamine or Placebo) Baseline->Drug_Admin Post_Dose Post-Dose Assessments (at specified time points) Drug_Admin->Post_Dose DSST DSST Post_Dose->DSST VAS VAS for Sedation Post_Dose->VAS Other_Tests Other Psychomotor/ Cognitive Tests Post_Dose->Other_Tests Data_Analysis Comparative Data Analysis DSST->Data_Analysis VAS->Data_Analysis Other_Tests->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for Clinical Sedation Assessment.

Conclusion

The sedative effects of first-generation antihistamines are a significant consideration in their clinical use and a key area of investigation in drug development. This comparative guide highlights the differences in sedative potential among diphenhydramine, chlorpheniramine, and promethazine, supported by quantitative data from established preclinical and clinical models. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further characterize the CNS effects of these and other compounds. A thorough understanding of these sedative properties is crucial for the development of safer antihistamines with improved therapeutic profiles.

References

In vitro functional assay comparison of Pyrilamine and terfenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Pyrilamine (B1676287) and Terfenadine (B1681261), two histamine (B1213489) H1 receptor antagonists from different generations. Pyrilamine is a first-generation antihistamine known for its sedative effects, while Terfenadine is a second-generation antihistamine that was largely withdrawn from the market due to concerns about cardiotoxicity. This document summarizes their performance in key functional assays, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their in vitro pharmacological profiles.

Mechanism of Action and Signaling

Both Pyrilamine and Terfenadine exert their primary effect by acting as antagonists at the histamine H1 receptor. Pyrilamine has also been characterized as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of histamine.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including the activation of the transcription factor NF-κB, which plays a crucial role in inflammatory processes.

Quantitative Data Summary

The following table summarizes key in vitro functional data for Pyrilamine and Terfenadine. It is important to note that the presented values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterPyrilamineTerfenadineAssay TypeNotes
H1 Receptor Binding Affinity (Ki) 3.6 nM[2]Not directly comparable data foundRadioligand Binding AssayLower Ki indicates higher binding affinity.
IKr Channel Block (IC50) 1.1 µM[3]50 nM[3]Patch Clamp ElectrophysiologyA measure of off-target activity linked to cardiotoxicity. Lower IC50 indicates greater potency in blocking the channel.
IKs Channel Block (% inhibition at 10 µM) <20%[3]58.4%[3]Patch Clamp Electrophysiology
IK1 Channel Block (% inhibition at 10 µM) <20%[3]20.5%[3]Patch Clamp Electrophysiology
L-type Ca2+ Channel Block (IC50) Not available142 nM[4]Patch Clamp Electrophysiology
KATP Channel Block (IC50) Not available1.2 µM[5]Patch Clamp Electrophysiology
Kir2.1 Channel Block (IC50) Not available27.8 µM[6]Patch Clamp Electrophysiology
Kir2.3 Channel Block (IC50) Not available1.06 µM[6]Patch Clamp Electrophysiology

Experimental Protocols

Detailed methodologies for the key in vitro functional assays are provided below.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Pyrilamine and Terfenadine for the histamine H1 receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound (Pyrilamine or Terfenadine) to displace a radiolabeled ligand (e.g., [3H]-Pyrilamine) from the H1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Pyrilamine.

  • Test compounds: Pyrilamine and Terfenadine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in an appropriate buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.

  • Assay Setup: In a 96-well plate, add the radioligand, varying concentrations of the test compound (or buffer for total binding), and the cell membrane preparation. To determine non-specific binding, a high concentration of an unlabeled H1 antagonist is used.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of Pyrilamine and Terfenadine on histamine-induced intracellular calcium mobilization.

Principle: This cell-based assay utilizes a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to intracellular calcium released upon H1 receptor activation. Antagonists will inhibit this histamine-induced fluorescence increase.

Materials:

  • A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine.

  • Test compounds: Pyrilamine and Terfenadine.

  • A fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in the assay buffer for a specified time at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add varying concentrations of the test compound (Pyrilamine or Terfenadine) to the wells and incubate for a defined period.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader and record a baseline fluorescence.

  • Histamine Stimulation: Add a fixed concentration of histamine to the wells to stimulate the H1 receptor.

  • Data Recording: Immediately and continuously record the fluorescence signal for a set period to capture the calcium response.

  • Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response.

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of Pyrilamine and Terfenadine on histamine-induced NF-κB activation.

Principle: This assay uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by histamine will lead to the expression of the reporter gene, which can be quantified. Antagonists will inhibit this histamine-induced reporter gene expression.

Materials:

  • A cell line co-expressing the human H1 receptor and an NF-κB reporter gene construct (e.g., HEK293).

  • Cell culture medium.

  • Histamine.

  • Test compounds: Pyrilamine and Terfenadine.

  • Lysis buffer.

  • Luciferase substrate.

  • A luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to grow.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (Pyrilamine or Terfenadine) for a specified pre-incubation time.

  • Histamine Stimulation: Add histamine to the wells to activate the H1 receptor and the downstream NF-κB pathway.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells to release the reporter enzyme.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the histamine-induced reporter gene expression.

Visualizations

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to Inflammation Inflammatory Response NFkB_activation->Inflammation Pyrilamine Pyrilamine Pyrilamine->H1R Inhibits Terfenadine Terfenadine Terfenadine->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway.

Calcium_Mobilization_Workflow Start Start: Plate H1R-expressing cells in 96-well plate Dye_Loading Load cells with calcium-sensitive dye Start->Dye_Loading Wash1 Wash to remove excess dye Dye_Loading->Wash1 Compound_Add Add Pyrilamine or Terfenadine (varying concentrations) Wash1->Compound_Add Incubate Incubate Compound_Add->Incubate Read_Baseline Read baseline fluorescence in plate reader Incubate->Read_Baseline Stimulate Stimulate with Histamine Read_Baseline->Stimulate Read_Response Continuously read fluorescence to measure Ca²⁺ response Stimulate->Read_Response Analyze Analyze data and determine IC50 values Read_Response->Analyze

Caption: Experimental Workflow for Calcium Mobilization Assay.

References

A Head-to-Head Comparison of Pyrilamine Maleate and Loratadine in Preclinical Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, Pyrilamine Maleate, and the second-generation antihistamine, Loratadine (B1675096). The following sections detail their pharmacological profiles, efficacy in established preclinical allergy models, and the methodologies employed in these evaluations. This information is intended to support research and development efforts in the field of allergy therapeutics.

Pharmacological Profile: A Comparative Overview

This compound and Loratadine both exert their effects by acting as inverse agonists at the histamine (B1213489) H1 receptor. However, their distinct chemical structures and properties lead to significant differences in their selectivity, central nervous system (CNS) penetration, and overall clinical profile. Loratadine, a second-generation agent, was designed to minimize the sedative and anticholinergic side effects associated with first-generation antihistamines like Pyrilamine.

Receptor Binding Affinity

The primary mechanism of action for both compounds is the blockade of the H1 receptor. The binding affinity, often expressed as the inhibition constant (Ki), is a critical determinant of a drug's potency. A lower Ki value indicates a higher binding affinity.

CompoundClassH1 Receptor Ki (nM)CNS PenetrationSedative Properties
This compound First-Generation (Ethylenediamine)~1-10HighHigh[1]
Loratadine Second-Generation (Tricyclic)~20-50[2]Low[2]Low to None[2][3]

Note: Ki values can vary between studies due to different experimental conditions. The data presented are representative values for comparative purposes.

Efficacy in Preclinical Allergy Models

While direct head-to-head preclinical studies are limited, the efficacy of both Pyrilamine and Loratadine has been characterized in various allergy models.

In Vitro Models: Receptor Binding and Functional Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for the H1 receptor.[4][5] Functional assays, such as calcium flux assays, measure the ability of an antagonist to inhibit the intracellular signaling cascade initiated by histamine binding.[2]

ModelKey ParametersThis compoundLoratadine
H1 Receptor Binding Assay Ki (nM)High AffinityHigh Affinity[4]
Calcium Flux Assay IC50 (nM)Potent AntagonistPotent Antagonist[2]
In Vivo Models: Simulating Allergic Responses

Animal models are crucial for evaluating the in vivo efficacy and potential side effects of antihistamines. Common models include the histamine-induced wheal and flare reaction, models of allergic rhinitis, and atopic dermatitis.[6][7]

ModelSpeciesKey Efficacy EndpointsThis compoundLoratadine
Histamine-Induced Wheal and Flare Guinea Pig, HumanInhibition of wheal and flare areaEffectiveEffective[6]
Allergic Rhinitis Mouse, RatReduction in sneezing, nasal rubbing, and inflammatory markersEffectiveEffective[7]
Atopic Dermatitis (Pruritus) MouseReduction in scratching behaviorEffectiveEffective[7]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following are standard protocols for key experiments used to evaluate H1 antihistamines.

Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).[4]

  • Radioligand: [3H]-Pyrilamine or [3H]-Mepyramine.[4]

  • Test compounds: this compound, Loratadine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[4]

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.[5]

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.[5]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[5]

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[5]

Histamine-Induced Wheal and Flare Model

Objective: To evaluate the in vivo efficacy of an antihistamine in inhibiting histamine-induced skin reactions.

Species: Guinea pigs or mice.[6]

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compound (this compound or Loratadine) or vehicle control via the desired route (e.g., oral gavage).

  • Histamine Challenge: After a specified pretreatment time, inject a solution of histamine intradermally into the shaved dorsal skin of the animal.[6]

  • Measurement: At a defined time point after the histamine challenge, measure the diameter of the wheal (swelling) and the flare (redness).

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare response for the treated groups compared to the vehicle control group.

Visualizing the Mechanisms

H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a Gq-coupled receptor, initiates a signaling cascade leading to the classic symptoms of an allergic reaction. Both this compound and Loratadine act as inverse agonists, stabilizing the inactive conformation of the receptor and preventing this cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) Ca_release->Allergic_Symptoms NFkB NF-κB Activation PKC->NFkB NFkB->Allergic_Symptoms Antihistamine This compound or Loratadine Antihistamine->H1R Inhibits

Caption: Simplified H1 receptor signaling pathway and the inhibitory action of antihistamines.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison of two antihistamines in a preclinical setting.

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo binding Receptor Binding (Ki determination) in_vitro->binding functional Functional Assays (e.g., Ca²⁺ flux) in_vitro->functional data_analysis Data Analysis & Comparison binding->data_analysis functional->data_analysis rhinitis Allergic Rhinitis Model in_vivo->rhinitis dermatitis Atopic Dermatitis Model in_vivo->dermatitis wheal Wheal & Flare Model in_vivo->wheal rhinitis->data_analysis dermatitis->data_analysis wheal->data_analysis conclusion Conclusion & Report Generation data_analysis->conclusion

Caption: A logical workflow for the comparative evaluation of antihistamines.

References

Reproducibility of Pyrilamine Maleate Effects: A Comparative Guide Across Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported effects of Pyrilamine (B1676287) Maleate (B1232345), a first-generation antihistamine, across various animal strains. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of the reproducibility and potential strain-dependent variations in the pharmacological response to this compound.

Executive Summary

Pyrilamine Maleate is a histamine (B1213489) H1 receptor antagonist known for its anti-allergic and sedative properties.[1] Its effects are primarily mediated by competitively inhibiting the binding of histamine to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[1] As a first-generation antihistamine, it can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1] This guide compiles available data on the sedative, anti-inflammatory, and toxicological effects of this compound in different rodent strains, highlighting the need for further comparative studies to fully elucidate the reproducibility of its effects.

Data on this compound Effects Across Animal Strains

The following tables summarize quantitative data from various studies. It is important to note that direct comparative studies are limited, and variations in experimental protocols should be considered when interpreting these data.

StrainSexDoseRoute of AdministrationEffectOutcome MeasureCitation
Sedative Effects
Swiss-Webster MiceMale & Female (castrated/ovariectomized)15 mg/kgSubcutaneousIncreased arousal, sensory responsiveness, and anxiety-like behaviorBehavioral array (sensory responsiveness, running wheel, fearfulness)[2]
Swiss-Webster MiceMale & Female (castrated/ovariectomized)35 mg/kgSubcutaneousDecreased arousal; females more sensitiveBehavioral array (sensory responsiveness, running wheel, fearfulness)[2]
C57BL/6 Mice---Data not available-
Anti-inflammatory Effects
Sprague-Dawley RatsMale--Data on pyrilamine's effect on carrageenan-induced paw edema is available, but specific quantitative data was not found in the provided search results. General protocols exist for this model.Carrageenan-induced paw edema[3][4]
Toxicity
Fischer 344 RatsMale & Female300, 1500, 3000 ppm in diet (up to 2 years)Oral (diet)Reduced final body weight, inflammation of the nasolacrimal duct, liver cytoplasmic vacuolization (males)Body weight, histopathology[5]
Fischer 344 RatsMale & Female2000 ppm in dietOral (diet)Hepatocellular carcinomas and neoplastic nodules in the liverHistopathology[6]
Fischer 344 RatsMale & Female2 g/L in drinking waterOral (drinking water)No significant increase in liver neoplasms compared to controlsHistopathology[6]
Wistar Rats---Data on acute toxicity (LD50) of pyrilamine was not specifically found for this strain in the provided search results. General information on acute toxicity testing in Wistar rats is available.LD50[7]
Pharmacokinetics
Fischer 344 RatsMale0.7 mg/kg & 7.0 mg/kgIntravenousTerminal plasma elimination half-life: 2.3 hr (0.7 mg/kg), 1.5 hr (7.0 mg/kg)Plasma concentration over time[5]
Fischer 344 RatsMale & Female2 mg/kg & 10 mg/kgOral (gavage)~70% of the dose eliminated within 48 hours via urine and feces. No significant sex or dose-related differences in total elimination.Radioactivity measurement in urine and feces[8]

Experimental Protocols

Assessment of Sedative Effects (Open Field Test)

This protocol is a general guide for assessing locomotor activity in mice, a common measure of sedation.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Animals: Adult mice (e.g., C57BL/6, Swiss-Webster).

Materials:

  • Open field arena (e.g., 40 x 40 cm) with automated tracking system or video recording.

  • This compound solution.

  • Vehicle control (e.g., saline).

Procedure:

  • Habituate mice to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).

  • After a specified pre-treatment time (e.g., 30 minutes), place the mouse in the center of the open field arena.

  • Record locomotor activity for a set duration (e.g., 10-30 minutes).

  • Analyze data for parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.

Assessment of Anti-inflammatory Effects (Carrageenan-Induced Paw Edema)

This protocol outlines a standard method for inducing and measuring acute inflammation in rats.[3][4]

Objective: To determine the anti-inflammatory effect of this compound on carrageenan-induced paw edema.

Animals: Adult rats (e.g., Sprague-Dawley, Wistar).

Materials:

  • 1% Carrageenan solution in saline.

  • This compound solution.

  • Vehicle control (e.g., saline).

  • Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Administer this compound or vehicle control to the rats.

  • After a defined pre-treatment period, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the Histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Pyrilamine, by blocking the initial binding of histamine, prevents this entire downstream cascade.[1][9]

Histamine_H1_Receptor_Signaling cluster_cell Target Cell Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Pyrilamine This compound Pyrilamine->H1R Competitively Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Response PKC->Response

Histamine H1 receptor signaling pathway.
Experimental Workflow for Assessing Sedative Effects

The following diagram illustrates a typical workflow for evaluating the sedative effects of this compound using a locomotor activity assay.

Sedative_Effect_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 30 min in testing room) Administration Administer Drug/Vehicle (e.g., IP, PO) Animal_Acclimation->Administration Drug_Prep Prepare this compound and Vehicle Solutions Drug_Prep->Administration Pre_treatment Pre-treatment Period (e.g., 30 min) Administration->Pre_treatment Open_Field Open Field Test (e.g., 10-30 min) Pre_treatment->Open_Field Data_Collection Record Locomotor Activity (Distance, Rearing, etc.) Open_Field->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Compare Effects Across Different Strains Statistical_Analysis->Results

Workflow for assessing sedative effects.
Logical Comparison of Reproducibility

This diagram outlines the logical process for comparing the reproducibility of this compound's effects across different animal strains.

Reproducibility_Comparison Start Select Key Pharmacological Effects (e.g., Sedation, Anti-inflammatory) Strain_Selection Identify Relevant Animal Strains (e.g., C57BL/6, Sprague Dawley, Fischer 344) Start->Strain_Selection Data_Extraction Extract Quantitative Data for each Strain and Effect Strain_Selection->Data_Extraction Protocol_Comparison Compare Experimental Protocols (Dose, Route, Endpoint) Data_Extraction->Protocol_Comparison Direct_Comparison Directly Compare Data (if protocols are similar) Protocol_Comparison->Direct_Comparison Similar Protocols Indirect_Comparison Indirectly Compare Data with Caveats (if protocols differ) Protocol_Comparison->Indirect_Comparison Different Protocols Conclusion Draw Conclusions on Reproducibility and Strain-Specific Effects Direct_Comparison->Conclusion Indirect_Comparison->Conclusion

Logical flow for comparing reproducibility.

References

Pyrilamine Maleate: A Comparative Analysis of Efficacy in Preclinical Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Pyrilamine Maleate, a first-generation antihistamine, across various preclinical models of allergic disease, including asthma, allergic rhinitis, and urticaria. The information is compiled from experimental data to assist in the evaluation of its therapeutic potential and limitations.

Mechanism of Action

Pyrilamine (also known as mepyramine) is a potent H1-receptor antagonist.[1] It functions as a competitive antagonist and inverse agonist at histamine (B1213489) H1 receptors, blocking the effects of histamine released from mast cells during an allergic reaction.[2][3] This action prevents the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and sensory nerve stimulation, which manifest as swelling, redness, and itching.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which may lead to sedative effects.[2]

Signaling Pathway of this compound at the H1 Receptor

The following diagram illustrates the mechanism by which this compound inhibits the histamine H1 receptor signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates Pyrilamine This compound Pyrilamine->H1R_inactive Binds & Blocks Block_arrow Blocks Pathway H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Gq_protein Gq/11 H1R_active->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Downstream Effects: Vasodilation, Itching, Increased Permeability Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Block_arrow->Gq_protein

Caption: this compound blocks histamine binding to the H1 receptor, preventing Gq/11 activation.

Comparative Efficacy Data

The following tables summarize the available quantitative and qualitative data on this compound's efficacy in different preclinical allergy models.

Table 1: Efficacy in Asthma & Bronchoconstriction Models
Model TypeSpeciesKey EndpointThis compound AdministrationResultCitation(s)
Histamine-Induced Bronchoconstriction (In Vivo) Guinea PigBronchoconstriction3 µg/kg, i.v.3.3-fold rightward shift of histamine dose-response curve.[2]
Histamine-Induced Ileum Contraction (In Vitro) Guinea PigSmooth Muscle Contraction10⁻¹⁰M - 10⁻⁷MCompetitive Antagonism (pA₂ value = 9.78), indicating high potency.[3]
OVA-Induced Allergic Asthma (In Vivo) Mouse (BALB/c)Lung Inflammation & IgE LevelsSubcutaneous injectionVirtually no effect on inflammatory cell infiltration or anti-OVA IgE levels.[4][5]
Table 2: Efficacy in Urticaria & Cutaneous Allergy Models
Model TypeSpeciesKey EndpointThis compound AdministrationResultCitation(s)
Histamine-Induced Cutaneous Flare (In Vivo) Guinea PigFlare ReactionNot specifiedSignificantly reduced the flare reaction.[6]
DNFB-Induced Allergic Dermatitis (In Vivo) MouseScratching Behavior (Itch)Not specifiedOnly showed a tendency to inhibit scratching.[7]
Compound 48/80-Induced Scratching (In Vivo) MouseScratching Behavior (Itch)Not specifiedNo significant effect on scratching behavior.[7]
Table 3: Efficacy in Allergic Rhinitis Models
Model TypeSpeciesKey EndpointThis compound AdministrationResultCitation(s)
OVA-Induced Allergic Rhinitis (In Vivo) Guinea PigSneezing & LacrimationOralReduced sneezing and lacrimation symptoms.[8]
OVA-Induced Allergic Rhinitis (In Vivo) MouseNasal Allergy SymptomsIntraperitonealInhibited clinical symptoms; effect was stronger when combined with an H3 receptor agonist.[9]

Experimental Protocols

Detailed methodologies for key experimental models are provided below.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model mimics the inflammatory characteristics of allergic asthma.

cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0 & 7: Sensitization IP_Injection Intraperitoneal (i.p.) Injection: - Ovalbumin (OVA) - Adjuvant (e.g., Alum) Day0->IP_Injection Day14 Days 14-21: Challenge IP_Injection->Day14 Immune System Priming IN_Challenge Intranasal (i.n.) or Aerosol Challenge: - OVA solution Day14->IN_Challenge Day22 Day 22: Endpoint Analysis IN_Challenge->Day22 Induction of Allergic Response AHR Measure Airway Hyperresponsiveness (AHR) (e.g., via plethysmography) Day22->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) for Cell Counts (Eosinophils) Day22->BALF LUNG Lung Histology for Inflammation & Remodeling Day22->LUNG IGE Serum analysis for OVA-specific IgE Day22->IGE

Caption: Workflow for inducing allergic asthma in mice using ovalbumin (OVA).

  • Animals: BALB/c mice are commonly used due to their Th2-prone immune response.[10]

  • Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA), typically emulsified in an adjuvant like Aluminum Hydroxide (Alum), on days 0 and 7. This primes the immune system to recognize OVA as an allergen.[11][12]

  • Challenge: Starting around day 14, mice are repeatedly challenged with OVA administered directly to the airways, either via intranasal (i.n.) instillation or aerosol inhalation, for several consecutive days.[11][12]

  • Endpoint Measurement: Approximately 24-48 hours after the final challenge, key asthma-like features are assessed:

    • Airway Hyperresponsiveness (AHR): Measured by exposing mice to increasing concentrations of a bronchoconstrictor like methacholine (B1211447) and recording changes in lung function using techniques such as whole-body plethysmography.[13][14]

    • Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to quantify the influx of inflammatory cells, particularly eosinophils.[4]

    • IgE Levels: Blood serum is analyzed for the presence of OVA-specific IgE antibodies.[4]

Protocol 2: Histamine-Induced Bronchoconstriction in Guinea Pigs (In Vivo)

This model directly assesses the ability of an antagonist to block histamine's effect on airway smooth muscle.

  • Animals: Anesthetized guinea pigs are used.

  • Procedure:

    • The animal is instrumented to measure changes in airway pressure, indicative of bronchoconstriction.

    • A baseline is established.

    • Increasing doses of histamine are administered intravenously (i.v.) to generate a dose-response curve for bronchoconstriction.

    • In a separate group or after a washout period, this compound is administered (e.g., 3 µg/kg, i.v.).

    • The histamine dose-response challenge is repeated in the presence of the antagonist.

  • Endpoint Measurement: The primary endpoint is the degree of the rightward shift in the histamine dose-response curve, which is a quantitative measure of antagonism. A 3.3-fold shift indicates that 3.3 times more histamine is required to produce the same level of bronchoconstriction in the presence of Pyrilamine.[2]

Protocol 3: OVA-Induced Allergic Rhinitis in Guinea Pigs

This model evaluates efficacy against upper airway allergy symptoms.

cluster_sensitization Systemic Sensitization cluster_challenge Nasal Challenge cluster_analysis Symptom Analysis Day0 Day 0 & 7: Sensitization IP_Injection Intraperitoneal (i.p.) Injection: - Ovalbumin (OVA) + Alum Day0->IP_Injection Day14 Day 14 onwards: Challenge IP_Injection->Day14 Systemic Priming IN_Challenge Intranasal (i.n.) Challenge: - OVA solution Day14->IN_Challenge Observation Post-Challenge Observation (e.g., 15 minutes) IN_Challenge->Observation Induction of Nasal Symptoms Symptoms Count Frequency of: - Sneezing - Nasal Rubbing - Lacrimation (Watery Eyes) Observation->Symptoms

Caption: Workflow for inducing and assessing allergic rhinitis in guinea pigs.

  • Animals: Guinea pigs are a suitable model for rhinitis studies.[8]

  • Sensitization: Similar to the asthma model, animals undergo systemic sensitization via i.p. injections of OVA with an adjuvant.[8]

  • Challenge: After sensitization is established (e.g., by day 14), animals are challenged with an intranasal instillation of OVA solution.

  • Endpoint Measurement: Immediately following the nasal challenge, animals are observed for a set period (e.g., 15-30 minutes), and the frequency of rhinitis symptoms is recorded. Key endpoints include the number of sneezes, nasal rubs (indicative of itching), and signs of lacrimation.[8][15] Pyrilamine or a vehicle control would be administered orally prior to the OVA challenge to assess its inhibitory effect on these symptoms.

References

A Comparative Analysis of Pyrilamine Maleate and Second-Generation Antihistamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the first-generation antihistamine, pyrilamine (B1676287) maleate, against leading second-generation antihistamines: cetirizine (B192768), loratadine (B1675096), and fexofenadine (B15129). The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their pharmacological properties, supported by experimental data.

Executive Summary

Pyrilamine maleate, a potent first-generation antihistamine, demonstrates high affinity for the H1 receptor. However, its clinical utility is often limited by its significant sedative effects, a consequence of its ability to cross the blood-brain barrier. In contrast, second-generation antihistamines have been specifically developed to minimize central nervous system penetration, thereby offering a more favorable safety profile with reduced sedation. This comparison elucidates these key differences through quantitative analysis of receptor binding, in vivo efficacy, and sedative potential.

Data Presentation

Table 1: H1 Receptor Binding Affinity

The binding affinity (Ki) of an antihistamine for the H1 receptor is a primary determinant of its potency. A lower Ki value indicates a higher binding affinity.

AntihistamineH1 Receptor Binding Affinity (Ki) [nM]
This compound~1[1]
Cetirizine3 - 6[2]
Levocetirizine (active enantiomer of Cetirizine)3[2]
Fexofenadine10
Loratadine16 - 138

Note: Ki values can vary between different studies and experimental conditions.

Table 2: In Vivo Efficacy - Histamine-Induced Wheal and Flare Suppression

The histamine-induced wheal and flare test is a standard in vivo model to assess the clinical efficacy of antihistamines. The ED50 represents the dose required to achieve 50% of the maximal inhibitory effect.

AntihistamineWheal and Flare Suppression (ED50 or Relative Potency)
This compoundData on ED50 for wheal and flare suppression is not readily available in comparative studies.
CetirizineED50 for wheals: 1.7 - 4.7 mg.[2] Considered a potent inhibitor with a rapid onset of action.[3]
LoratadineED50 for wheals: 9.1 - >40 mg.[2] Generally considered less potent than cetirizine.[2]
FexofenadinePotent suppressor of wheal and flare, with a rapid onset of action comparable to cetirizine.[4][5]
Table 3: Sedative Potential - Central Nervous System (CNS) H1 Receptor Occupancy

The sedative effects of antihistamines are directly related to their ability to cross the blood-brain barrier and occupy H1 receptors in the CNS. Positron Emission Tomography (PET) studies can quantify this occupancy.

AntihistamineBrain H1 Receptor Occupancy (%)Sedative Classification
This compoundHigh (Implied by its use as a PET ligand for brain H1 receptors)[6][7]First-Generation (Sedating)
Cetirizine~26% (at 20 mg dose)Second-Generation (Less Sedating)
Levocetirizine~8.1% (at 5 mg dose)[8]Second-Generation (Non-Sedating)
Fexofenadine~0% (-8.0%) (at 60 mg dose)[8]Second-Generation (Non-Sedating)
Olopatadine~15%Second-Generation (Less Sedating)

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the histamine (B1213489) H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human H1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine, is used as the ligand.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, cetirizine).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo efficacy of an antihistamine in suppressing histamine-induced skin reactions.

Methodology:

  • Subjects: Healthy volunteers or patients with a history of allergic rhinitis.

  • Baseline Measurement: A baseline wheal and flare response is induced by intradermal injection or epicutaneous application of a standardized histamine solution on the forearm. The resulting wheal and flare areas are measured.

  • Drug Administration: Subjects are administered a single dose of the antihistamine or placebo in a double-blind, crossover design.

  • Post-Dose Measurements: At specified time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured.

  • Data Analysis: The percentage of inhibition of the wheal and flare areas compared to baseline is calculated for each time point. The ED50 can be determined by testing a range of doses and modeling the dose-response relationship.

Positron Emission Tomography (PET) for Brain H1 Receptor Occupancy

Objective: To quantify the percentage of H1 receptors occupied by an antihistamine in the human brain.

Methodology:

  • Radioligand: A radiolabeled tracer that binds to H1 receptors in the brain, such as [¹¹C]doxepin or [¹¹C]pyrilamine, is administered intravenously.[6][9]

  • PET Imaging: Dynamic PET scans are acquired to measure the distribution and binding of the radioligand in different brain regions.

  • Baseline Scan: A baseline PET scan is performed without any antihistamine administration.

  • Post-Dose Scan: After oral administration of the antihistamine, a second PET scan is performed.

  • Data Analysis: The binding potential of the radioligand in various brain regions is calculated for both the baseline and post-dose scans. The percentage of H1 receptor occupancy is then determined by the reduction in binding potential after drug administration compared to the baseline.

Mandatory Visualizations

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Induces PKC Protein Kinase C Activation DAG->PKC Ca2->PKC Co-activates Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Antihistamine_Evaluation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy & Safety cluster_clinical Clinical Evaluation receptor_binding Radioligand Binding Assay (Determine Ki for H1 Receptor) wheal_flare Histamine-Induced Wheal & Flare Test (Determine ED50 and Potency) receptor_binding->wheal_flare sedation_model Animal Models for Sedation (e.g., Rota-rod, Actophotometer) wheal_flare->sedation_model pet_study PET Imaging (Quantify Brain H1 Receptor Occupancy) sedation_model->pet_study clinical_trials Clinical Trials (Assess Efficacy and Adverse Events) pet_study->clinical_trials

Caption: Experimental Workflow for Antihistamine Evaluation.

References

Safety Operating Guide

Proper Disposal of Pyrilamine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – In the dynamic environment of research and drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of Pyrilamine Maleate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a first-generation antihistamine, requires careful management throughout its lifecycle in a laboratory setting, including its final disposal. Adherence to established protocols is critical to mitigate risks and uphold a culture of safety.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound relevant to its hazard assessment and disposal.

PropertyValueRegulatory Significance
LD50 (Oral, Mouse) 338 mg/kgIndicates toxicity if ingested.
LD50 (Oral, Rat) 513 mg/kgIndicates toxicity if ingested.
Flash Point 210.1 °CDoes not meet the criteria for an ignitable hazardous waste (<60 °C).
pH (10% solution) Approximately 5Does not meet the criteria for a corrosive hazardous waste (≤ 2 or ≥ 12.5).

Experimental Protocols

The determination of the disposal pathway for this compound relies on its classification under the Resource Conservation and Recovery Act (RCRA). Based on available data, this compound does not meet the criteria for ignitability (B1175610) or corrosivity. While oral LD50 data indicates toxicity, it does not automatically classify the compound as a "P" or "U" listed hazardous waste under RCRA. The primary determination for toxicity under RCRA for non-listed wastes is the Toxicity Characteristic Leaching Procedure (TCLP). In the absence of specific TCLP data for this compound, and given that it is not a controlled substance, a conservative approach is to manage it as a non-hazardous pharmaceutical waste, with incineration being the preferred disposal method.

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as chemical waste.

  • Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or radioactive waste.

  • Segregate this compound waste into a designated, properly labeled hazardous waste container.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety goggles

    • Chemical-resistant gloves

    • Laboratory coat

3. Containerization and Labeling:

  • Use a dedicated, leak-proof, and sealable container for this compound waste. The container must be compatible with the chemical.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Ensure the label is securely affixed and legible.

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Keep the container sealed at all times, except when adding waste.

5. Disposal Pathway:

  • Engage with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a licensed facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with soap and water.

  • All materials used for spill cleanup must also be disposed of as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

PyrilamineMaleateDisposal start Start: this compound Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled is_rcra_listed Is it a RCRA Listed Hazardous Waste (P or U list)? is_controlled->is_rcra_listed No hazardous_waste Manage as RCRA Hazardous Waste is_controlled->hazardous_waste Yes is_rcra_characteristic Does it exhibit RCRA Characteristics (Ignitable, Corrosive, Reactive, Toxic)? is_rcra_listed->is_rcra_characteristic No is_rcra_listed->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste is_rcra_characteristic->non_hazardous_waste No is_rcra_characteristic->hazardous_waste Yes disposal_path Segregate, Label, and Store for EHS Pickup non_hazardous_waste->disposal_path hazardous_waste->disposal_path incineration Preferred Disposal: Incineration disposal_path->incineration

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pyrilamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Pyrilamine Maleate. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation and skin sensitization.[1] It is also recognized as being toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[1]

Core Safety and Handling Data

To facilitate a clear understanding of the primary hazards and safety measures, the following table summarizes key quantitative and qualitative data for this compound.

ParameterValue / RecommendationSource
Acute Oral Toxicity (LD50) 513 mg/kg (Rat)[2]
Primary Hazards Harmful if swallowed, skin irritant, eye irritant, may cause respiratory irritation and skin sensitization.[1][1]
Environmental Hazards Toxic to aquatic organisms with long-lasting effects.[1][1]
Occupational Exposure Limits No specific limits have been established by major regulatory bodies.[3] Engineering controls and adequate ventilation are paramount.[3][4][5]
Storage Temperature Cool, dry, well-ventilated area, protected from light.[3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when this compound is in use.

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a risk of splashing, a face shield must also be worn for comprehensive protection.

  • Hand Protection: Wear chemical-resistant, powder-free nitrile gloves. For extensive procedures, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated or damaged.

  • Respiratory Protection: A NIOSH-approved dust respirator is necessary, particularly when handling the powder form or if there is a potential for aerosol generation.[2][4] Ensure proper fit and training in accordance with OSHA standards.

  • Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.

Procedural Guidance: Operational and Disposal Plans

The following step-by-step plans provide a clear framework for the safe handling and disposal of this compound.

Operational Plan: From Receipt to Use
  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Preparation: Before handling, ensure that the designated work area is clean and that all necessary PPE is readily available and in good condition. The work area should be equipped with a functioning eyewash station and safety shower.

  • Handling: All handling of this compound powder should be conducted in a certified chemical fume hood or with adequate local exhaust ventilation to minimize dust generation.[4] Avoid all personal contact, including inhalation.[1]

  • Weighing and Transfer: When weighing, use a balance with a draft shield. Use appropriate tools to transfer the solid material and avoid creating dust clouds.

  • Cleaning: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Waste Management Protocol
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, wipes, and containers, must be segregated as hazardous waste.

  • Containerization: Collect solid waste in a clearly labeled, sealed container. For liquid waste containing this compound, use a compatible, labeled waste container.

  • Spill Management:

    • Minor Spills: For small spills, dampen the solid material with water to prevent dusting.[1] Carefully sweep or vacuum the material into a suitable container for disposal. The vacuum cleaner must be fitted with a HEPA filter.[1]

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1]

  • Final Disposal: Dispose of all this compound waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[3] Do not dispose of this material down the drain or in the regular trash.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical progression of steps for the safe handling of this compound in a laboratory setting.

PyrilamineMaleate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Receiving & Inspection B Secure Storage A->B Intact C Don PPE B->C D Work in Ventilated Area C->D E Weighing & Transfer D->E F Experimentation E->F G Decontaminate Surfaces F->G H Segregate Waste G->H I Doff PPE H->I K Store Waste Securely H->K J Wash Hands I->J L Arrange for Pickup K->L

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrilamine Maleate
Reactant of Route 2
Pyrilamine Maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.